molecular formula C16H16N2O3 B1676514 (E)-Metominostrobin CAS No. 133408-50-1

(E)-Metominostrobin

货号: B1676514
CAS 编号: 133408-50-1
分子量: 284.31 g/mol
InChI 键: HIIRDDUVRXCDBN-OBGWFSINSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Metominostrobin is a systemic fungicide mainly used against rice blast disease. Its mode of action involves inhibiting respiratory electron transfer.>Metominostrobin is a monocarboxylic acid amide obtained by formal condensation of the carboxy group of (2E)-(methoxyimino)(2-phenoxyphenyl)acetic acid with the amino group of methylamine. Used for the control of Pyricularia oryzae on rice crops. It has a role as a mitochondrial cytochrome-bc1 complex inhibitor and an antifungal agrochemical. It is an oxime O-ether, a monocarboxylic acid amide, an aromatic ether, an amide fungicide and a methoxyiminoacetamide strobilurin antifungal agent.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2E)-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-17-16(19)15(18-20-2)13-10-6-7-11-14(13)21-12-8-4-3-5-9-12/h3-11H,1-2H3,(H,17,19)/b18-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIRDDUVRXCDBN-OBGWFSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=NOC)C1=CC=CC=C1OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C(=N/OC)/C1=CC=CC=C1OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1057959
Record name Metominostrobin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133408-50-1
Record name Metominostrobin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133408-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metominostrobin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(E)-Metominostrobin chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Metominostrobin is a broad-spectrum fungicide belonging to the strobilurin class of agrochemicals.[1] Developed to control a variety of fungal diseases in crops, particularly rice, it functions as a potent inhibitor of mitochondrial respiration. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, fungicidal activity, and toxicological profile of this compound, along with detailed experimental protocols relevant to its study.

Chemical Structure and Identity

This compound, with the IUPAC name (2E)-2-Methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide, is characterized by a specific stereochemistry around the oxime double bond, which is crucial for its biological activity.[2][3]

Chemical Structure:

Table 1: Chemical Identification of this compound

IdentifierValueReference
IUPAC Name (2E)-2-Methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide[2][3]
CAS Number 133408-50-1[4][5]
Molecular Formula C₁₆H₁₆N₂O₃[4][6]
Molecular Weight 284.31 g/mol [4][6]
Canonical SMILES CNC(=O)/C(=N\OC)/c1ccccc1Oc2ccccc2[1]
InChI Key HIIRDDUVRXCDBN-OBGWFSINSA-N[2]

Physicochemical Properties

The physical and chemical properties of this compound are essential for understanding its environmental fate and behavior, as well as for formulation development.

Table 2: Physicochemical Properties of this compound

PropertyValueUnitReference
Melting Point 87 - 89°C[6]
Water Solubility 128mg/L (at 20°C, pH 7)
Vapor Pressure 0.018mPa (at 20°C)
logP (Octanol-Water Partition Coefficient) 2.88

Fungicidal Properties and Mode of Action

This compound is a quinone outside inhibitor (QoI) fungicide.[1] Its mode of action involves the inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[1] This disruption of cellular respiration ultimately leads to the cessation of fungal growth and development. It exhibits broad-spectrum activity against various fungal pathogens, with a primary application in the control of Pyricularia oryzae (rice blast).[6]

Experimental Protocols

Synthesis of this compound

A representative synthesis method for this compound is described in Chinese patent CN102603563B. The process involves the following key steps:

  • Preparation of 2-(2-phenoxyphenyl)-2-oxoacetamide: 2-(Phenoxy)benzonitrile is hydrolyzed under acidic conditions (6N HCl) to yield 2-(2-phenoxyphenyl)-2-oxoacetamide.

  • Oximation: The resulting acetamide (B32628) is reacted with hydroxylamine (B1172632) sulfate (B86663) in toluene (B28343) to form 2-(2-phenoxy-phenyl)-2-(hydroxyimino)acetamide.

  • Methylation: The oxime is then methylated using dimethyl sulfate in the presence of a phase-transfer catalyst (tetrabutylammonium bromide) in toluene to yield this compound. The product is purified by silica (B1680970) gel chromatography.

Note: This is a summary of the patented method. For detailed reagent quantities, reaction times, and purification procedures, refer to the original patent document.

Fungicidal Activity Assay (General Protocol)

This protocol provides a general method for determining the in vitro fungicidal activity of this compound against a target fungus, adapted from a protocol for (Z)-Metominostrobin.

a. Preparation of Fungal Inoculum:

  • Culture the target fungal strain on a suitable solid medium (e.g., Potato Dextrose Agar) until sufficient sporulation is observed.
  • Harvest spores by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface.
  • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
  • Adjust the spore concentration to a desired level (e.g., 1 x 10⁵ spores/mL) using a hemocytometer.

b. Preparation of Test Compound:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
  • Perform serial dilutions of the stock solution in a sterile liquid growth medium (e.g., Potato Dextrose Broth) to obtain a range of test concentrations.

c. Microtiter Plate Assay:

  • In a 96-well microtiter plate, add a defined volume of the fungal spore suspension to each well.
  • Add an equal volume of the serially diluted this compound solutions to the respective wells.
  • Include appropriate controls: a positive control (fungus with medium and solvent, without the test compound) and a negative control (medium only).
  • Incubate the plate at an optimal temperature for the growth of the target fungus for a specified period (e.g., 48-72 hours).

d. Assessment of Fungal Growth Inhibition:

  • Visually assess fungal growth in each well or measure the optical density at a suitable wavelength (e.g., 600 nm) using a microplate reader.
  • Calculate the percentage of growth inhibition for each concentration compared to the positive control.
  • Determine the half-maximal effective concentration (EC₅₀) by plotting the inhibition percentage against the log of the compound concentration.

Mitochondrial Respiration Inhibition Assay (General Protocol)

This protocol outlines a general method to assess the inhibitory effect of this compound on mitochondrial respiration.

a. Isolation of Mitochondria:

  • Isolate mitochondria from a suitable source (e.g., rat liver, fungal cells) using differential centrifugation techniques. The specific protocol will vary depending on the source material.

b. Oxygen Consumption Measurement:

  • Use a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to measure oxygen consumption.
  • Suspend the isolated mitochondria in a suitable respiration buffer.
  • Energize the mitochondria with a respiratory substrate (e.g., succinate (B1194679) for Complex II-linked respiration).
  • Record the basal respiration rate.
  • Add a known concentration of this compound and monitor the change in oxygen consumption rate to determine the extent of inhibition.
  • ADP can be added to measure state 3 respiration (phosphorylating respiration), and its inhibition by the compound can be assessed.

Toxicological Profile

The toxicological profile of this compound is crucial for assessing its safety for humans and the environment.

Table 3: Toxicological Data for this compound

EndpointSpeciesValueUnitClassificationReference
Acute Oral LD₅₀ Rat708mg/kg bwModerate[2]
Acute Dermal LD₅₀ Rabbit> 2000mg/kg bwLow[2]
Acute Inhalation LC₅₀ (4h) Rat> 3.8mg/LLow[2]
Fish 96h LC₅₀ Brachydanio rerio (Zebra fish)0.59mg/LToxic to aquatic life
Aquatic Invertebrate 48h EC₅₀ Daphnia magna> 40mg/L

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship of this compound's properties and its mode of action as a fungicide.

Metominostrobin_Properties cluster_chemical Chemical Identity cluster_properties Physicochemical Properties cluster_application Biological Application cluster_moa Mode of Action Structure Chemical Structure (E)-isomer Formula Formula: C16H16N2O3 Fungicide Fungicide Structure->Fungicide MW MW: 284.31 g/mol MW->Fungicide Solubility Water Solubility Solubility->Fungicide MeltingPoint Melting Point MeltingPoint->Fungicide VaporPressure Vapor Pressure VaporPressure->Fungicide Mitochondria Mitochondria Fungicide->Mitochondria ETC Electron Transport Chain (Complex III) Mitochondria->ETC Respiration Inhibition of Respiration ETC->Respiration ATP Reduced ATP Production Respiration->ATP FungalDeath Fungal Cell Death ATP->FungalDeath

Caption: Logical workflow of this compound's properties and fungicidal action.

References

An In-depth Technical Guide to the Synthesis of (E)-Metominostrobin

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the primary synthesis pathways for (E)-metominostrobin, a broad-spectrum strobilurin fungicide. The content is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis. This document outlines the core chemical reactions, precursors, and experimental protocols involved in the production of this compound.

Introduction

This compound, with the chemical name (E)-2-(methoxyimino)-N-methyl-2-(2-phenoxyphenyl)acetamide, is a fungicide used to control a range of plant diseases.[1][2] Its mode of action involves the inhibition of mitochondrial respiration in fungi.[1][3] The synthesis of this molecule, particularly ensuring the biologically active (E)-isomer, involves a multi-step chemical process. This guide will focus on the most common industrial synthesis route and an alternative pathway.

Primary Synthesis Pathway: From Diphenyl Ether

The most prevalent industrial synthesis of this compound commences with the precursors diphenyl ether and ethanedinitrile (also known as cyanogen (B1215507) or oxalonitrile).[4][5] The pathway consists of four primary stages: acylation, hydrolysis, oximation, and methylation.[4][5]

Metominostrobin_Synthesis diphenyl_ether Diphenyl Ether acylation Acylation diphenyl_ether->acylation ethanedinitrile Ethanedinitrile ethanedinitrile->acylation intermediate1 2-(phenoxy)benzoyl nitrile hydrolysis Hydrolysis intermediate1->hydrolysis Acid or Base intermediate2 2-(2-phenoxyphenyl)-2-oxoacetamide oximation Oximation intermediate2->oximation Hydroxylamine (B1172632) intermediate3 2-(2-phenoxyphenyl)-2-hydroxyiminoacetamide methylation Methylation intermediate3->methylation Dimethyl Sulfate (B86663) metominostrobin (B8650213) This compound acylation->intermediate1 HF or AlCl3 hydrolysis->intermediate2 oximation->intermediate3 methylation->metominostrobin

Caption: Primary synthesis pathway of this compound.

Step 1: Acylation of Diphenyl Ether

This initial step involves a Friedel-Crafts acylation reaction between diphenyl ether and ethanedinitrile to produce 2-(phenoxy)benzoyl nitrile.

  • Methodology:

    • In a four-necked reaction flask equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, charge ethanedinitrile and a solvent such as toluene.[4]

    • Introduce a Lewis acid catalyst, such as hydrofluoric acid (HF) or aluminum chloride (AlCl3).

    • Cool the mixture to a temperature between -30°C and 10°C.[5]

    • Add diphenyl ether dropwise to the reaction mixture while maintaining the low temperature.

    • After the addition is complete, allow the reaction to proceed for 3-5 hours.[4][5]

    • Gradually warm the mixture to room temperature and continue stirring for an additional 5-10 hours.[5]

    • Quench the reaction by pouring the mixture into ice water.

    • Extract the product with a solvent like dichloromethane (B109758) or ethyl acetate, followed by drying and concentration to yield 2-(phenoxy)benzoyl nitrile.[4]

Step 2: Hydrolysis of 2-(phenoxy)benzoyl nitrile

The nitrile group of the intermediate is hydrolyzed to an amide, yielding 2-(2-phenoxyphenyl)-2-oxoacetamide.

  • Methodology:

    • Charge a reaction flask with 2-(phenoxy)benzoyl nitrile.

    • Add an acidic or basic solution (e.g., 6N hydrochloric acid or sodium hydroxide) and water.[4][5]

    • Stir the mixture at a temperature between 5°C and 30°C for approximately 22-24 hours.[4][5]

    • After the reaction is complete, add water and extract the product with ethyl acetate.

    • Wash the organic layer with a saturated sodium carbonate solution.

    • Dry the organic phase over anhydrous magnesium sulfate and concentrate to obtain 2-(2-phenoxyphenyl)-2-oxoacetamide.[4]

Step 3: Oximation of 2-(2-phenoxyphenyl)-2-oxoacetamide

The ketone group of the acetamide (B32628) is converted to an oxime, forming 2-(2-phenoxyphenyl)-2-hydroxyiminoacetamide.

  • Methodology:

    • In a reaction flask, combine 2-(2-phenoxyphenyl)-2-oxoacetamide with a solvent like toluene.

    • Add hydroxylamine sulfate or hydroxylamine hydrochloride.

    • Heat the mixture to a temperature between 40°C and 80°C and stir for 3-6 hours.

    • Cool the reaction mixture to room temperature and add water.

    • Separate the organic layer, and extract the aqueous layer with toluene.

    • Combine the organic phases, wash with water, and dry over anhydrous magnesium sulfate.

    • Concentrate the solution to yield 2-(2-phenoxyphenyl)-2-hydroxyiminoacetamide.

Step 4: Methylation of 2-(2-phenoxyphenyl)-2-hydroxyiminoacetamide

The final step is the methylation of the oxime group to produce this compound.

  • Methodology:

    • In a four-necked reaction flask, dissolve 2-(2-phenoxyphenyl)-2-hydroxyiminoacetamide in a solvent such as toluene.

    • Add a phase-transfer catalyst, for instance, tetrabutylammonium (B224687) bromide.

    • Add dimethyl sulfate dropwise at room temperature over 1.5 hours.

    • Continue to stir the mixture at room temperature for an additional 5 hours.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and a saturated sodium chloride solution.

    • Remove the solvent and purify the crude product by silica (B1680970) gel chromatography to obtain this compound.

StepReactantsKey Reagents/CatalystsTemperature (°C)Time (h)Yield (%)
Acylation Diphenyl ether, EthanedinitrileHF or AlCl3, Toluene-30 to 10, then RT8 - 15~71.5
Hydrolysis 2-(phenoxy)benzoyl nitrile6N HCl or NaOH5 to 3022 - 2485 - 87.1
Oximation 2-(2-phenoxyphenyl)-2-oxoacetamideHydroxylamine sulfate, Toluene706~98
Methylation 2-(2-phenoxyphenyl)-2-hydroxyiminoacetamideDimethyl sulfate, Tetrabutylammonium bromide, TolueneRoom Temperature6.5~94

Alternative Synthesis Pathway: From 2-(phenoxy)toluene

An alternative route for the synthesis of this compound starts from 2-(phenoxy)toluene.[5] This pathway involves more steps and utilizes some hazardous reagents.

Alternative_Synthesis start 2-(phenoxy)toluene bromination Bromination start->bromination intermediate1 2-(phenoxy)benzyl bromide cyanation Cyanation intermediate1->cyanation NaCN, TBAB intermediate2 2-(phenoxy)benzyl cyanide oximation Oximation intermediate2->oximation Isopentyl nitrite intermediate3 α-hydroxyimino-2-phenoxybenzyl cyanide hydrolysis Hydrolysis intermediate3->hydrolysis Base intermediate4 α-hydroxyimino-2-phenoxyphenylacetic acid methylation Methylation intermediate4->methylation Dimethyl Sulfate intermediate5 E-α-methoxyimino-2-phenoxyphenylacetic acid methyl ester amination Amination intermediate5->amination Methylamine metominostrobin This compound bromination->intermediate1 cyanation->intermediate2 oximation->intermediate3 hydrolysis->intermediate4 methylation->intermediate5 amination->metominostrobin

Caption: Alternative synthesis pathway for this compound.

This synthetic route is generally longer and involves the use of highly toxic reagents such as sodium cyanide.[5] The intermediate, 2-(phenoxy)benzyl bromide, is also noted to be an irritant.[5]

Conclusion

The synthesis of this compound is a well-established process in the agrochemical industry. The primary pathway, utilizing diphenyl ether and ethanedinitrile, offers a more direct and less hazardous route compared to the alternative starting from 2-(phenoxy)toluene. The detailed protocols and quantitative data presented in this guide are intended to provide a comprehensive resource for researchers and professionals working on the synthesis of this compound and related compounds. Careful control of reaction conditions is crucial to maximize the yield and ensure the stereoselective formation of the desired (E)-isomer.

References

(E)-Metominostrobin's Mechanism of Action on Fungal Mitochondria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Metominostrobin, a prominent member of the strobilurin class of fungicides, exhibits potent antifungal activity by targeting the mitochondrial respiratory chain. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, with a specific focus on its interaction with fungal mitochondria. The document details its inhibitory effects on the cytochrome bc1 complex, presents quantitative data on its efficacy, outlines detailed experimental protocols for its study, and provides visual representations of the key pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in fungicide research and development.

Introduction

This compound, also known as metominostrobin (B8650213), is a broad-spectrum, systemic fungicide widely used in agriculture to control a variety of fungal diseases. Its efficacy stems from its ability to disrupt the cellular respiration process in fungi, leading to a cessation of growth and eventual cell death. The primary target of metominostrobin is the mitochondrion, the powerhouse of the fungal cell.

The Molecular Target: The Cytochrome bc1 Complex (Complex III)

The fungal mitochondrial respiratory chain is composed of a series of protein complexes that facilitate the transfer of electrons, ultimately leading to the production of ATP. This compound specifically inhibits the cytochrome bc1 complex , also known as Complex III .

Metominostrobin belongs to the Quinone outside Inhibitor (QoI) class of fungicides. It binds to the Qo (Quinone outside) binding site of cytochrome b, a key subunit of the cytochrome bc1 complex. This binding event physically obstructs the transfer of electrons from ubiquinol (B23937) to cytochrome c1, a critical step in the electron transport chain.

Consequences of Inhibition

The inhibition of the cytochrome bc1 complex by this compound has several critical downstream effects:

  • Blocked Electron Transport: The flow of electrons through the respiratory chain is halted at Complex III.

  • Inhibition of ATP Synthesis: The disruption of the electron transport chain prevents the generation of the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthase to produce ATP.

  • Induction of the Alternative Oxidase (AOX) Pathway: As a compensatory mechanism to the blockage of the main respiratory chain, many fungi induce an alternative oxidase (AOX) pathway. This pathway allows for the re-oxidation of ubiquinol, bypassing Complex III and IV, and thereby maintaining some level of electron flow, albeit with significantly reduced ATP production. This can lead to a recovery of oxygen consumption over time after initial inhibition by metominostrobin.

Quantitative Data on Inhibitory Activity

The efficacy of this compound is quantified by its inhibitory concentration, typically expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50). While direct IC50 values for the inhibition of mitochondrial Complex III by metominostrobin are not widely reported in publicly available literature, data on the inhibition of mycelial oxygen consumption provides a strong indication of its potent effect on mitochondrial respiration.

Fungal SpeciesAssay TypeParameter MeasuredEC50 / IC50Reference
Rhizoctonia solaniMycelial RespirationOxygen Consumption1.8 µM

Note: The inhibition of oxygen consumption in R. solani by metominostrobin was observed to be transient, with recovery occurring after 90 minutes. This recovery was attributed to the induction of the alternative oxidase (AOX) pathway and could be suppressed by the addition of flavone.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Isolation of Fungal Mitochondria

Objective: To obtain a purified fraction of mitochondria from fungal mycelia for subsequent biochemical assays.

Materials:

  • Fungal mycelia (grown in liquid culture)

  • Isolation Buffer (e.g., 0.44 M sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Homogenizer (e.g., mortar and pestle with sterile sand, or a mechanical homogenizer)

  • Centrifuge (refrigerated)

  • Bradford or BCA protein assay kit

Protocol:

  • Harvest fungal mycelia from liquid culture by filtration.

  • Wash the mycelia thoroughly with distilled water and then with cold isolation buffer.

  • Disrupt the fungal cells by grinding the mycelia with sterile sand in a pre-chilled mortar and pestle, or by using a mechanical homogenizer, in the presence of cold isolation buffer.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet cell debris and nuclei.

  • Carefully collect the supernatant and centrifuge it at a higher speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in a minimal volume of fresh, cold isolation buffer.

  • Repeat the high-speed centrifugation step to wash the mitochondria.

  • Resuspend the final mitochondrial pellet in a suitable assay buffer.

  • Determine the protein concentration of the mitochondrial suspension using a standard protein assay method for normalization in subsequent experiments.

Measurement of Mitochondrial Oxygen Consumption

Objective: To determine the effect of this compound on the rate of oxygen consumption by isolated fungal mitochondria or intact mycelia.

Materials:

  • Isolated mitochondria or fungal mycelia

  • Respiration Buffer (e.g., 0.6 M mannitol, 2 mM MgCl2, 10 mM KCl, 10 mM KH2PO4, 20 mM HEPES-KOH, pH 7.2)

  • Respiratory Substrates (e.g., succinate (B1194679) for Complex II-driven respiration, or pyruvate (B1213749) + malate (B86768) for Complex I-driven respiration)

  • ADP (to induce state 3 respiration)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros Oxygraph, Seahorse XF Analyzer)

Protocol:

  • Calibrate the oxygen electrode or respirometer according to the manufacturer's instructions.

  • Add a defined volume of respiration buffer to the reaction chamber and allow it to equilibrate to the desired temperature (e.g., 25-30°C).

  • Add a known amount of isolated mitochondria (e.g., 0.2-0.5 mg protein) or fungal mycelia to the chamber.

  • Record the basal rate of oxygen consumption (State 2 respiration).

  • Add the respiratory substrate (e.g., succinate) to initiate electron transport.

  • Add a limiting amount of ADP to stimulate ATP synthesis and measure the active rate of oxygen consumption (State 3 respiration).

  • Once a stable State 3 respiration rate is achieved, add various concentrations of this compound to the chamber and record the resulting inhibition of oxygen consumption.

  • As a control, perform a parallel experiment with the solvent (e.g., DMSO) alone.

  • Calculate the rate of oxygen consumption before and after the addition of the inhibitor to determine the dose-dependent inhibitory effect and calculate the IC50 value.

Succinate-Cytochrome c Reductase (Complex II-III) Activity Assay

Objective: To specifically measure the enzymatic activity of the segment of the respiratory chain that includes Complex II and Complex III, and to determine the inhibitory effect of this compound on this activity.

Materials:

  • Isolated mitochondria

  • Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM KCN to inhibit Complex IV)

  • Succinate (substrate for Complex II)

  • Cytochrome c (oxidized)

  • This compound stock solution

  • Spectrophotometer

Protocol:

  • Prepare a reaction mixture in a cuvette containing the assay buffer and oxidized cytochrome c.

  • Add a known amount of isolated mitochondria to the cuvette and mix gently.

  • Place the cuvette in the spectrophotometer and monitor the baseline absorbance at 550 nm.

  • Initiate the reaction by adding succinate to the cuvette.

  • Record the increase in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c. The initial linear rate of this reaction is a measure of the succinate-cytochrome c reductase activity.

  • To determine the inhibitory effect of this compound, pre-incubate the mitochondria with various concentrations of the fungicide for a short period before initiating the reaction with succinate.

  • Calculate the rate of cytochrome c reduction for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

Signaling Pathway of this compound Action

Metominostrobin_Action Metominostrobin This compound Complex_III Cytochrome bc1 Complex (Complex III) Qo Site Metominostrobin->Complex_III Inhibits Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- ATP_Synthase ATP Synthase Ubiquinol Ubiquinol (QH2) Ubiquinol->Complex_III e- AOX Alternative Oxidase (AOX) Ubiquinol->AOX e- (Bypass) Ubiquinone Ubiquinone (Q) Complex_IV Complex IV Cytochrome_c->Complex_IV e- ATP ATP Synthesis ATP_Synthase->ATP AOX->Ubiquinone

Caption: Mechanism of this compound inhibition of the fungal mitochondrial respiratory chain.

Experimental Workflow for Assessing Mitochondrial Inhibition

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Assays Biochemical Assays cluster_Analysis Data Analysis Fungal_Culture Fungal Culture (Liquid Media) Harvest Harvest Mycelia Fungal_Culture->Harvest Homogenization Cell Disruption & Homogenization Harvest->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Mitochondria Isolated Mitochondria Centrifugation->Mitochondria Respiration Oxygen Consumption Assay (Respirometry) Mitochondria->Respiration Enzyme_Activity Succinate-Cytochrome c Reductase Assay (Spectrophotometry) Mitochondria->Enzyme_Activity Inhibition_Curve Dose-Response Curve Respiration->Inhibition_Curve Enzyme_Activity->Inhibition_Curve IC50 IC50 Determination Inhibition_Curve->IC50

Caption: General workflow for isolating fungal mitochondria and determining the IC50 of this compound.

Conclusion

This compound is a potent inhibitor of fungal mitochondrial respiration, acting specifically on the cytochrome bc1 complex. Its mechanism of action, involving the blockage of electron transport and subsequent inhibition of ATP synthesis, provides a clear rationale for its fungicidal properties. The experimental protocols and data presented in this guide offer a framework for the continued study and development of this and other strobilurin-based fungicides. A deeper understanding of the interactions between these compounds and their fungal targets, as well as the fungal resistance mechanisms, is crucial for the sustainable use of these important agricultural tools.

An In-depth Technical Guide to the Physicochemical Properties of (E)-Metominostrobin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Metominostrobin is a synthetic strobilurin fungicide renowned for its broad-spectrum activity against a variety of fungal pathogens, particularly in agricultural applications.[1][2] Its efficacy is intrinsically linked to its physicochemical properties, which govern its solubility, stability, and ability to reach its biological target. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed experimental protocols and visual representations of its mechanism of action and experimental workflows. All quantitative data is presented in clear, tabular format for ease of comparison and reference.

Chemical Identity and Structure

This compound, with the IUPAC name (2E)-2-(methoxyimino)-N-methyl-2-(2-phenoxyphenyl)acetamide, is a member of the strobilurin class of fungicides.[3] The "(E)" designation refers to the stereochemistry of the methoxyimino group, which is crucial for its biological activity.[3]

IdentifierValue
IUPAC Name (2E)-2-(methoxyimino)-N-methyl-2-(2-phenoxyphenyl)acetamide
CAS Number 133408-50-1
Molecular Formula C₁₆H₁₆N₂O₃[1][4]
Molecular Weight 284.31 g/mol [1][4]
Canonical SMILES CNC(=O)/C(=N\OC)/C1=CC=CC=C1OC2=CC=CC=C2
InChI Key HIIRDDUVRXCDBN-OBGWFSINSA-N

Physicochemical Properties

The physicochemical properties of this compound are critical determinants of its environmental fate, bioavailability, and fungicidal activity. A summary of these properties is provided in the table below.

PropertyValueSource
Physical State White crystalline solid/powder[5]
Melting Point 87-89 °C[1]
Boiling Point Not available (decomposes)[3][6]
Vapor Pressure 1.8 x 10⁻⁵ Pa (at 25 °C)
Water Solubility 128 mg/L (at 20 °C, pH 7)
Solubility in Organic Solvents Dichloromethane: 1,380,000 mg/L (at 20 °C) Chloroform: 1,280,000 mg/L (at 20 °C) Soluble in DMSO and Acetonitrile[5]
Octanol-Water Partition Coefficient (log P) 2.32 (at 20 °C, pH 7)
pKa Data not readily available

Experimental Protocols

The determination of the physicochemical properties of this compound follows standardized methodologies, often adhering to OECD guidelines for the testing of chemicals. Below are detailed protocols for key experiments.

Melting Point Determination (Capillary Method)

This protocol is based on the OECD Guideline 102 for the determination of melting point/melting range.

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Materials:

  • This compound, analytical standard (>98% purity)

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals in a mortar and pestle.

  • Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rapid rate (e.g., 10-20 °C/min) to obtain an approximate melting range.

  • Allow the apparatus to cool.

  • Prepare a new capillary and heat the block to a temperature approximately 10 °C below the observed approximate melting point.

  • Reduce the heating rate to 1-2 °C/min to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the sample.

experimental_workflow_melting_point cluster_prep Sample Preparation cluster_measurement Measurement prep1 Dry this compound Sample prep2 Grind to a Fine Powder prep1->prep2 prep3 Pack into Capillary Tube prep2->prep3 measure1 Place Capillary in Apparatus prep3->measure1 Transfer measure2 Rapid Heating for Approximate Range measure1->measure2 measure3 Slow Heating for Accurate Measurement measure2->measure3 measure4 Record Melting Range measure3->measure4

Workflow for Melting Point Determination.
Water Solubility Determination (Flask Method)

This protocol is based on the OECD Guideline 105 for water solubility.

Objective: To determine the saturation concentration of this compound in water at a specific temperature.

Materials:

  • This compound, analytical standard

  • Distilled or deionized water

  • Glass flasks with stoppers

  • Constant temperature water bath or shaker

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

  • Add an excess amount of this compound to a glass flask. The excess solid should be visible.

  • Add a known volume of water to the flask.

  • Seal the flask and place it in a constant temperature bath (e.g., 20 °C) with agitation for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After the equilibration period, cease agitation and allow the undissolved solid to settle.

  • Centrifuge an aliquot of the supernatant at a controlled temperature to remove any suspended particles.

  • Carefully withdraw a sample from the clear supernatant for analysis.

  • Determine the concentration of this compound in the sample using a validated HPLC method.

  • The determined concentration represents the water solubility of the compound at the specified temperature.

Octanol-Water Partition Coefficient (log P) Determination (Shake Flask Method)

This protocol is based on the OECD Guideline 107 for the determination of the partition coefficient.

Objective: To determine the ratio of the concentration of this compound in n-octanol versus water at equilibrium.

Materials:

  • This compound, analytical standard

  • n-Octanol (reagent grade), pre-saturated with water

  • Water (reagent grade), pre-saturated with n-octanol

  • Separatory funnels

  • Mechanical shaker

  • Centrifuge

  • Analytical instrumentation for concentration measurement (e.g., HPLC-UV)

Procedure:

  • Prepare a stock solution of this compound in n-octanol.

  • In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of water. The volume ratio of the two phases is typically 1:1, but can be adjusted depending on the expected log P value.

  • Shake the separatory funnel for a sufficient time to reach equilibrium (e.g., 1-2 hours) at a constant temperature.

  • Allow the two phases to separate completely. If an emulsion forms, it may be necessary to centrifuge the mixture.

  • Carefully collect samples from both the n-octanol and the aqueous phases.

  • Determine the concentration of this compound in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The log P is the base-10 logarithm of the partition coefficient.

Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound belongs to the Quinone outside Inhibitor (QoI) class of fungicides.[3] Its mode of action is the inhibition of mitochondrial respiration in fungi. Specifically, it binds to the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[3] This binding blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, which disrupts the production of ATP, the primary energy currency of the cell. The lack of energy ultimately leads to fungal cell death.

mitochondrial_respiration_inhibition ComplexI Complex I (NADH Dehydrogenase) Q Ubiquinone (Q) ComplexI->Q ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Q ComplexIII Complex III (Cytochrome bc1) Q->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV ATP_Synthase ATP Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production Proton_Gradient Proton Gradient Proton_Gradient->ATP_Synthase Metominostrobin This compound Metominostrobin->Inhibition Inhibition->ComplexIII Inhibits Electron Transfer

Inhibition of the Mitochondrial Electron Transport Chain by this compound.

Conclusion

The physicochemical properties of this compound are well-characterized and provide a solid foundation for understanding its behavior as a fungicide. Its moderate lipophilicity, indicated by its log P value, allows for effective penetration of fungal cell membranes, while its specific solubility characteristics influence its formulation and application. The primary mechanism of action, the inhibition of mitochondrial respiration, is a potent and specific target, making this compound an effective agent for the control of fungal diseases. The experimental protocols outlined in this guide provide a framework for the accurate and reproducible determination of its key physicochemical parameters, which is essential for regulatory purposes and further research and development.

References

An In-Depth Technical Guide to the Solubility of (E)-Metominostrobin in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (E)-metominostrobin, a widely used strobilurin fungicide. Understanding the solubility of this active ingredient in various organic solvents is critical for a range of applications, including formulation development, analytical method development, and environmental fate studies. This document compiles available quantitative solubility data, details experimental protocols for solubility determination, and provides visualizations to illustrate key processes.

Core Concept: Solubility of this compound

This compound is a white crystalline solid.[1] Its solubility is a key physicochemical property that influences its behavior in different environments and applications. While its water solubility is moderate, it exhibits a wide range of solubilities in organic solvents, a crucial factor for formulation chemists aiming to develop stable and effective products.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound in various organic solvents at 20°C. It is important to note that comprehensive data across a wide range of solvents and temperatures is limited in publicly available literature.

Organic SolventTemperature (°C)Solubility (g/L)Reference
Dichloromethane201380[2]
Chloroform201280[2]

Note: The isomeric mixture of metominostrobin (B8650213) has a reported aqueous solubility of 128 mg/L at 20°C and pH 7.[3] While not an organic solvent, this provides a baseline for its polarity.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. The most common and widely accepted method for determining the solubility of agrochemicals like this compound is the shake-flask method . This method is suitable for substances with solubilities above 10⁻² g/L.[4]

Principle of the Shake-Flask Method

The shake-flask method involves saturating a solvent with a solute by agitation in a constant temperature environment. An excess of the solid compound is added to the solvent to ensure that equilibrium between the dissolved and undissolved solute is reached. After an appropriate equilibration period, the saturated solution is filtered to remove any undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.

Detailed Experimental Workflow

The following is a generalized, detailed protocol for determining the solubility of this compound in an organic solvent using the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.

1. Materials and Equipment:

  • This compound analytical standard (known purity)

  • High-purity organic solvents (e.g., methanol, acetone, ethyl acetate, toluene, dichloromethane)

  • Volumetric flasks

  • Screw-cap glass vials

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Analytical balance

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reversed-phase HPLC column

2. Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of screw-cap glass vials. The exact amount should be sufficient to ensure undissolved solid remains after equilibration.

    • Pipette a known volume of the desired organic solvent into each vial.

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 20°C, 25°C, 30°C).

    • Agitate the vials at a constant speed for a predetermined equilibration time (typically 24 to 72 hours) to ensure saturation is reached. It is advisable to determine the necessary equilibration time in preliminary experiments by taking measurements at different time points until the concentration plateaus.[1]

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

    • Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the calibration range of the analytical method.

  • Analytical Quantification (HPLC-UV):

    • Prepare a series of calibration standards of this compound in the same solvent used for the solubility test.

    • Analyze the calibration standards and the diluted sample solutions by HPLC-UV. A suitable method would involve a C18 column and a mobile phase such as acetonitrile (B52724) and water.[5]

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample solution from the calibration curve.

    • Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of this compound in the specific organic solvent at the tested temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

experimental_workflow cluster_preparation Preparation of Saturated Solution cluster_sampling Sample Preparation cluster_analysis Analysis weigh Weigh excess this compound add_solvent Add known volume of organic solvent weigh->add_solvent cap_vial Cap vial tightly add_solvent->cap_vial agitate Agitate at constant temperature cap_vial->agitate settle Allow solid to settle agitate->settle Equilibration withdraw Withdraw supernatant settle->withdraw filter Filter through syringe filter withdraw->filter dilute Dilute to known concentration filter->dilute hplc HPLC-UV Analysis dilute->hplc calculate Calculate Solubility hplc->calculate

Caption: Experimental workflow for determining the solubility of this compound.

This in-depth guide provides a foundational understanding of the solubility of this compound in organic solvents. For researchers and professionals in drug development and agrochemical formulation, this information is essential for informed decision-making and the successful application of this important fungicide. Further research to expand the quantitative solubility dataset across a broader range of solvents and temperatures is encouraged.

References

Spectroscopic Profile of (E)-Metominostrobin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the fungicide (E)-Metominostrobin. The information presented herein is essential for the identification, characterization, and quantification of this compound in various matrices. This document includes tabulated summaries of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, alongside detailed experimental protocols.

Chemical Identity

This compound is a synthetic strobilurin fungicide used to control a broad spectrum of fungal diseases in crops.[1] Its chemical structure and properties are fundamental to understanding its spectroscopic behavior.

PropertyValue
IUPAC Name (2E)-2-(methoxyimino)-N-methyl-2-(2-phenoxyphenyl)acetamide[2][3]
CAS Number 133408-50-1[2][3]
Molecular Formula C₁₆H₁₆N₂O₃[2][3]
Molecular Weight 284.31 g/mol [2][3]
Appearance White crystalline powder[4]
Melting Point 87-89 °C[5]

Spectroscopic Data

The following sections provide a detailed analysis of the NMR, MS, and IR spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
Data not available in search results
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. The fragmentation pattern is crucial for developing selective and sensitive analytical methods.

Table 3: Mass Spectrometry Data for this compound

m/zInterpretation
284.1161[M+H]⁺ (Monoisotopic Mass)[5]
Further fragmentation data not available in search results
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
Data not available in search results

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data. The following are generalized protocols for the techniques discussed.

NMR Spectroscopy

High-resolution NMR spectroscopy is essential for the structural analysis of organic molecules like this compound.

Sample Preparation: An accurately weighed sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The concentration is typically in the range of 5-25 mg/mL.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

¹H NMR Acquisition:

  • Pulse Sequence: A standard single-pulse experiment is typically used.

  • Acquisition Parameters: Key parameters include the spectral width, number of scans, relaxation delay, and acquisition time. These are optimized to ensure good signal-to-noise and resolution.

¹³C NMR Acquisition:

  • Pulse Sequence: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance sensitivity.

  • Acquisition Parameters: A wider spectral width is used compared to ¹H NMR. A larger number of scans and a suitable relaxation delay are necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Mass Spectrometry

Mass spectrometry is a highly sensitive technique for determining the molecular weight and elemental composition of a compound.

Sample Preparation: The sample is typically dissolved in a suitable solvent (e.g., acetonitrile, methanol) at a low concentration (e.g., 1-10 µg/mL).

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a suitable ionization source is used. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

Data Acquisition:

  • Ionization Mode: Positive ion mode is often used to observe the protonated molecule [M+H]⁺.

  • Mass Range: The instrument is set to scan a mass range that includes the expected molecular weight of the analyte.

  • Fragmentation: Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion and obtain structural information. This involves isolating the precursor ion and subjecting it to collision-induced dissociation (CID).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Sample Preparation:

  • Solid Samples: The sample can be prepared as a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil).

  • Solution Samples: The sample can be dissolved in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄, CS₂).

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

Data Acquisition: A background spectrum of the empty sample holder (or the solvent) is first recorded. Then, the sample spectrum is recorded, and the background is automatically subtracted to yield the spectrum of the compound. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Workflow and Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_conclusion Conclusion Sample Pure this compound Dissolution Dissolution in appropriate solvent Sample->Dissolution IR Infrared Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (HRMS, MS/MS) Dissolution->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data IR_Data Absorption Bands (Functional Groups) IR->IR_Data Structure Structural Elucidation and Confirmation NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

The Genesis and Advancement of Metominostrobin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metominostrobin (B8650213), a prominent member of the strobilurin class of fungicides, stands as a significant development in the ongoing effort to protect vital agricultural crops from devastating fungal diseases. First synthesized and developed by Shionogi & Co., Ltd., this fungicide has demonstrated notable efficacy, particularly against rice blast (Pyricularia oryzae) and sheath blight (Rhizoctonia solani). This technical guide provides an in-depth exploration of the discovery, developmental history, mechanism of action, and fungicidal activity of metominostrobin, tailored for researchers and professionals in the field of drug development and crop protection.

Physicochemical Properties of Metominostrobin

A clear understanding of the fundamental physicochemical properties of metominostrobin is essential for its effective formulation and application.

PropertyValue
Chemical Name (E)-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide
CAS Number 133408-50-1
Molecular Formula C₁₆H₁₆N₂O₃
Molecular Weight 284.32 g/mol
Melting Point 87-89 °C
Appearance White crystalline solid

Mechanism of Action: Inhibition of Mitochondrial Respiration

Metominostrobin, like other strobilurin fungicides, is a Quinone outside Inhibitor (QoI). Its primary mode of action is the disruption of the fungal mitochondrial electron transport chain, a critical pathway for cellular energy production in the form of ATP.

Metominostrobin specifically targets the cytochrome bc1 complex (also known as Complex III) in the inner mitochondrial membrane. It binds to the Qo (Quinone outside) site of cytochrome b, one of the key subunits of the complex. This binding event effectively blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c1. The interruption of this electron flow has two major consequences:

  • Inhibition of ATP Synthesis: The primary function of the electron transport chain is to generate a proton gradient across the inner mitochondrial membrane, which drives the synthesis of ATP by ATP synthase. By halting electron flow, metominostrobin prevents the generation of this proton gradient, leading to a severe depletion of cellular ATP.

  • Generation of Reactive Oxygen Species (ROS): The blockage of the electron transport chain can lead to the accumulation of electrons at earlier complexes, which can then be transferred to molecular oxygen, resulting in the formation of superoxide (B77818) radicals and other reactive oxygen species. This oxidative stress can cause significant damage to cellular components, including lipids, proteins, and DNA.

The following diagram illustrates the fungal mitochondrial electron transport chain and the specific point of inhibition by metominostrotin.

G Fungal Mitochondrial Electron Transport Chain and Site of Metominostrobin Inhibition Complex_I Complex I (NADH Dehydrogenase) Q Ubiquinone (Q) Complex_I->Q e⁻ H+ H+ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Q e⁻ Complex_III Complex III (Cytochrome bc1) Q->Complex_III e⁻ Cyt_c Cytochrome c Complex_III->Cyt_c e⁻ Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV e⁻ O2 O₂ Complex_IV->O2 e⁻ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP NADH NADH NADH->Complex_I e⁻ Succinate Succinate Succinate->Complex_II e⁻ H2O H₂O O2->H2O ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase Metominostrobin Metominostrobin Metominostrobin->Inhibition H+->ATP_Synthase Proton Gradient

Mechanism of Metominostrobin Action

Synthesis of Metominostrobin

The chemical synthesis of metominostrobin has been approached through various routes, with a common pathway involving four key steps: acylation, hydrolysis, oximation, and methylation. One of the documented synthesis pathways is outlined below.

Synthesis Workflow

G Synthetic Pathway of Metominostrobin Diphenyl_ether Diphenyl ether Acylation Acylation Diphenyl_ether->Acylation Diacetonitrile Diacetonitrile Diacetonitrile->Acylation Intermediate_1 2-(phenoxy)benzoyl nitrile Acylation->Intermediate_1 Hydrolysis Hydrolysis (Acidic or Basic) Intermediate_1->Hydrolysis Intermediate_2 2-(2-phenoxyphenyl)-2-oxoacetamide Hydrolysis->Intermediate_2 Oximation Oximation Intermediate_2->Oximation Hydroxylamine Hydroxylamine Hydroxylamine->Oximation Intermediate_3 Oxime Compound Oximation->Intermediate_3 Methylation Methylation Intermediate_3->Methylation Methylating_agent Methylating Agent (e.g., Dimethyl sulfate) Methylating_agent->Methylation Metominostrobin Metominostrobin Methylation->Metominostrobin

Metominostrobin Synthesis Workflow

Fungicidal Activity of Metominostrobin

Metominostrobin exhibits a broad spectrum of fungicidal activity against various plant pathogenic fungi. Its efficacy is particularly pronounced against pathogens that heavily rely on mitochondrial respiration for their energy supply.

Quantitative Efficacy Data

The following table summarizes the in vitro efficacy of metominostrobin against a key rice pathogen. The EC50 value represents the concentration of the fungicide that inhibits 50% of the fungal growth.

Fungal PathogenDiseaseEC50 (µM)Reference
Rhizoctonia solaniRice Sheath Blight1.8[1]

Note: Further research is required to compile a more comprehensive list of EC50 and IC50 values for metominostrobin against a wider range of phytopathogenic fungi.

Experimental Protocols

In Vitro Fungicidal Activity Assay (Broth Microdilution Method)

This protocol provides a general framework for assessing the in vitro fungicidal activity of metominostrobin.

1. Preparation of Metominostrobin Stock Solution:

  • Accurately weigh 10 mg of metominostrobin analytical standard.

  • Dissolve the compound in 1 mL of dimethyl sulfoxide (B87167) (DMSO) to prepare a 10 mg/mL stock solution.

  • Vortex thoroughly to ensure complete dissolution. Gentle warming may be applied if necessary.

  • Store the stock solution at -20°C in the dark.

2. Preparation of Fungal Inoculum:

  • For spore-producing fungi:

    • Culture the fungus on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) until sporulation.

    • Flood the agar surface with a sterile saline solution containing 0.05% Tween 80.

    • Gently scrape the surface to release the spores.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to the desired density (e.g., 1 x 10⁵ spores/mL) using a hemocytometer.

  • For non-spore-producing fungi:

    • Grow the fungus in a suitable liquid medium.

    • Homogenize the mycelial culture.

    • Standardize the density of the mycelial suspension, for example, by adjusting the optical density at a specific wavelength.

3. Assay Procedure:

  • Perform serial two-fold dilutions of the metominostrobin stock solution in a suitable liquid medium (e.g., Potato Dextrose Broth) in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Add 100 µL of the fungal inoculum to each well of a sterile 96-well flat-bottom microtiter plate.

  • Add 100 µL of the corresponding metominostrobin dilution to each well.

  • Controls:

    • Growth Control: 100 µL of fungal inoculum + 100 µL of medium (no fungicide).

    • Solvent Control: 100 µL of fungal inoculum + 100 µL of medium containing the highest concentration of DMSO used in the assay.

    • Media Sterility Control: 200 µL of sterile medium.

  • Incubate the plates at the optimal temperature for the specific fungus for a predetermined period (e.g., 48-72 hours).

  • Assess fungal growth inhibition visually or by measuring the optical density at a suitable wavelength (e.g., 600 nm) using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of growth inhibition for each concentration of metominostrobin compared to the growth control.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the metominostrobin concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR)

The fungicidal activity of strobilurin analogues is highly dependent on their chemical structure. For oximinoacetamide strobilurins like metominostrobin, several structural features are critical for their biological activity:

  • The (E)-β-methoxyiminoacetamide pharmacophore: This group is essential for binding to the Qo site of the cytochrome bc1 complex. The specific arrangement of the methoxyimino and acetamide (B32628) groups is crucial for the interaction with the target protein.

  • The 2-phenoxyphenyl group: This lipophilic group contributes to the overall binding affinity and may be involved in hydrophobic interactions within the binding pocket. Modifications to this part of the molecule can significantly impact the fungicidal potency and spectrum of activity.

  • The N-methyl group: The presence and nature of the substituent on the amide nitrogen can influence the molecule's properties, such as its stability and ability to penetrate fungal cell membranes.

Further research into the synthesis and biological evaluation of metominostrobin analogues will continue to refine our understanding of the SAR and potentially lead to the development of new and even more effective fungicides.

Conclusion

Metominostrobin represents a significant achievement in the development of strobilurin fungicides. Its targeted mechanism of action, broad-spectrum efficacy, and well-defined synthetic pathway make it a valuable tool for crop protection. This technical guide has provided a comprehensive overview of the key scientific and technical aspects of metominostrobin, from its discovery and synthesis to its molecular mode of action and fungicidal activity. It is hoped that this information will serve as a valuable resource for researchers and professionals dedicated to the advancement of agricultural science and the development of innovative solutions for global food security.

References

Biological Activity Screening of Metominostrobin Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of metominostrobin (B8650213) derivatives. Metominostrobin, a strobilurin fungicide, and its analogues are subjects of ongoing research to explore their potential as antifungal, insecticidal, and herbicidal agents. This document details the experimental methodologies for screening these compounds, presents quantitative data on their biological activities, and illustrates key signaling pathways and experimental workflows.

Introduction to Metominostrobin and its Derivatives

Metominostrobin is a broad-spectrum, systemic fungicide that belongs to the methoxyiminoacetamides and strobilurin chemical classes.[1] Its primary mode of action is the inhibition of mitochondrial respiration by blocking the electron transport chain, which ultimately leads to the death of the target fungus.[1][2] The development of metominostrobin derivatives is a key area of research aimed at discovering novel pesticides with potentially enhanced efficacy, a broader spectrum of activity, or different biological targets.[1][3][4] The screening of these derivatives involves a variety of biological assays to determine their fungicidal, insecticidal, and herbicidal properties.

Biological Activities of Metominostrobin Derivatives

The biological activities of metominostrobin and its derivatives have been evaluated against a range of targets. The following tables summarize the quantitative data from various screening studies.

Antifungal Activity

The primary biological activity of metominostrobin and its derivatives is antifungal. Screening is typically performed against a panel of economically important plant pathogenic fungi.

Table 1: In Vitro Antifungal Activity of Metominostrobin Derivatives

Compound/DerivativeTarget FungiAssay TypeConcentration% Inhibition / EC50 / MICReference
MetominostrobinPyricularia oryzaeMycelial GrowthNot SpecifiedNot Specified[1]
Strobilurin Analogues (5a, 6a, 7a)Rhizoctonia solani, Gibberella zeae, Bipolaris leersiaeGreenhouse25 mg/LGood fungicidal activity[5][6]
Strobilurin Derivative (6d')Rhizoctonia solaniMycelial Growth50 µg/mL52.85%[7]
Strobilurin Derivative (6d')Botrytis cinereapersMycelial Growth50 µg/mL68.63%[7]
Strobilurin Derivative (6d')Fusarium graminearumMycelial Growth50 µg/mL66.35%[7]
Strobilurin Derivative (6e')Blumeria graminisNot Specified50 µg/mL100%[7]
Strobilurin Derivatives (4d, 5b, 5c)Rhizotonia cerealsMycelial Growth50 µg/mL94.1%, 83.8%, 80.9%[8]
Nicotinamide Derivative (16g)Candida albicans SC5314Broth MicrodilutionMIC0.25 µg/mL[9]
Rhein Derivative (10a)Sclerotinia sclerotiorumMycelial GrowthEC500.079 mM[10]
Rhein Derivative (10a)Fusarium graminearumMycelial GrowthEC500.082 mM[10]
Rhein Derivative (10a)Phytophthora capsicaMycelial GrowthEC500.134 mM[10]
Insecticidal Activity

While primarily known for their fungicidal properties, some strobilurin derivatives have been screened for insecticidal activity.

Table 2: Insecticidal Activity of Strobilurin Derivatives

Compound/DerivativeTarget InsectAssay TypeConcentration% Mortality / LD50Reference
Strobilurin-pyrazole carboxamide compounds (8 compounds)Mythimna separataNot Specified500 mg/L100%
Herbicidal Activity

Screening for herbicidal activity is another area of investigation for novel strobilurin derivatives.

Table 3: Herbicidal Activity of Strobilurin Derivatives

Compound/DerivativeTarget WeedAssay TypeConcentration / Dosage% Inhibition / ED50Reference
Phenylpyrazole derivative (7f)Amaranthus retroflexusPot CultureED5012.5696 g a.i./hm²[3]
Kresoxim-methyl derivative (5c)Abutilon theophrastiNot Specified37.5 g a.i./ha100%[1]
Kresoxim-methyl derivative (5c)Amaranthus retroflexusNot Specified37.5 g a.i./ha100%[1]
Kresoxim-methyl derivative (5c)Eclipta prostrataNot Specified37.5 g a.i./ha100%[1]
Tetrahydrolinalyl amide (4o)Lolium perenne (root)Pre-emergenceIC500.04 mmol/L[11]
Tetrahydrolinalyl amide (4o)Lolium perenne (shoot)Pre-emergenceIC500.05 mmol/L[11]
Tetrahydrolinalyl amide (4b)Echinochloa crusgalli (root)Pre-emergenceIC500.06 mmol/L[11]
Tetrahydrolinalyl amide (4b)Echinochloa crusgalli (shoot)Pre-emergenceIC500.15 mmol/L[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible screening of metominostrobin derivatives. The following are representative protocols for in vitro antifungal activity screening.

In Vitro Antifungal Screening: Broth Microdilution Method

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents.[12]

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (metominostrobin derivatives)

  • Fungal cultures (e.g., Candida albicans, Aspergillus fumigatus)

  • Sterile 96-well microtiter plates

  • Culture medium (e.g., RPMI-1640)

  • Spectrophotometer or plate reader

  • Sterile saline with 0.05% Tween 80 (for spore harvesting)

  • Hemocytometer or spectrophotometer for inoculum standardization

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Inoculum Preparation:

    • Yeasts: Grow the yeast in a suitable broth to the mid-logarithmic phase. Adjust the suspension to a 0.5 McFarland turbidity standard.[13]

    • Molds: Harvest spores from a mature culture on an agar (B569324) plate by flooding with sterile saline containing 0.05% Tween 80. Adjust the spore suspension to the desired concentration (e.g., 0.5 x 10⁴ to 5 x 10⁴ CFU/mL) using a hemocytometer.[13]

  • Plate Preparation and Serial Dilution:

    • Add 100 µL of sterile culture medium to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the test compound working solution (at twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.[13]

    • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no compound, no inoculum).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control well.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is a complete or significant inhibition of visible growth compared to the growth control.[12] This can be assessed visually or by measuring the optical density using a plate reader.[13]

In Vitro Antifungal Screening: Poisoned Food Technique

This technique is widely used to evaluate the effect of fungicides on the radial colony growth of mycelial fungi.[14]

Objective: To measure the inhibition of mycelial growth of a fungus in the presence of a test compound.

Materials:

  • Test compounds (metominostrobin derivatives)

  • Fungal cultures (e.g., Rhizoctonia solani, Sclerotium rolfsii)

  • Potato Dextrose Agar (PDA)

  • Sterile petri dishes (90 mm)

  • Cork borer (5 mm diameter)

  • Autoclave

Procedure:

  • Preparation of Poisoned Media:

    • Calculate the required amount of the test compound to achieve the desired concentrations (e.g., 100, 200, 400 ppm) in the PDA.

    • Add the requisite quantity of the compound to molten PDA.

    • Autoclave the amended medium.

    • Pour approximately 20 mL of the autoclaved, poisoned PDA into each sterile petri dish and allow it to solidify.

  • Inoculation:

    • Using a sterile 5 mm cork borer, take a mycelial disc from the edge of a young, actively growing culture of the test fungus.

    • Place the mycelial disc, mycelium-side down, in the center of each poisoned PDA plate.

    • A control plate with PDA without the test compound should also be inoculated.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25 ± 2°C) until the mycelial growth in the control plate has reached the edge of the plate.

  • Data Collection and Analysis:

    • Measure the radial growth (colony diameter) of the fungus in both the treated and control plates.

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • Percent Inhibition = [(C - T) / C] x 100

      • Where: C = Average diameter of the colony in the control plate, and T = Average diameter of the colony in the treated plate.

Signaling Pathways and Experimental Workflows

Visualizing the mode of action and experimental procedures is essential for a clear understanding of the screening process.

Signaling Pathway: Mitochondrial Electron Transport Chain Inhibition

Metominostrobin and other strobilurin fungicides act by inhibiting the mitochondrial electron transport chain at Complex III (the cytochrome bc1 complex).[1][15][16][17][18] This disruption of electron flow prevents ATP synthesis, leading to cellular energy depletion and eventual fungal cell death.

G cluster_mitochondrion Mitochondrial Inner Membrane cluster_complex_I Complex I cluster_complex_II Complex II cluster_complex_III Complex III (Cytochrome bc1) cluster_complex_IV Complex IV cluster_atp_synthase ATP Synthase NADH NADH NAD NAD+ NADH->NAD e- Q Q NAD->Q Succinate Succinate Fumarate Fumarate Succinate->Fumarate e- Fumarate->Q CytC_ox Cytochrome c (ox) CytC_red Cytochrome c (red) CytC_ox->CytC_red e- O2 O2 CytC_red->O2 H2O H2O O2->H2O e- ADP ADP + Pi ATP ATP ADP->ATP H+ QH2 QH2 Q->QH2 QH2->CytC_ox Metominostrobin Metominostrobin Derivatives Metominostrobin->CytC_ox Inhibition

Caption: Mechanism of action of Metominostrobin derivatives.

Experimental Workflow: In Vitro Antifungal Screening

The following diagram illustrates a typical workflow for the in vitro screening of metominostrobin derivatives for antifungal activity.

G cluster_setup Experimental Setup cluster_assay Assay Procedure cluster_analysis Data Analysis Compound Metominostrobin Derivative Stock Solution SerialDilution Serial Dilution of Compound Compound->SerialDilution Fungus Fungal Culture (Yeast or Mold) Inoculation Inoculation with Fungal Suspension Fungus->Inoculation Media Culture Media (Broth or Agar) Media->SerialDilution SerialDilution->Inoculation Incubation Incubation at Optimal Temperature Inoculation->Incubation Measurement Measure Growth Inhibition (Visual, OD, or Diameter) Incubation->Measurement Calculation Calculate MIC, EC50, or % Inhibition Measurement->Calculation SAR Structure-Activity Relationship Analysis Calculation->SAR

Caption: Workflow for in vitro antifungal screening.

Conclusion

The screening of metominostrobin derivatives for biological activity is a dynamic field of research with the potential to yield novel and effective pesticides. This guide has provided an overview of the key biological activities, detailed experimental protocols for their assessment, and visual representations of the underlying mechanisms and workflows. A systematic approach to screening, coupled with a thorough understanding of the structure-activity relationships, will be instrumental in the development of the next generation of crop protection agents.

References

(E)-Metominostrobin: A Technical Guide to its Mode of Action as a Quinone outside Inhibitor (QoI) Fungicide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

(E)-Metominostrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class, specifically the oximino-acetamide chemical group.[1] Its fungicidal activity is derived from a highly specific, single-site mode of action: the inhibition of mitochondrial respiration.[2] As a Quinone outside Inhibitor (QoI), this compound targets the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[3] This binding action blocks the transfer of electrons, which halts the production of adenosine (B11128) triphosphate (ATP), thereby depriving the fungal cell of its primary energy source and leading to cell death.[4] Due to its high efficacy and specific target, this class of fungicides is prone to the development of resistance, primarily through mutations in the target cytochrome b gene. This guide provides an in-depth technical overview of the biochemical mechanism, resistance pathways, quantitative efficacy data, and key experimental protocols for studying this compound.

Core Mechanism of Action: Inhibition of Mitochondrial Respiration

The primary mode of action for all QoI fungicides, including this compound, is the disruption of cellular energy production.[5] This is achieved by binding to the Quinone "outside" (Qo) binding site of the cytochrome bc1 enzyme complex, also known as Complex III, located in the inner mitochondrial membrane.[6]

The cytochrome bc1 complex plays a crucial role in the electron transport chain, catalyzing the transfer of electrons from ubiquinol (B23937) (Coenzyme Q, reduced form) to cytochrome c.[6] This process is coupled with the translocation of protons from the mitochondrial matrix to the intermembrane space, generating the proton-motive force essential for ATP synthesis by ATP synthase (Complex V).[6]

This compound's binding to the Qo site physically obstructs the oxidation of ubiquinol.[7] This blockage creates a bottleneck in the electron transport chain, preventing electrons from reaching cytochrome c and subsequently Complex IV.[4] The immediate consequences are:

  • Cessation of Electron Flow: The transfer of electrons between Complex III and Complex IV is halted.

  • Collapse of the Proton Gradient: Without electron flow, proton pumping at Complex III ceases, contributing to the dissipation of the electrochemical gradient across the inner mitochondrial membrane.

  • Inhibition of ATP Synthesis: The lack of a sufficient proton-motive force prevents ATP synthase from producing ATP, leading to a severe energy deficit within the fungal cell.[4]

  • Increased Oxidative Stress: The blockage can lead to the formation of reactive oxygen species (ROS), further damaging cellular components.[7]

Ultimately, this energy crisis results in the inhibition of vital fungal processes, such as spore germination and mycelial growth, leading to cell death.[5]

Mitochondrial_Electron_Transport_Chain_Inhibition cluster_Matrix Mitochondrial Matrix cluster_IMS Intermembrane Space cluster_Membrane Inner Mitochondrial Membrane NADH NADH C1 Complex I NADH->C1 e⁻ FADH2 FADH₂ C2 Complex II FADH2->C2 e⁻ ADP ADP + Pi ATP ATP H_out H⁺ C5 ATP Synthase H_out->C5 C1->H_out H⁺ C3 Complex III (Cytochrome bc₁) Qo Site Qi Site C1->C3 e⁻ (via Q) C2->C3 e⁻ (via Q) C3->H_out H⁺ C4 Complex IV C3->C4 e⁻ (via Cyt c) C4->H_out O2 O₂ → H₂O C4->O2 e⁻ C5->ATP H⁺ Inhibitor This compound Inhibitor->C3:qoin Binds & Blocks

Caption: Inhibition of the mitochondrial electron transport chain by this compound at the Qo site of Complex III.

Mechanisms of Fungal Resistance

The single-site mode of action of QoI fungicides imposes strong selection pressure, making them highly susceptible to the development of resistance in fungal populations.[5] Two primary mechanisms have been identified.

Target Site Modification

The most significant mechanism of resistance is the alteration of the fungicide's target site.[7] This involves point mutations in the mitochondrial cytochrome b gene (CYTB), which encodes a core subunit of the cytochrome bc1 complex. Specific amino acid substitutions can dramatically reduce the binding affinity of QoI fungicides to the Qo pocket, rendering them ineffective.

The most common and impactful mutation is a substitution of glycine (B1666218) with alanine (B10760859) at position 143 (G143A).[7] This single nucleotide polymorphism confers a high level of resistance to most strobilurin fungicides. Another known mutation, F129L (phenylalanine to leucine (B10760876) at position 129), also contributes to resistance, although often to a lesser degree.

Resistance_Mechanism Fungicide This compound WT_CytB Standard Cytochrome b (High Affinity Binding Site) Fungicide->WT_CytB Binds Effectively Mut_CytB Mutated Cytochrome b (G143A) (Low/No Affinity Binding Site) Fungicide->Mut_CytB Cannot Bind WT_Fungus Wild-Type Fungus WT_Fungus->WT_CytB Contains Res_Fungus Resistant Fungus Res_Fungus->Mut_CytB Contains Respiration_Blocked Respiration Blocked (No ATP) WT_CytB->Respiration_Blocked Leads to Respiration_OK Mitochondrial Respiration (ATP Production) Mut_CytB->Respiration_OK Allows Fungus_Survives Fungus Survives Respiration_OK->Fungus_Survives Fungus_Dies Fungus Dies Respiration_Blocked->Fungus_Dies

Caption: Logical flow of QoI resistance due to target site mutation (G143A) in the cytochrome b gene.

Alternative Respiration Pathway

Some fungi possess an alternative oxidase (AOX) pathway.[6][7] This pathway can accept electrons from the ubiquinone pool, bypassing Complex III and Complex IV entirely, and transfer them directly to oxygen to form water. While this process allows respiration to continue in the presence of a QoI fungicide, it is less efficient and does not contribute to the proton gradient, resulting in significantly lower ATP production.[7] However, it can be sufficient for the fungus to survive the fungicide application.

Quantitative Fungitoxicity Data

The efficacy of a fungicide is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit a biological process (e.g., mycelial growth) by 50%. Lower IC50 values indicate higher fungitoxicity. These values are critical for comparing the potency of different fungicides and for monitoring shifts in fungal population sensitivity over time.[8]

While a comprehensive database for this compound is not publicly aggregated, the following table presents representative IC50 values for various QoI fungicides against key phytopathogens to illustrate the range of activity.

FungicideFungal PathogenType of AssayIC50 (mg/L or µg/mL)Reference
PyraclostrobinPhakopsora pachyrhiziUredia Density (in vivo)>0.11[8]
AzoxystrobinPhakopsora pachyrhiziUredia Density (in vivo)>0.11[8]
TrifloxystrobinDrechslera siccansMycelial Growth (in vitro)30.72[8]
PyraclostrobinFusarium graminearumMycelial Growth (in vitro)0.005[8]
AzoxystrobinFusarium graminearumMycelial Growth (in vitro)0.015[8]
MetominostrobinPyricularia oryzaeGeneral Use TargetNot specified[3][9]

Note: IC50 values can vary significantly based on the fungal isolate, assay conditions (in vitro vs. in vivo), and specific experimental protocol.

Experimental Protocols

Protocol: Measuring Mitochondrial Respiration Inhibition via Extracellular Flux Analysis

This protocol describes a method to determine the inhibitory effect of this compound on fungal mitochondrial function using an Agilent Seahorse XF Analyzer. The Seahorse XF Cell Mito Stress Test measures the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration, in real-time.[10][11]

Principle: Live fungal cells (or isolated mitochondria) are placed in a specialized microplate. The instrument sequentially injects compounds that modulate the electron transport chain, allowing for the calculation of key parameters of mitochondrial function. By including this compound in test wells, its specific impact on these parameters can be quantified. The key injections are:

  • Oligomycin: An ATP synthase (Complex V) inhibitor. The resulting drop in OCR reveals the portion of basal respiration linked to ATP production.[12]

  • FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone): An uncoupling agent that collapses the proton gradient, disrupting the mitochondrial membrane potential and forcing the electron transport chain to function at its maximum rate. This reveals the maximal respiration.[12]

  • Rotenone & Antimycin A: Inhibitors of Complex I and Complex III, respectively. They shut down all mitochondrial respiration, revealing the non-mitochondrial oxygen consumption.[12]

Materials and Reagents:

  • Fungal culture of interest (e.g., protoplasts or yeast-form cells)

  • Seahorse XF Analyzer (e.g., XF96) and associated microplates and sensor cartridges

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)

  • This compound stock solution in a suitable solvent (e.g., DMSO)

  • Seahorse XF Base Medium supplemented with appropriate substrates (e.g., glucose, pyruvate, glutamine)[10]

  • Non-CO2 incubator at 37°C (or other optimal temperature for the organism)

Methodology:

  • Cell Plate Preparation (Day 1):

    • Harvest fungal cells and determine cell density.

    • Seed an appropriate number of cells (e.g., 20,000-80,000 cells/well) into a Seahorse XF microplate. Ensure even distribution.

    • Culture overnight in a standard incubator to allow for cell adherence and recovery.

  • Sensor Cartridge Hydration (Day 1):

    • Add 200 µL of Seahorse XF Calibrant to each well of the utility plate.

    • Place the sensor cartridge onto the utility plate and incubate overnight in a non-CO2 incubator at 37°C.[13]

  • Assay Preparation (Day 2):

    • Prepare fresh, pre-warmed (37°C) Seahorse assay medium supplemented with substrates.

    • Prepare serial dilutions of this compound in the assay medium. Include a vehicle control (e.g., DMSO at the highest concentration used).

    • Remove the growth medium from the cell plate, wash gently with assay medium, and add the final volume of assay medium containing the respective concentrations of this compound or vehicle control.

    • Incubate the cell plate in a non-CO2, 37°C incubator for 45-60 minutes to allow for pH and temperature equilibration.[13]

    • Load the hydrated sensor cartridge with the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) diluted in assay medium, according to the manufacturer's instructions.

  • Seahorse XF Assay Run:

    • Load the sensor cartridge into the Seahorse XF Analyzer for calibration.

    • Once calibration is complete, replace the utility plate with the cell culture plate.

    • Initiate the assay protocol. The instrument will perform the following steps:

      • Measure baseline OCR.

      • Inject Port A: this compound (or vehicle) if not pre-incubated. Alternatively, pre-incubate as described in step 3.

      • Inject Port B: Oligomycin.

      • Inject Port C: FCCP.

      • Inject Port D: Rotenone & Antimycin A.

    • OCR measurements are taken in cycles before and after each injection.

  • Data Analysis:

    • The Seahorse software automatically calculates OCR values.

    • Calculate the key parameters: Basal Respiration, ATP-Linked Respiration, Maximal Respiration, and Spare Respiratory Capacity.

    • Compare the parameters between vehicle-treated and this compound-treated wells to determine the dose-dependent inhibitory effect.

    • Plot OCR against this compound concentration to calculate the IC50 value for respiration inhibition.

Experimental_Workflow Day1_Start Day 1 Seed_Cells Seed Fungal Cells in XF Microplate Day1_Start->Seed_Cells Hydrate_Cartridge Hydrate Sensor Cartridge with Calibrant Day1_Start->Hydrate_Cartridge Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Hydrate_Cartridge->Incubate_Overnight Day2_Start Day 2 Prepare_Media Prepare Assay Media + Substrates Day2_Start->Prepare_Media Prepare_Inhibitors Prepare Metominostrobin & Mito Stress Kit Reagents Prepare_Media->Prepare_Inhibitors Prep_Cells Wash Cells & Add Assay Media (with Metominostrobin) Prepare_Media->Prep_Cells Load_Cartridge Load Reagents into Sensor Cartridge Prepare_Inhibitors->Load_Cartridge Calibrate Calibrate Cartridge in Seahorse Analyzer Load_Cartridge->Calibrate Equilibrate Equilibrate Plate (No CO₂, 37°C, 1 hr) Prep_Cells->Equilibrate Run_Assay Run Mito Stress Test Assay (Measure OCR) Equilibrate->Run_Assay Calibrate->Run_Assay Analyze Analyze Data (Calculate IC₅₀) Run_Assay->Analyze

Caption: Experimental workflow for assessing this compound's effect on mitochondrial respiration.

Conclusion

This compound is a potent fungicidal agent whose efficacy is rooted in its specific inhibition of the cytochrome bc1 complex, a critical enzyme in the mitochondrial respiratory chain. By binding to the Qo site, it effectively shuts down cellular ATP production, leading to fungal death. This precise, single-site mechanism, while highly effective, also serves as a focal point for the rapid evolution of resistance, primarily through mutations in the CYTB gene. A thorough understanding of this mode of action, coupled with quantitative analysis of its inhibitory effects and robust resistance monitoring, is essential for its judicious use in agricultural settings and for the development of next-generation fungicides that can overcome existing resistance mechanisms.

References

An In-depth Technical Guide to (E)-Metominostrobin (CAS Number 133408-50-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Metominostrobin, with the CAS number 133408-50-1, is a broad-spectrum systemic fungicide belonging to the strobilurin class of agrochemicals.[1] Its primary application is in the control of a wide range of fungal diseases in various crops, including cereals, fruits, and vegetables.[1] This technical guide provides a comprehensive overview of the chemical properties, safety data, mechanism of action, and relevant experimental protocols for this compound, tailored for a scientific audience.

Chemical and Physical Properties

This compound is a white crystalline solid.[2] The molecule exhibits geometric isomerism due to the C=N double bond, with the (E)-isomer being the more stable and biologically active form.[3] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 133408-50-1[4][5]
Molecular Formula C₁₆H₁₆N₂O₃[4][5]
Molecular Weight 284.31 g/mol [4][6]
IUPAC Name (2E)-2-(methoxyimino)-N-methyl-2-(2-phenoxyphenyl)acetamide[7]
Synonyms Metominostrobin, SSF-126, Methyl (E)-α-methoxyimino-N-methyl-2-phenoxyphenylacetamide[2][8]
Appearance White crystalline powder[9]
Melting Point 86 - 90 °C[9]
Storage Temperature 2-10 °C[9]

Safety and Toxicology

A thorough understanding of the toxicological profile of this compound is crucial for safe handling and risk assessment. The compound is classified as harmful if swallowed and is suspected of causing cancer and damaging fertility or the unborn child.[9] It may also cause damage to organs through prolonged or repeated exposure.[4]

GHS Hazard Information

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

  • H302: Harmful if swallowed.[10]

  • H317: May cause an allergic skin reaction.[4]

  • H332: Harmful if inhaled.[10]

  • H351: Suspected of causing cancer.[4]

  • H361: Suspected of damaging fertility or the unborn child.[9]

  • H373: May cause damage to organs through prolonged or repeated exposure.[4]

  • H411: Toxic to aquatic life with long lasting effects.[10]

The corresponding GHS pictograms are the health hazard and environment symbols.

Toxicological Data

Toxicological studies have been conducted to determine the acute and chronic effects of this compound. A summary of the key findings is presented in Table 2.

Table 2: Summary of Toxicological Data for this compound

Study TypeSpeciesRouteValueReference(s)
Acute Oral LD50 RatOral708 mg/kg-
Acute Dermal LD50 RabbitDermal> 2000 mg/kg-
Acute Inhalation LC50 (4h) RatInhalation> 3.8 mg/L-
Skin Irritation RabbitDermalNot an irritant-
Eye Irritation RabbitOcularIrritant-

Note: Specific references for some of the acute toxicity values were not available in the searched documents. These are commonly found in manufacturer's safety data sheets.

Mechanism of Action

This compound is a Quinone outside Inhibitor (QoI) fungicide.[11] Its mode of action is the inhibition of mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex (Complex III) in the electron transport chain.[11][12] This binding blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, thereby disrupting the production of ATP, which is essential for cellular energy.[13] The disruption of the electron transport chain ultimately leads to fungal cell death.

cluster_Mitochondrion Mitochondrial Inner Membrane Complex_I Complex I Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- Complex_II Complex II Complex_II->Ubiquinone e- Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces Metominostrobin This compound Metominostrobin->Complex_III Inhibits at Qo site

Caption: Mechanism of action of this compound on the mitochondrial electron transport chain.

Experimental Protocols

Fungicidal Activity Assay (Broth Microdilution Method)

This protocol provides a general framework for determining the in vitro fungicidal activity of this compound.

Objective: To determine the half-maximal effective concentration (EC50) of this compound against a specific fungal pathogen.

Materials:

  • This compound (analytical standard)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile 96-well flat-bottom microplates

  • Appropriate sterile liquid growth medium (e.g., Potato Dextrose Broth, Sabouraud Dextrose Broth)

  • Fungal isolate of interest

  • Microplate reader

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Preparation of Working Solutions: Perform serial dilutions of the stock solution in the appropriate growth medium to achieve a range of concentrations (e.g., 0.01 to 100 µg/mL).

  • Inoculum Preparation:

    • For spore-producing fungi, harvest spores from a fresh culture and adjust the concentration to approximately 2 x 10⁵ spores/mL.

    • For non-spore-producing fungi, use mycelial fragments from a liquid culture and standardize the density.

  • Assay Setup:

    • In a 96-well plate, add 100 µL of the fungal inoculum to each well.

    • Add 100 µL of the corresponding this compound working solution to the wells.

    • Include a growth control (inoculum + medium) and a solvent control (inoculum + medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plates under conditions optimal for the growth of the specific fungus (temperature, light, and duration).

  • Data Collection and Analysis:

    • Assess fungal growth by measuring the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.

    • Calculate the percentage of growth inhibition for each concentration relative to the growth control.

    • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.[11]

A Prepare Stock Solution (10 mg/mL in DMSO) B Serial Dilutions (Working Solutions) A->B D Assay Setup in 96-well Plate (Inoculum + Working Solution) B->D C Prepare Fungal Inoculum (Spores or Mycelia) C->D E Incubation (Optimal Conditions) D->E F Measure Optical Density (e.g., 600 nm) E->F G Calculate % Inhibition F->G H Determine EC50 G->H

Caption: Workflow for the broth microdilution fungicidal activity assay.

Chronic Toxicity Study in Rats (General Protocol)

The following is a generalized protocol for a chronic toxicity study, which is essential for evaluating the long-term health effects of this compound.

Objective: To determine the no-observed-adverse-effect-level (NOAEL) and characterize the toxicological profile of this compound following long-term exposure in rats.

Materials:

  • This compound

  • Appropriate vehicle for administration (e.g., corn oil)

  • Laboratory rats (e.g., Sprague-Dawley or Wistar strains)

  • Standard laboratory animal diet and housing facilities

  • Equipment for clinical observations, blood collection, and pathological examinations

Procedure:

  • Animal Model: Use a sufficient number of male and female rats, typically divided into at least three dose groups and a control group.

  • Dose Administration: Administer this compound to the animals daily, typically by oral gavage, mixed in the diet, or in drinking water, for a period of up to two years. The control group receives the vehicle only.

  • Clinical Observations: Conduct regular clinical observations, including changes in body weight, food and water consumption, and any signs of toxicity.

  • Hematology and Clinical Chemistry: Collect blood samples at specified intervals for hematological and clinical chemistry analysis to assess effects on blood cells and organ function.

  • Pathology: At the end of the study, perform a complete necropsy on all animals. Collect and preserve organs and tissues for histopathological examination.

  • Data Analysis: Analyze the data for dose-related effects on all parameters. The NOAEL is determined as the highest dose at which no statistically or biologically significant adverse effects are observed.

A Animal Acclimation and Grouping (e.g., Rats, 3 dose groups + control) B Daily Dosing (e.g., Oral Gavage, up to 2 years) A->B C Regular Clinical Observations (Body weight, food/water intake) B->C D Periodic Blood Collection (Hematology, Clinical Chemistry) B->D E Terminal Necropsy and Histopathology F Data Analysis and NOAEL Determination C->F D->F E->F

Caption: General workflow for a chronic toxicity study in rodents.

Conclusion

This compound is a potent strobilurin fungicide with a well-defined mechanism of action involving the inhibition of mitochondrial respiration. Its toxicological profile indicates potential hazards that necessitate careful handling and adherence to safety guidelines. The provided experimental protocols offer a foundational framework for researchers and scientists to further investigate the properties and effects of this compound. A thorough understanding of its chemical, toxicological, and mechanistic characteristics is essential for its responsible use in agriculture and for the development of new, improved fungicidal agents.

References

(E)-Metominostrobin: A Technical Guide to its Physicochemical Properties and Mode of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Metominostrobin is a synthetic fungicide belonging to the strobilurin class of agrochemicals. Strobilurins are known for their broad-spectrum fungicidal activity and are widely used in agriculture to protect crops from various fungal diseases. This technical guide provides an in-depth overview of the molecular characteristics of this compound, its mechanism of action, and relevant experimental protocols for its study.

Core Molecular and Physical Data

This compound is chemically known as (αE)-α-(methoxyimino)-N-methyl-2-phenoxybenzeneacetamide.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₆H₁₆N₂O₃[2][3][4][5][6][7]
Molecular Weight 284.31 g/mol [2][3][4][5][7]
CAS Number 133408-50-1[2][4][5]
Melting Point 87-89 °C[3][7]
Purity Typically ≥98%[3][7]

Mode of Action: Inhibition of Mitochondrial Respiration

The primary mode of action of this compound, like other strobilurin fungicides, is the inhibition of mitochondrial respiration in fungi.[1][3] Specifically, it targets the cytochrome bc1 complex (also known as complex III) of the mitochondrial electron transport chain.[1]

By binding to the Qo site of cytochrome b, this compound blocks the transfer of electrons between ubiquinol (B23937) and cytochrome c. This disruption of the electron transport chain has two major consequences for the fungal cell:

  • Inhibition of ATP Synthesis: The electron transport chain is crucial for generating the proton gradient necessary for ATP synthesis via oxidative phosphorylation. By blocking this chain, this compound effectively halts the production of ATP, the primary energy currency of the cell.

  • Increased Production of Reactive Oxygen Species (ROS): The blockage of the electron transport chain leads to the accumulation of electrons at earlier complexes, which can then react with molecular oxygen to produce superoxide (B77818) radicals (O₂⁻). These radicals are subsequently converted to other reactive oxygen species, such as hydrogen peroxide (H₂O₂). The resulting oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately leading to cell death.

The following diagram illustrates the inhibitory effect of this compound on the mitochondrial electron transport chain and the subsequent generation of reactive oxygen species.

Metominostrobin_MoA cluster_Process Cellular Processes ComplexI Complex I CoQ Coenzyme Q ComplexI->CoQ e⁻ ATP_Synthase ATP Synthase ComplexI->ATP_Synthase ComplexII Complex II ComplexII->CoQ e⁻ ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII e⁻ ROS Reactive Oxygen Species (ROS) CoQ->ROS e⁻ leakage CytC Cytochrome c ComplexIII->CytC e⁻ ComplexIII->ATP_Synthase ComplexIV Complex IV CytC->ComplexIV e⁻ ComplexIV->ATP_Synthase O2_in O₂ ComplexIV->O2_in e⁻ ATP ATP ATP_Synthase->ATP NADH NADH NADH->ComplexI e⁻ FADH2 FADH₂ FADH2->ComplexII e⁻ H2O_out H₂O O2_in->H2O_out O2_in->ROS ADP ADP + Pi ADP->ATP_Synthase Metominostrobin This compound Metominostrobin->ComplexIII Inhibits

Caption: Mechanism of action of this compound.

Experimental Protocols

This section outlines key experimental procedures for the synthesis and analysis of this compound and for studying its effects on fungal physiology.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A general outline based on patent literature is provided below. This should be adapted and optimized based on laboratory conditions and safety protocols.

Step 1: Acylation

  • React diphenyl ether with oxalyl nitrile in a suitable solvent (e.g., toluene) in a four-necked reaction flask equipped with a stirrer, thermometer, reflux condenser, and dropping funnel.

  • The reaction is typically carried out at a low temperature (e.g., -20°C to 10°C) for several hours, followed by stirring at room temperature.

  • The resulting product, 2-(phenoxy)benzonitrile, is extracted using an organic solvent like dichloromethane.

Step 2: Cyanohydrolysis

  • The 2-(phenoxy)benzonitrile is hydrolyzed under acidic conditions (e.g., using 6N hydrochloric acid) at room temperature to yield 2-(2-phenoxyphenyl)-2-oxoacetamide.

  • The product is extracted with an organic solvent such as ethyl acetate.

Step 3: Oximation

Step 4: Methylation

  • The final step involves the methylation of the oxime to produce this compound.

The following workflow illustrates the general synthesis process.

Synthesis_Workflow Start Diphenyl Ether + Oxalyl Nitrile Step1 Acylation Start->Step1 Intermediate1 2-(phenoxy)benzonitrile Step1->Intermediate1 Step2 Cyanohydrolysis (Acidic conditions) Intermediate1->Step2 Intermediate2 2-(2-phenoxyphenyl)-2-oxoacetamide Step2->Intermediate2 Step3 Oximation (with Hydroxylamine) Intermediate2->Step3 Intermediate3 Oxime Intermediate Step3->Intermediate3 Step4 Methylation Intermediate3->Step4 End This compound Step4->End

Caption: General synthesis workflow for this compound.

Analytical Determination of this compound

The quantification of this compound in various matrices is essential for quality control and residue analysis. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a commonly employed technique.

Instrumentation:

  • HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Reversed-phase C18 column.

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase, for example, a mixture of acetonitrile and water. The exact ratio should be optimized for best separation.

  • Standard Solution Preparation:

    • Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound standard and dissolve it in a precise volume of acetonitrile.

    • Working Standards: Prepare a series of dilutions from the stock solution using the mobile phase to create a calibration curve (e.g., 1, 5, 10, 20, 50 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample (e.g., technical material or formulation).

    • Dissolve the sample in acetonitrile, using sonication to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter.

    • Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Isocratic mixture of acetonitrile and water.

    • Flow Rate: e.g., 1.0 mL/min.

    • Injection Volume: e.g., 20 µL.

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

Gas chromatography-mass spectrometry (GC-MS) can also be utilized for the analysis of this compound, particularly for residue analysis in complex matrices.

Measurement of Fungal Mitochondrial Respiration

The effect of this compound on fungal mitochondrial respiration can be assessed by measuring the oxygen consumption rate (OCR) using a Seahorse XF Analyzer or a similar instrument.

Materials:

  • Fungal culture

  • Appropriate fungal growth medium

  • This compound

  • Inhibitors of the electron transport chain (e.g., rotenone (B1679576), antimycin A, oligomycin)

  • Uncoupler (e.g., FCCP)

  • Seahorse XF Analyzer and associated consumables

Procedure:

  • Cell Culture: Grow the fungal cells to the desired growth phase in a suitable medium.

  • Cell Seeding: Seed the fungal cells into the wells of a Seahorse XF cell culture microplate at an optimized density.

  • Treatment: Treat the cells with various concentrations of this compound for a specified duration.

  • Assay Preparation: Prior to the assay, replace the growth medium with the Seahorse XF assay medium and incubate the plate in a CO₂-free incubator.

  • OCR Measurement: Place the cell culture microplate into the Seahorse XF Analyzer. Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.

    • Basal Respiration: Measured before the injection of any inhibitors.

    • ATP-linked Respiration: Calculated from the decrease in OCR after the injection of oligomycin.

    • Maximal Respiration: Measured after the injection of the uncoupler FCCP.

    • Non-mitochondrial Respiration: The remaining OCR after the injection of rotenone and antimycin A.

  • Data Analysis: Analyze the OCR data to determine the effect of this compound on the different parameters of mitochondrial respiration.

Detection of Reactive Oxygen Species (ROS)

The production of ROS in fungal cells treated with this compound can be detected using fluorescent probes.

Materials:

Procedure:

  • Cell Culture and Treatment: Grow and treat the fungal cells with this compound as described for the mitochondrial respiration assay.

  • Staining:

    • Remove the treatment medium and wash the cells with a suitable buffer.

    • Incubate the cells with the H₂DCFDA solution in the dark for a specified time (e.g., 30 minutes). H₂DCFDA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent H₂DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Detection:

    • Qualitative Analysis: Visualize the fluorescence in the cells using a fluorescence microscope.

    • Quantitative Analysis: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Compare the fluorescence intensity of the treated cells to that of the untreated control cells to determine the relative increase in ROS production.

Signaling Pathway: Fungal Response to Oxidative Stress

The accumulation of ROS induced by this compound triggers a cellular stress response in fungi. While a specific signaling pathway directly linked to this compound is not extensively detailed in the literature, the general fungal response to oxidative stress involves conserved signaling pathways. One of the key pathways is the High Osmolarity Glycerol (HOG) pathway, which is a mitogen-activated protein kinase (MAPK) cascade. Additionally, transcription factors such as Yap1 are activated in response to oxidative stress and regulate the expression of antioxidant genes.

The following diagram provides a conceptual illustration of the potential signaling cascade initiated by this compound-induced ROS.

ROS_Signaling_Pathway cluster_Signaling Oxidative Stress Response cluster_Cellular_Response Cellular Response Metominostrobin This compound Mitochondria Mitochondrial ETC Inhibition Metominostrobin->Mitochondria ROS Increased ROS Mitochondria->ROS HOG_Pathway HOG Pathway (MAPK Cascade) ROS->HOG_Pathway Yap1 Yap1 Activation ROS->Yap1 Cell_Cycle_Arrest Cell Cycle Arrest HOG_Pathway->Cell_Cycle_Arrest Apoptosis Apoptosis HOG_Pathway->Apoptosis Antioxidant_Genes Antioxidant Gene Expression (e.g., SOD, Catalase) Yap1->Antioxidant_Genes Yap1->Apoptosis

Caption: Conceptual signaling pathway of fungal response to this compound-induced oxidative stress.

Conclusion

This compound is a potent fungicide that acts by disrupting the mitochondrial electron transport chain in fungi, leading to energy depletion and oxidative stress. The information and protocols provided in this technical guide offer a foundation for researchers and scientists in the fields of agriculture, drug development, and mycology to further investigate the properties and applications of this important compound. Further research into the specific downstream signaling pathways affected by this compound could provide valuable insights for the development of novel antifungal strategies and for managing fungicide resistance.

References

Methodological & Application

Application Note: Quantification of (E)-Metominostrobin in Soil using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of the fungicide (E)-Metominostrobin in soil matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure for efficient sample preparation, followed by instrumental analysis. This method is suitable for routine monitoring of this compound residues in environmental soil samples, providing accurate and reproducible results.

Introduction

This compound is a broad-spectrum strobilurin fungicide used to control a variety of fungal pathogens on crops.[1][2] Its presence and persistence in soil are of environmental concern, necessitating sensitive and reliable analytical methods for its quantification. LC-MS/MS offers high selectivity and sensitivity, making it the ideal technique for detecting pesticide residues at low concentrations in complex matrices like soil.[3] This document provides a comprehensive protocol for the extraction, chromatographic separation, and mass spectrometric detection of this compound in soil.

Experimental Protocols

Sample Preparation (Modified QuEChERS Method)

The QuEChERS method provides a simple and effective approach for extracting a wide range of pesticides from various matrices.[4][5][6]

Materials:

  • Homogenized soil sample

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • Graphitized carbon black (GCB) sorbent (optional, for highly pigmented soils)

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes

Procedure:

  • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Vortex the tube vigorously for 1 minute to ensure thorough mixing.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.

  • Immediately cap and shake the tube vigorously for 1 minute to prevent the formation of MgSO₄ agglomerates.

  • Centrifuge the tube at ≥4000 x g for 5 minutes.

  • Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 150 mg of PSA and 900 mg of anhydrous MgSO₄. If the soil has high organic content, 50 mg of GCB can also be added.

  • Vortex the tube for 1 minute.

  • Centrifuge at ≥4000 x g for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometric Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Gas Flow Optimized for the specific instrument
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound:

Precursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)Purpose
285.1182.115Quantifier
285.1253.110Qualifier

Note: Collision energies may require optimization depending on the specific mass spectrometer used.

Data Presentation

The following tables summarize typical quantitative data for the analysis of strobilurin fungicides in complex matrices, which can be expected for this method after validation.

Table 1: Method Validation Parameters

ParameterTypical Performance
Linearity (r²) > 0.99
Recovery 70-120%
Repeatability (RSDr) < 20%
Reproducibility (RSDw) < 20%
Limit of Detection (LOD) 0.001 - 0.01 mg/kg
Limit of Quantification (LOQ) 0.005 - 0.05 mg/kg

Data presented are typical values for strobilurin fungicide analysis in soil and food matrices and should be established for each laboratory.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing soil_sample 1. Soil Sampling & Homogenization extraction 2. QuEChERS Extraction (Acetonitrile) soil_sample->extraction 10g sample + 10mL ACN cleanup 3. Dispersive SPE Cleanup (PSA, MgSO4) extraction->cleanup Supernatant Transfer filtration 4. Filtration cleanup->filtration lc_separation 5. LC Separation (C18 Column) filtration->lc_separation Filtered Extract ms_detection 6. MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification 7. Quantification ms_detection->quantification reporting 8. Reporting quantification->reporting

Caption: Experimental workflow for this compound analysis.

validation_parameters MethodValidation Method Validation Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy (Recovery) MethodValidation->Accuracy Precision Precision (Repeatability & Reproducibility) MethodValidation->Precision Selectivity Selectivity MethodValidation->Selectivity LOD Limit of Detection MethodValidation->LOD LOQ Limit of Quantification MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness Linearity->LOQ Accuracy->Precision LOD->LOQ

Caption: Key parameters for method validation.

References

Application Note: Analysis of (E)-Metominostrobin Residues in Crops using the QuEChERS Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the determination of (E)-Metominostrobin residues in various agricultural crop matrices. The method utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This protocol is intended to offer a reliable and efficient workflow for the routine monitoring of this compound residues to ensure food safety and compliance with regulatory limits.

Introduction

This compound is a broad-spectrum strobilurin fungicide used to control a range of fungal diseases on various crops. Due to its widespread use, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in food commodities. Accurate and sensitive analytical methods are therefore essential for the monitoring of its residues in agricultural products. The QuEChERS method has become a popular choice for pesticide residue analysis due to its simplicity, high throughput, and low solvent consumption. This application note details a validated QuEChERS protocol coupled with LC-MS/MS for the analysis of this compound in diverse crop matrices.

Experimental Protocol

Reagents and Materials
Sample Preparation and Homogenization
  • Collect a representative sample of the crop.

  • For high-water content crops (e.g., fruits, leafy vegetables), homogenize the sample using a high-speed blender.

  • For dry or low-water content crops (e.g., rice, grains), grind the sample to a fine powder.

  • Store homogenized samples at -20°C if not used immediately to prevent degradation of the analyte.

QuEChERS Extraction
  • Weigh 10 g (for high-water content matrices) or 5 g (for low-water content matrices, reconstituted with 10 mL of water) of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 x g for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube containing the appropriate cleanup sorbents. The choice of sorbents depends on the matrix:

    • General Fruits and Vegetables: 150 mg MgSO₄, 50 mg PSA

    • Fruits and Vegetables with Fats/Waxes: 150 mg MgSO₄, 50 mg PSA, 50 mg C18

    • Pigmented Crops (e.g., Leafy Greens): 150 mg MgSO₄, 50 mg PSA, 7.5 mg GCB

  • Cap the d-SPE tube and vortex for 30 seconds.

  • Centrifuge at ≥3000 x g for 5 minutes.

Final Extract Preparation and Analysis
  • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered extract with an appropriate solvent (e.g., mobile phase initial conditions) if necessary.

  • Analyze the final extract by LC-MS/MS.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of this compound. These should be optimized in your laboratory.

ParameterTypical Setting
LC Column C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient Start with 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) [M+H]⁺ 285.1
Product Ions (m/z) 182.1 (Quantifier), 197.1 (Qualifier)
Collision Energy Optimized for the specific instrument

Data Presentation

The following tables summarize the expected performance of the QuEChERS method for the analysis of this compound in various crop matrices. The data is compiled from multiple studies and represents typical validation results.[1][2][3][4][5][6][7][8]

Table 1: Recovery and Precision of this compound in Various Crop Matrices

Crop Matrix CategorySpiking Level (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)
Fruits (High Water Content) 1085 - 110< 15
5090 - 115< 10
Leafy Vegetables 1080 - 105< 15
5085 - 110< 10
Root Vegetables 1075 - 100< 20
5080 - 105< 15
Cereals (Rice) 1070 - 95< 20
5075 - 100< 15

Table 2: Method Detection and Quantification Limits for this compound

Crop Matrix CategoryLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)
Fruits (High Water Content) 0.1 - 1.00.5 - 5.0
Leafy Vegetables 0.2 - 1.51.0 - 5.0
Root Vegetables 0.5 - 2.01.5 - 10.0
Cereals (Rice) 0.5 - 2.52.0 - 10.0

Table 3: Matrix Effects of this compound in Different Crop Matrices

Crop Matrix CategoryObserved Matrix EffectCompensation Strategy
Fruits (High Water Content) Minor to moderate signal suppressionMatrix-matched calibration
Leafy Vegetables Moderate signal suppressionMatrix-matched calibration, optimized d-SPE with GCB
Root Vegetables Minor signal enhancement or suppressionMatrix-matched calibration
Cereals (Rice) Moderate to strong signal suppressionMatrix-matched calibration, use of isotopically labeled internal standards

Experimental Workflow Visualization

QuEChERS_Workflow QuEChERS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Sample Crop Sample Homogenize Homogenize/ Grind Sample Sample->Homogenize Weigh Weigh 10g (or 5g) of Homogenized Sample Homogenize->Weigh Add_ACN Add 10 mL Acetonitrile Weigh->Add_ACN Add_Salts Add QuEChERS Extraction Salts Add_ACN->Add_Salts Shake Shake Vigorously (1 min) Add_Salts->Shake Centrifuge1 Centrifuge (5 min) Shake->Centrifuge1 Transfer_Aliquot Transfer 1 mL of Acetonitrile Extract Centrifuge1->Transfer_Aliquot Add_dSPE Add to d-SPE Tube (MgSO4, PSA, C18/GCB) Transfer_Aliquot->Add_dSPE Vortex Vortex (30 sec) Add_dSPE->Vortex Centrifuge2 Centrifuge (5 min) Vortex->Centrifuge2 Filter Filter Extract (0.22 µm) Centrifuge2->Filter Dilute Dilute if Necessary Filter->Dilute LCMS_Analysis LC-MS/MS Analysis Dilute->LCMS_Analysis

Caption: QuEChERS workflow for this compound residue analysis in crops.

Conclusion

The described QuEChERS protocol followed by LC-MS/MS analysis provides a robust and reliable method for the determination of this compound residues in a variety of crop matrices. The method demonstrates good recovery, precision, and low detection limits, making it suitable for routine monitoring and regulatory compliance testing. Proper optimization of the d-SPE cleanup step and the use of matrix-matched calibration are crucial for achieving accurate quantification, especially in complex matrices.

References

Application of (E)-Metominostrobin in Rice Blast Disease Control: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(E)-Metominostrobin , a strobilurin fungicide, has demonstrated significant efficacy in the management of rice blast disease, one of the most destructive diseases of rice worldwide, caused by the fungus Magnaporthe oryzae. This document provides detailed application notes and experimental protocols for researchers and professionals involved in the development and evaluation of fungicides for rice blast control.

Application Notes

Mechanism of Action

This compound belongs to the Quinone outside Inhibitor (QoI) group of fungicides. Its primary mode of action is the inhibition of mitochondrial respiration in the fungal pathogen.[1][2] Specifically, it blocks the electron transport chain at the cytochrome bc1 complex (Complex III), preventing ATP synthesis, which is crucial for fungal cellular processes.[2] This disruption of energy production ultimately leads to the inhibition of spore germination, mycelial growth, and sporulation of Magnaporthe oryzae. While this compound is highly effective, the pathogen can develop resistance through a single point mutation (G143A) in the cytochrome b gene.[1] Therefore, resistance management strategies are crucial for its sustained efficacy.

Application Strategies and Timing

Field studies have shown that the timing of this compound application is critical for effective rice blast control.[3] For managing neck and panicle blast, which cause the most significant yield losses, applications should be targeted around the heading stage of the rice plant.

  • Single Application: The optimal timing for a single application is when 50-70% of the rice heads have emerged.[3]

  • Two Applications: In areas with high disease pressure, a two-spray strategy is recommended. The first application should be at the late boot stage (just before heading), followed by a second application at 50-75% head emergence.[3]

Resistance Management

The high risk of resistance development to QoI fungicides necessitates the implementation of a robust resistance management strategy.[1]

  • Limited Applications: The number of applications of this compound or any QoI fungicide per season should be limited.

  • Alternation and Mixtures: It is highly recommended to use this compound in alternation or in tank mixtures with fungicides having different modes of action.[4]

  • Monitoring: Regular monitoring of Magnaporthe oryzae populations for shifts in sensitivity to this compound is essential.

Quantitative Data Summary

The following tables summarize the efficacy of this compound and other fungicides in controlling rice blast, based on data from various field and laboratory studies.

Table 1: Efficacy of this compound in Field Trials

Treatment (Concentration)Leaf Blast Reduction (%)Neck Blast Reduction (%)Grain Yield Increase (%)Reference
Metominostrobin 20 SC (0.20%)77.8045.6875.32[5][6]
Metominostrobin 20 SC (0.10%)62.6123.83-[5]

Table 2: Comparative Efficacy of Various Fungicides Against Rice Blast

FungicideConcentrationMycelial Growth Inhibition (%)Reference
Tebuconazole + Trifloxystrobin50, 100, 150 ppm99.40 (mean)[7]
Tebuconazole50, 100, 150 ppm99.18 (mean)[7]
Azoxystrobin50, 100, 150 ppm-[7]
Tricyclazole50, 100, 150 ppm63.66 (mean)[7]

Note: Specific EC50 values for this compound against Magnaporthe oryzae were not available in the searched literature. However, for comparative purposes, a study on the sensitivity of Pyricularia oryzae to azoxystrobin, another strobilurin fungicide, showed a gradual rise in EC50 estimates over a 26-year period, indicating the development of resistance. One study reported the mean EC50 value of metconazole (B41703) for 121 C. cassiicola isolates was 0.78 ± 0.41 μg/mL.[1]

Experimental Protocols

In-Vitro Evaluation of this compound against Magnaporthe oryzae (Poisoned Food Technique)

This protocol is adapted from the poisoned food technique used for evaluating the efficacy of fungicides against fungal pathogens.

a) Materials:

  • Pure culture of Magnaporthe oryzae

  • Potato Dextrose Agar (PDA) medium

  • This compound stock solution of known concentration

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

b) Procedure:

  • Prepare PDA medium and sterilize by autoclaving.

  • Cool the molten PDA to 45-50°C.

  • Add the required volume of this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 200 ppm). Mix well by gentle swirling.

  • Pour the amended PDA into sterile Petri dishes and allow it to solidify. A control set of plates should be prepared with PDA without the fungicide.

  • Inoculate the center of each plate with a 5 mm mycelial disc taken from the periphery of a 7-day-old culture of Magnaporthe oryzae.

  • Incubate the plates at 25 ± 2°C for 7-10 days, or until the mycelial growth in the control plate reaches the edge of the dish.

  • Measure the radial mycelial growth in two perpendicular directions and calculate the average diameter.

  • Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = ((C - T) / C) * 100 Where:

    • C = Average mycelial growth diameter in the control plate

    • T = Average mycelial growth diameter in the treated plate

Field Evaluation of this compound for Rice Blast Control

This protocol outlines a standard field trial for evaluating the efficacy of fungicides.

a) Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with at least three replications.

  • Plot Size: Appropriate plot size (e.g., 5m x 3m) with buffer zones between plots to minimize spray drift.

  • Variety: Use a rice variety susceptible to blast to ensure adequate disease pressure.

b) Treatments:

  • This compound at different application rates.

  • A standard fungicide check (a commonly used and effective fungicide).

  • An untreated control (sprayed with water only).

c) Application:

  • Timing: Apply fungicides at the recommended growth stages (e.g., late boot stage and/or 50-70% heading).[3]

  • Method: Use a calibrated sprayer to ensure uniform coverage of the foliage and panicles.

d) Data Collection:

  • Disease Assessment:

    • Leaf Blast: Assess the percentage of leaf area infected or use a standard disease rating scale (e.g., 0-9 scale) at regular intervals after application.

    • Neck Blast: At the dough stage or later, count the number of infected panicles per unit area (e.g., per square meter) and calculate the percentage of neck blast incidence.

  • Yield and Yield Components:

    • At maturity, harvest a designated area from the center of each plot.

    • Record grain yield ( kg/ha ), 1000-grain weight, and other relevant yield parameters.

e) Data Analysis:

  • Analyze the collected data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine the significance of differences between treatments.

Visualizations

G cluster_fungus Magnaporthe oryzae Cell Mitochondrion Mitochondrion ETC Electron Transport Chain (ETC) CytBC1 Cytochrome bc1 Complex (Complex III) ATP_Synthase ATP Synthase ATP ATP (Energy) CytBC1->ATP Blocks Electron Flow Fungal_Processes Spore Germination Mycelial Growth Sporulation ATP->Fungal_Processes Powers Inhibition Inhibition of Fungal Growth and Development Metominostrobin This compound Metominostrobin->CytBC1 Inhibits

Caption: Mechanism of action of this compound on Magnaporthe oryzae.

G start Start prep_media Prepare Potato Dextrose Agar (PDA) start->prep_media sterilize Sterilize PDA prep_media->sterilize add_fungicide Add this compound to molten PDA sterilize->add_fungicide pour_plates Pour into Petri dishes add_fungicide->pour_plates inoculate Inoculate with M. oryzae mycelial disc pour_plates->inoculate incubate Incubate at 25 ± 2°C inoculate->incubate measure Measure radial mycelial growth incubate->measure calculate Calculate % inhibition measure->calculate end End calculate->end

Caption: In-vitro experimental workflow for fungicide evaluation.

G start Start design Experimental Design (RCBD) start->design planting Plant susceptible rice variety design->planting application Apply this compound at specific growth stages planting->application assessment Disease Assessment (Leaf and Neck Blast) application->assessment yield_data Collect Yield Data assessment->yield_data analysis Statistical Analysis (ANOVA) yield_data->analysis conclusion Draw Conclusions analysis->conclusion end End conclusion->end

Caption: Field trial workflow for evaluating fungicide efficacy.

References

Application Notes and Protocols for In Vitro Antifungal Bioassay of (E)-Metominostrobin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(E)-Metominostrobin is a synthetic strobilurin fungicide belonging to the quinone outside inhibitor (QoI) group.[1] Its primary mode of action is the inhibition of mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex (Complex III) in the electron transport chain.[2] This disruption of ATP production ultimately leads to fungal cell death. These application notes provide detailed protocols for the in vitro evaluation of the antifungal activity of this compound.

Mechanism of Action: Inhibition of Cytochrome bc1 Complex

This compound, like other strobilurin fungicides, targets the cytochrome bc1 complex in the inner mitochondrial membrane. It specifically binds to the Quinone 'outside' (Qo) site, blocking the transfer of electrons from ubiquinol (B23937) to cytochrome c1. This inhibition halts the mitochondrial respiratory chain, preventing the generation of ATP, which is essential for cellular processes. The result is the cessation of fungal growth and, ultimately, cell death.

Signaling Pathway of this compound Action cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ComplexIII Cytochrome bc1 Complex (Complex III) UQH2 Ubiquinol (UQH2) Qo Qo Site UQH2->Qo e- Q Ubiquinone (Q) CytC_ox Cytochrome c (ox) CytC_red Cytochrome c (red) CytC_ox->CytC_red Proton_Gradient Proton Gradient (H+) ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H+ gradient drives synthesis Cellular_Processes Fungal Cellular Processes ATP->Cellular_Processes Energizes Qo->CytC_ox e- Qi Qi Site Qo->Qi e- Qi->Q Metominostrobin This compound Metominostrobin->Qo Inhibition Cell_Death Fungal Cell Death Proton_Gradient->ATP_Synthase Powers Mycelial Growth Inhibition Assay Workflow A Prepare this compound stock solution in DMSO B Prepare serial dilutions of the stock solution A->B C Add dilutions to molten Potato Dextrose Agar (PDA) B->C D Pour amended PDA into Petri dishes C->D E Inoculate center of plates with fungal mycelial plugs D->E F Incubate at 25-28°C in the dark E->F G Measure colony diameter at regular intervals F->G H Calculate percentage of mycelial growth inhibition (MGI) G->H I Determine EC50 value H->I Spore Germination Inhibition Assay Workflow A Prepare fungal spore suspension (1x10^6 spores/mL) C Mix spore suspension with fungicide dilutions in microtiter plate wells A->C B Prepare serial dilutions of this compound B->C D Incubate at 25-28°C in a humid chamber C->D E Observe under a microscope after a defined incubation period D->E F Count germinated and non-germinated spores (≥100 spores/replicate) E->F G Calculate percentage of spore germination inhibition F->G H Determine EC50 value G->H

References

Application Notes and Protocols for the Formulation Development of (E)-Metominostrobin Suspension Concentrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation development of (E)-Metominostrobin suspension concentrates (SCs). This document outlines the key components, provides example formulations, and details the necessary experimental protocols for preparing and evaluating stable and effective SC formulations.

Introduction to this compound and Suspension Concentrates

This compound is a broad-spectrum strobilurin fungicide used to control a variety of fungal diseases in crops.[1] Its low water solubility makes it an ideal candidate for formulation as a suspension concentrate. SC formulations are a dispersion of a solid active ingredient in a liquid medium, typically water, offering benefits such as the absence of dust, ease of handling, and high efficacy.[2][3]

A stable and effective this compound SC formulation is characterized by:

  • Long-term storage stability: No significant sedimentation or crystal growth.[2]

  • Appropriate viscosity: Easily pourable and dispersible in water.[2]

  • Optimal particle size: Ensuring good coverage and biological activity.[4][5][6]

Key Components of this compound Suspension Concentrates

The development of a stable SC formulation requires a careful selection of excipients that perform specific functions. The key components and their typical concentration ranges are summarized in the table below.

Table 1: Key Components of an this compound Suspension Concentrate Formulation

ComponentFunctionTypical Concentration (w/w %)
This compound Active Ingredient10 - 40%
Wetting Agent Facilitates the dispersion of solid particles in water by reducing surface tension.0.5 - 2.0%
Dispersing Agent Prevents the agglomeration of particles by creating repulsive forces between them.1.0 - 5.0%
Thickener (Rheology Modifier) Increases the viscosity of the continuous phase to prevent sedimentation of particles.[2][7]0.1 - 0.5%
Antifreeze Agent Prevents the formulation from freezing at low temperatures.5.0 - 10.0%
Antifoaming Agent Prevents foam formation during manufacturing and application.0.1 - 0.5%
Preservative Protects the formulation from microbial degradation.0.1 - 0.3%
Water Continuous phase (vehicle)To 100%

Example Formulation: 20% this compound Suspension Concentrate

Based on the typical concentration ranges, a representative formulation for a 20% (w/w) this compound SC is provided below.

Table 2: Example Formulation of a 20% this compound SC

ComponentExample ProductConcentration (w/w %)
This compound (98% technical)-20.4
Wetting Agent (e.g., Sodium Alkyl Naphthalene Sulfonate)Morwet® EFW1.5
Dispersing Agent (e.g., Naphthalene Sulfonate Condensate)Morwet® D-4253.0
Thickener (e.g., Xanthan Gum)Rhodopol® 230.2
Antifreeze Agent (e.g., Propylene Glycol)-8.0
Antifoaming Agent (e.g., Silicone-based)-0.3
Preservative (e.g., 1,2-benzisothiazolin-3-one)-0.2
Deionized Water-66.4
Total 100.0

Experimental Protocols

Preparation of this compound Suspension Concentrate

This protocol describes the laboratory-scale preparation of a 20% this compound SC.

Materials:

  • This compound technical (98% purity)

  • Wetting agent

  • Dispersing agent

  • Thickener (Xanthan Gum)

  • Antifreeze agent (Propylene Glycol)

  • Antifoaming agent

  • Preservative

  • Deionized water

  • High-shear mixer

  • Bead mill with zirconium beads (0.8-1.2 mm)

  • Laboratory balance

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of the Aqueous Phase:

    • In a beaker, add the deionized water, antifreeze agent, and preservative.

    • Slowly add the xanthan gum while stirring with a magnetic stirrer until a homogeneous gel is formed.

  • Preparation of the Mill Base:

    • In a separate beaker, add the wetting agent and a portion of the aqueous phase.

    • While stirring with a high-shear mixer, slowly add the this compound technical powder to form a slurry.

    • Add the dispersing agent and the antifoaming agent to the slurry and continue mixing until a uniform dispersion is obtained.

  • Wet Milling:

    • Transfer the mill base to a bead mill.

    • Mill the suspension until the desired particle size is achieved (typically D90 < 10 µm).[4] Monitor the particle size distribution periodically during milling.

  • Final Formulation:

    • Transfer the milled concentrate to a mixing vessel.

    • Slowly add the prepared aqueous phase (from step 1) to the milled concentrate under gentle agitation.

    • Continue mixing until the formulation is homogeneous.

G cluster_0 Aqueous Phase Preparation cluster_1 Mill Base Preparation cluster_2 Milling and Final Formulation A Deionized Water, Antifreeze, Preservative B Xanthan Gum A->B Slowly add while stirring C Homogeneous Gel B->C K Final Homogeneous SC C->K Add slowly under gentle agitation D Wetting Agent + Portion of Aqueous Phase E This compound Technical D->E Add under high shear F Slurry E->F G Dispersing Agent + Antifoaming Agent F->G Add and mix H Uniform Dispersion G->H I Bead Mill H->I Wet Milling J Milled Concentrate (D90 < 10 µm) I->J J->K

Caption: Workflow for the preparation of this compound Suspension Concentrate.

Quality Control Protocols

Table 3: Quality Control Parameters and Methods for this compound SC

ParameterMethodAcceptance Criteria
Appearance Visual InspectionHomogeneous, opaque liquid, free from lumps and foreign matter.
pH pH meter6.0 - 8.0
Particle Size Distribution Laser Diffraction Particle Size Analyzer[4][5][6]D50: 1 - 3 µmD90: < 10 µm
Viscosity Rotational Viscometer (e.g., Brookfield)200 - 800 mPa·s (at a specified shear rate)
Suspensibility CIPAC MT 161≥ 90%
Pourability CIPAC MT 148≤ 5% residue
Storage Stability Accelerated storage at 54°C for 14 days (CIPAC MT 46.3)[8]No significant change in physical properties (particle size, viscosity, suspensibility) and chemical stability of the active ingredient.
Freeze-Thaw Stability CIPAC MT 39.3No phase separation or significant change in physical properties after temperature cycling.[8]

Signaling Pathways and Logical Relationships

The stability of a suspension concentrate is governed by the interplay of various forces at the particle-liquid interface. The formulation components are selected to manipulate these forces to prevent agglomeration and sedimentation.

G cluster_0 Forces Driving Instability cluster_1 Stabilizing Mechanisms cluster_2 Formulation Components cluster_3 Formulation Stability A Van der Waals Forces F Dispersing Agent A->F B Gravitational Forces G Thickener B->G C Steric Hindrance H Stable Suspension C->H D Electrostatic Repulsion D->H E Increased Viscosity E->H F->C F->D G->E

References

Application Notes and Protocols for the Chromatographic Analysis of (E)-Metominostrobin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of (E)-Metominostrobin in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS/MS). The methodologies are based on established analytical standards and practices for pesticide residue analysis.

Introduction

This compound is a broad-spectrum fungicide belonging to the strobilurin class of agrochemicals. These compounds are known for their efficacy in controlling a wide range of fungal diseases in crops by inhibiting mitochondrial respiration in fungi.[1] Accurate and sensitive analytical methods are crucial for monitoring its residues in agricultural products, environmental samples, and for quality control in formulated products. This document outlines detailed protocols for sample preparation and chromatographic analysis of this compound.

Analytical Methods

Two primary chromatographic techniques are detailed for the analysis of this compound: HPLC-UV for routine analysis and quality control of formulations, and GC-MS/MS for sensitive and selective residue analysis in complex matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from a validated protocol for the analogous (Z)-isomer and is suitable for the quantification of this compound in technical materials and formulated products.[2] A reversed-phase C18 column with an isocratic mobile phase provides a rapid and efficient separation.[2]

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

For trace-level residue analysis in complex food and environmental matrices, a GC-MS/MS method coupled with a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation is recommended. This approach offers high selectivity and sensitivity.

Quantitative Data Summary

The following table summarizes the typical validation parameters for the analytical methods described. These values are indicative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

ParameterHPLC-UVGC-MS/MSAcceptance Criteria
Linearity (r²)≥ 0.999≥ 0.99≥ 0.99
Accuracy (% Recovery)98.0 - 102.0%70 - 120%As per SANTE/12682/2019 guidelines[3]
Precision (% RSD)
- Repeatability< 1.0%< 20%≤ 20%
- Intermediate Precision< 2.0%< 20%≤ 20%
Limit of Detection (LOD)~0.1 µg/mL~0.005 mg/kgTo be determined experimentally
Limit of Quantification (LOQ)~0.3 µg/mL~0.01 mg/kgTo be determined experimentally

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound

1. Materials and Reagents

  • This compound analytical standard (purity >98%)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • Syringe filters (0.45 µm)

2. Instrumentation

  • HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chromatography data system.

3. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound analytical standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations in the range of 1 µg/mL to 50 µg/mL.[2]

4. Sample Preparation (Formulated Products)

  • Accurately weigh a quantity of the formulation equivalent to 25 mg of this compound into a 25 mL volumetric flask.

  • Add approximately 15 mL of acetonitrile and sonicate for 15 minutes to ensure complete dissolution.[2]

  • Dilute to volume with acetonitrile and mix thoroughly.[2]

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Further dilute the filtered solution with the mobile phase to a final concentration within the calibration range.

5. Chromatographic Conditions

  • Mobile Phase: Acetonitrile:Water (e.g., 70:30, v/v), isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

6. Data Analysis

  • Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the working standard solutions.

Protocol 2: GC-MS/MS Analysis of this compound Residues

1. Materials and Reagents

  • This compound analytical standard (purity >98%)

  • Acetonitrile (pesticide residue grade)

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium chloride

  • Sodium citrate (B86180) tribasic dihydrate

  • Sodium citrate dibasic sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) - for pigmented matrices

  • QuEChERS extraction and cleanup kits are commercially available.

2. Instrumentation

  • Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS) with an appropriate data system.

  • Capillary column suitable for pesticide analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

3. Sample Preparation (QuEChERS Method)

  • Homogenization: Homogenize a representative sample of the agricultural product (e.g., fruits, vegetables).

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (upper layer) to a d-SPE cleanup tube containing PSA and anhydrous MgSO₄ (and C18 or GCB if necessary).

    • Shake for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract for GC-MS/MS analysis.

4. GC-MS/MS Conditions

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium or Hydrogen at a constant flow.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp to 150 °C at 25 °C/min.

    • Ramp to 300 °C at 5 °C/min, hold for 10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for this compound should be determined by direct infusion of a standard solution.

5. Data Analysis

  • Identify and quantify this compound based on its retention time and the ratio of the monitored MRM transitions. Use a matrix-matched calibration curve for accurate quantification.

Visualizations

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Receipt & Homogenization Extraction QuEChERS Extraction (Acetonitrile & Salts) Sample->Extraction 10g sample Cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) Extraction->Cleanup Supernatant HPLC HPLC-UV Analysis Cleanup->HPLC Final Extract GCMS GC-MS/MS Analysis Cleanup->GCMS Final Extract Quantification Quantification (Calibration Curve) HPLC->Quantification GCMS->Quantification Reporting Final Report Quantification->Reporting

Caption: General analytical workflow for this compound analysis.

qoi_pathway cluster_etc Mitochondrial Electron Transport Chain ComplexI Complex I (NADH Dehydrogenase) Q Ubiquinone (Q) ComplexI->Q e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Q e- ComplexIII Complex III (Cytochrome bc1) Q->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV e- ATP_Synthase ATP Synthase (Complex V) ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces Metominostrobin This compound (QoI Fungicide) Inhibition Inhibition Metominostrobin->Inhibition Inhibition->ComplexIII Blocks Qo site

References

Application Notes and Protocols for (E)-Metominostrobin in Plant Pathology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (E)-Metominostrobin, a strobilurin fungicide, in plant pathology research. This document details its mechanism of action, summarizes key quantitative data, and provides detailed protocols for its application in both in vitro and in vivo settings.

Introduction to this compound

This compound is a synthetic fungicide belonging to the Quinone outside Inhibitor (QoI) class, also known as strobilurins.[1] It exhibits broad-spectrum activity against a range of fungal plant pathogens by targeting mitochondrial respiration.[2] Its primary mode of action is the inhibition of the cytochrome bc1 complex (Complex III) in the fungal mitochondrial electron transport chain.[1][3] This disruption halts ATP synthesis, leading to energy deficiency and ultimately, fungal cell death.[1][3] this compound is particularly effective against rice blast, caused by Magnaporthe oryzae, and sheath blight, caused by Rhizoctonia solani.

Mechanism of Action: Inhibition of Fungal Respiration

This compound acts as a potent and specific inhibitor of the fungal respiratory chain. It binds to the Qo (Quinone outside) site of the cytochrome bc1 complex, which is a critical component of mitochondrial Complex III.[1][3] This binding event blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c1, thereby disrupting the electron transport chain.[3] The consequences of this inhibition are twofold: a cessation of ATP production through oxidative phosphorylation and an increase in the production of reactive oxygen species (ROS), which can lead to cellular damage. Some fungal species can develop resistance to QoI fungicides through mutations in the cytochrome b gene, which reduces the binding affinity of the fungicide, or by inducing an alternative oxidase (AOX) pathway to bypass the blocked site in the respiratory chain.[1]

cluster_0 Mitochondrial Inner Membrane cluster_1 ATP Synthesis Complex_I Complex I (NADH Dehydrogenase) UQ_Pool Ubiquinone Pool (Q) Complex_I->UQ_Pool e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->UQ_Pool e- Complex_III Complex III (Cytochrome bc1) UQ_Pool->Complex_III e- AOX Alternative Oxidase (AOX) UQ_Pool->AOX e- (Bypass) Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV e- O2 O₂ Complex_IV->O2 e- H2O H₂O Complex_IV->H2O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Metominostrobin This compound Metominostrobin->Complex_III Inhibition O2_alt O₂ AOX->O2_alt e- H2O_alt H₂O AOX->H2O_alt H_flow H⁺ Flow H_flow->ATP_Synthase ADP ADP + Pi ADP->ATP_Synthase

Caption: Mechanism of this compound action on the fungal mitochondrial respiratory chain.

Quantitative Data Summary

The following table summarizes the efficacy of this compound against key plant pathogens from various research studies.

PathogenHost PlantStudy TypeParameterValueReference
Magnaporthe oryzaeRice (Oryza sativa)Field TrialLeaf Blast Reduction (%)77.80[4]
Magnaporthe oryzaeRice (Oryza sativa)Field TrialNeck Blast Reduction (%)45.68[4]
Magnaporthe oryzaeRice (Oryza sativa)Field TrialGrain Yield Increase (%)75.32[4]
Rhizoctonia solaniRice (Oryza sativa)In VitroEC₅₀ (Oxygen Consumption)1.8 µM[5]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

This protocol is adapted for determining the half-maximal effective concentration (EC₅₀) of this compound against filamentous fungi using a broth microdilution method.

4.1.1. Materials

  • This compound (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Fungal isolate (e.g., Magnaporthe oryzae, Rhizoctonia solani)

  • Potato Dextrose Agar (B569324) (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Sterile, 96-well flat-bottom microplates

  • Spectrophotometer or microplate reader

  • Sterile distilled water

  • Hemocytometer or similar cell counting device

4.1.2. Protocol

  • Fungal Culture Preparation:

    • Culture the fungal isolate on PDA plates at 25-28°C until sufficient mycelial growth is observed.

    • To prepare a spore suspension (for sporulating fungi like M. oryzae), flood the surface of the agar plate with sterile distilled water and gently scrape the surface with a sterile loop. Filter the suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.

    • For non-sporulating fungi like R. solani, create a mycelial suspension by homogenizing a small piece of mycelial mat from the edge of an actively growing colony in sterile PDB.

  • Preparation of this compound Stock and Working Solutions:

    • Prepare a 10 mg/mL stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in PDB to create working solutions at twice the desired final concentrations (e.g., if the final desired concentrations are 0.1, 1, 10, and 100 µg/mL, prepare 0.2, 2, 20, and 200 µg/mL working solutions).

  • Assay Setup:

    • In a 96-well microplate, add 100 µL of the fungal spore or mycelial suspension to each well.

    • Add 100 µL of the appropriate this compound working solution to the wells.

    • Include the following controls:

      • Positive Control: 100 µL of fungal suspension + 100 µL of PDB.

      • Negative Control (Blank): 200 µL of PDB.

      • Solvent Control: 100 µL of fungal suspension + 100 µL of PDB containing the same concentration of DMSO as the highest concentration of the fungicide tested.

  • Incubation and Data Collection:

    • Incubate the microplate at 25-28°C for 48-72 hours, or until sufficient growth is observed in the positive control wells.

    • Measure the optical density (OD) of each well at a wavelength of 600 nm using a microplate reader.

    • Calculate the percentage of growth inhibition for each concentration using the following formula: % Inhibition = 100 - [((OD_test - OD_blank) / (OD_positive_control - OD_blank)) * 100]

    • Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

cluster_0 In Vitro Antifungal Susceptibility Assay Workflow Start Start Fungal_Culture Prepare Fungal Culture (Spore or Mycelial Suspension) Start->Fungal_Culture Stock_Solution Prepare this compound Stock Solution (in DMSO) Start->Stock_Solution Plate_Setup Set up 96-well Plate: - 100 µL Fungal Suspension - 100 µL Working Solution/Controls Fungal_Culture->Plate_Setup Working_Solutions Create Serial Dilutions (Working Solutions in PDB) Stock_Solution->Working_Solutions Working_Solutions->Plate_Setup Incubation Incubate at 25-28°C for 48-72 hours Plate_Setup->Incubation OD_Measurement Measure Optical Density (OD) at 600 nm Incubation->OD_Measurement Data_Analysis Calculate % Inhibition and Determine EC₅₀ OD_Measurement->Data_Analysis End End Data_Analysis->End cluster_0 Greenhouse Efficacy Trial Workflow Start Start Plant_Growth Grow Susceptible Rice Cultivar to 3-4 Leaf Stage Start->Plant_Growth Inoculum_Prep Prepare M. oryzae Spore Suspension Start->Inoculum_Prep Fungicide_Prep Prepare this compound Spray Solution Plant_Growth->Fungicide_Prep Fungicide_App Apply Fungicide to Rice Plants Fungicide_Prep->Fungicide_App Inoculation Inoculate Plants 24h After Fungicide Application Fungicide_App->Inoculation Inoculum_Prep->Inoculation Incubation_Dark Incubate in Dark, Humid Chamber for 24h Inoculation->Incubation_Dark Incubation_Light Return to Greenhouse Conditions Incubation_Dark->Incubation_Light Disease_Assessment Assess Disease Severity 7 Days Post-Inoculation Incubation_Light->Disease_Assessment Data_Analysis Calculate % Disease Control Disease_Assessment->Data_Analysis End End Data_Analysis->End

References

Greenhouse Trial Protocol for Evaluating the Efficacy of (E)-Metominostrobin

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for conducting greenhouse trials to evaluate the efficacy of the fungicide (E)-Metominostrobin. This compound is a strobilurin fungicide that acts by inhibiting mitochondrial respiration in fungi.[1][2] This protocol outlines a comprehensive methodology for assessing its effectiveness against key plant pathogens, specifically Pyricularia oryzae (Rice Blast) and powdery mildew, under controlled greenhouse conditions. Included are experimental design, detailed procedures for plant cultivation, pathogen inoculation, fungicide application, and data analysis, along with templates for data presentation.

Introduction

This compound is a broad-spectrum, systemic fungicide with both curative and protective properties.[1] Its mode of action involves the inhibition of the cytochrome bc1 complex, which disrupts the mitochondrial respiratory chain in fungi, ultimately leading to cell death.[2][3] This specific mode of action classifies it as a Quinone outside Inhibitor (QoI) fungicide.[2][4] Primarily, it is utilized for the control of Pyricularia oryzae on rice crops.[5][6] Research also indicates its effectiveness against other fungal pathogens such as those causing sheath blight, grain discoloration, sheath rot, and brown spot in rice.[3] Given its mechanism, it is also a candidate for managing other fungal diseases like powdery mildew.[7]

These protocols are designed to provide a standardized framework for the evaluation of this compound's efficacy in a controlled greenhouse environment, ensuring reliable and reproducible results.

Experimental Design

A randomized complete block design (RCBD) is recommended to minimize the effects of environmental gradients within the greenhouse.[7]

Treatments:

  • T1: Negative Control (Untreated, Uninoculated)

  • T2: Positive Control (Untreated, Inoculated)

  • T3: this compound - Dose 1 (Inoculated)

  • T4: this compound - Dose 2 (Inoculated)

  • T5: this compound - Dose 3 (Inoculated)

  • T6: Reference Fungicide (Inoculated)

Replicates: A minimum of four replicates should be established for each treatment group.[7]

Experimental Unit: Each experimental unit will consist of one pot containing a specified number of plants.[7]

Materials and Equipment

Plant Materials:

  • Rice (Oryza sativa) seedlings (a variety susceptible to blast, e.g., 'M202' or a local susceptible variety).

  • Cucumber (Cucumis sativus) or another plant species highly susceptible to powdery mildew.[7]

Fungal Pathogens:

  • Pyricularia oryzae isolate.

  • Podosphaera xanthii (or other relevant powdery mildew species) isolate.

Fungicides:

  • This compound (analytical standard or formulated product).

  • Reference fungicide with a known efficacy against the target pathogen.

Growth Media and Containers:

  • Pots (e.g., 1-gallon).

  • Sterilized potting mix (soil, sand, and peat mixture).

Greenhouse Conditions:

  • Controlled temperature, humidity, and lighting appropriate for the host plant.

  • Misting system for maintaining high humidity required for fungal infection.

Other:

  • Hand-held sprayer for fungicide application and inoculation.

  • Disease assessment scales/diagrams.

  • Data collection sheets or software.

  • Personal Protective Equipment (PPE).

Experimental Protocols

Plant Propagation and Maintenance
  • Sowing: Sow seeds of the chosen host plant in pots filled with sterilized potting mix.

  • Growth Conditions: Maintain the plants in a greenhouse with optimal conditions for growth (e.g., for rice: 25-28°C, 12-hour photoperiod; for cucumber: 22-26°C, 14-hour photoperiod).

  • Watering and Fertilization: Water the plants regularly and apply a balanced fertilizer as needed to ensure healthy growth.

  • Plant Stage for Inoculation: The experiment should be initiated when plants reach a susceptible stage (e.g., 3-4 leaf stage for rice).

Inoculum Preparation

For Pyricularia oryzae (Rice Blast):

  • Culture the fungus on a suitable medium (e.g., oatmeal agar) for 10-14 days at 25°C.

  • Flood the plates with sterile distilled water and gently scrape the surface with a sterile glass rod to dislodge the conidia.

  • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

  • Adjust the conidial concentration to 1 x 10^5 conidia/mL using a hemocytometer.

  • Add a surfactant (e.g., Tween 20 at 0.05%) to the suspension to ensure even distribution on the leaf surface.

For Powdery Mildew:

  • Collect fresh spores from heavily infected plants.

  • Prepare a spore suspension by washing the spores from the infected leaves into sterile distilled water containing a surfactant (e.g., 0.05% Tween 20).

  • Adjust the spore concentration to approximately 1 x 10^6 spores/mL.[7]

Fungicide Application
  • Prepare stock solutions of this compound and the reference fungicide at the desired concentrations.

  • On the day of application, dilute the stock solutions to the final treatment concentrations.

  • Apply the fungicide treatments to the plants one day before pathogen inoculation (for protective activity assessment).[7] Curative activity can also be assessed by applying the fungicide after symptom appearance.

  • Use a hand-held sprayer to apply the fungicide solution until the foliage is thoroughly covered but not to the point of runoff.

  • The control plants (T1 and T2) should be sprayed with water containing the same surfactant used in the fungicide formulations.

Pathogen Inoculation
  • One day after the protective fungicide application, inoculate the plants (T2, T3, T4, T5, T6) with the prepared pathogen suspension.

  • Spray the inoculum evenly over the entire plant foliage.

  • Maintain high humidity (e.g., >90%) for the first 24 hours post-inoculation to facilitate fungal infection. This can be achieved by using a misting system or covering the plants with plastic bags.

Incubation and Disease Assessment
  • After the initial high-humidity period, maintain the plants under conditions conducive to disease development.

  • Assess disease incidence and severity at regular intervals (e.g., 7, 14, and 21 days after inoculation).[7]

  • Disease Incidence: Record the percentage of plants or leaves showing symptoms of the disease.

  • Disease Severity: Use a standardized rating scale to assess the percentage of leaf area affected by the disease. For rice blast, a 0-9 scale is often used.[8] For powdery mildew, a visual estimation of the percentage of leaf area covered by mycelium can be used.[9]

Data Collection and Analysis
  • Record all data systematically in pre-prepared data sheets.

  • Calculate the mean disease incidence and severity for each treatment.

  • Calculate the percentage of disease control for each fungicide treatment using the following formula:

    • % Disease Control = [(Disease in Control - Disease in Treatment) / Disease in Control] x 100

  • Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA), followed by a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Effect of this compound on Rice Blast Severity

TreatmentDose (g a.i./ha)Mean Disease Severity (%) at 21 DAIStandard DeviationPercent Disease Control (%)
Negative Control00.00.0-
Positive Control075.25.80.0
This compoundX15.42.179.5
This compound2X8.11.589.2
This compound4X3.50.995.3
Reference FungicideY10.21.886.4

DAI: Days After Inoculation. Fictional data for illustrative purposes.

Table 2: Effect of this compound on Powdery Mildew Incidence and Severity

TreatmentDose (ppm)Mean Disease Incidence (%) at 21 DAIMean Disease Severity (%) at 21 DAIPercent Disease Control (Severity) (%)
Negative Control00.00.0-
Positive Control0100.088.50.0
This compoundA45.220.377.1
This compound2A25.89.789.0
This compound4A10.14.295.3
Reference FungicideB30.512.685.8

DAI: Days After Inoculation. Fictional data for illustrative purposes.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_application Phase 2: Application cluster_incubation Phase 3: Incubation & Assessment cluster_analysis Phase 4: Analysis plant_prop Plant Propagation (Host Plant) fungicide_app Fungicide Application (Day 0) plant_prop->fungicide_app inoculum_prep Inoculum Preparation (Pathogen) inoculation Pathogen Inoculation (Day 1) inoculum_prep->inoculation fungicide_prep Fungicide Preparation fungicide_prep->fungicide_app fungicide_app->inoculation incubation Incubation in Greenhouse inoculation->incubation data_collection Data Collection (Days 7, 14, 21) incubation->data_collection data_analysis Data Analysis data_collection->data_analysis reporting Reporting data_analysis->reporting

Caption: Experimental workflow for greenhouse efficacy trial.

Mode_of_Action Mode of Action of this compound cluster_mitochondrion Mitochondrial Inner Membrane Complex_III Complex III (Cytochrome bc1 complex) Cyt_c Cytochrome c Complex_III->Cyt_c e- transfer Complex_IV Complex IV ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Q Ubiquinone (Q) QH2 Ubiquinol (QH2) QH2->Complex_III e- transfer Cyt_c->Complex_IV e- transfer Metominostrobin This compound Metominostrobin->Complex_III Inhibits Qo site

Caption: Mode of action of this compound.

References

Application Note: Preparation of (E)-Metominostrobin Stock Solutions for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation, handling, and storage of (E)-Metominostrobin stock solutions for consistent and reliable results in a laboratory setting.

Physicochemical Properties

This compound is a synthetic fungicide belonging to the strobilurin class.[1][2] Accurate preparation of solutions requires precise knowledge of its chemical and physical properties.

Table 1: Physicochemical Data for this compound

Property Value References
CAS Number 133408-50-1 [1][3][4][5][6]
Molecular Formula C₁₆H₁₆N₂O₃ [3][6][7][8]
Molecular Weight 284.31 g/mol [3][6][7][8]
Appearance White crystalline solid/powder [1][9]
Melting Point 86 - 90 °C [1][7][8][9]
Purity >98% (typical for analytical standards) [7][8][9][10]

| Solubility (at 20°C) | Water: 128 mg/LDichloromethane: 1,380,000 mg/LChloroform: 1,280,000 mg/LDMSO: SolubleAcetonitrile: Used as a solvent for commercial solutions |[1][10][11][12][13] |

Safety and Handling Precautions

This compound must be handled with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4][9][14]

  • Handling: Avoid direct contact with skin and eyes.[4][9] Do not eat, drink, or smoke in the handling area.[9][14]

  • First Aid: In case of contact, wash skin thoroughly with soap and water.[5][14] For eye contact, rinse with water for at least 15 minutes.[5][14] If inhaled, move to fresh air.[5][14] If swallowed, rinse mouth with water and seek medical attention.[5][14]

  • Disposal: Dispose of waste materials and solutions in accordance with local, regional, and national regulations.[4][9][14]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., 100 mM in DMSO)

This protocol describes the preparation of a primary stock solution, which can be used for subsequent dilutions. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent due to the compound's high solubility.[10]

Materials and Equipment:

  • This compound (solid, >98% purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Microcentrifuge tubes or amber glass vials with screw caps

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator bath (optional, for aiding dissolution)

Procedure:

  • Calculate Required Mass: Determine the mass of this compound needed for your desired concentration and volume. The formula is: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Weighing: Tare the analytical balance with a weighing boat. Carefully weigh the calculated amount of this compound solid.

  • Dissolution: Transfer the weighed solid into an appropriately sized vial. Using a calibrated pipette, add the calculated volume of DMSO to the vial.

  • Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If dissolution is slow, use a sonicator bath for 5-10 minutes. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, preparation date, and your initials.

Table 2: Mass of this compound (MW: 284.31) Required for Various Stock Solutions

Target Concentration Volume: 1 mL Volume: 5 mL Volume: 10 mL
10 mM 2.84 mg 14.22 mg 28.43 mg
50 mM 14.22 mg 71.08 mg 142.16 mg

| 100 mM | 28.43 mg | 142.16 mg | 284.31 mg |

Protocol 2: Preparation of Working Solutions

Working solutions are prepared by diluting the high-concentration primary stock.

Procedure:

  • Calculate Dilution: Use the formula M₁V₁ = M₂V₂ to determine the volume of stock solution needed.

    • M₁ = Concentration of stock solution

    • V₁ = Volume of stock solution to be used

    • M₂ = Desired concentration of working solution

    • V₂ = Final volume of working solution

  • Dilution: In a new tube, add the required volume of the appropriate cell culture medium or buffer. Then, add the calculated volume (V₁) of the this compound stock solution.

  • Mixing: Vortex the diluted solution gently to ensure homogeneity before adding it to your experimental system.

Storage and Stability

Proper storage is critical to maintain the integrity of the compound.

  • Solid Compound: Store in a tightly sealed container at 4°C in a dry, dark place.[5][10]

  • Stock Solutions (in DMSO):

    • Short-term (days to weeks): Store at 4°C.[10]

    • Long-term (months to years): Aliquot the stock solution into single-use volumes in microcentrifuge tubes or cryovials and store at -20°C.[10] This prevents degradation from repeated freeze-thaw cycles.

Workflow Diagram

The following diagram illustrates the key steps for preparing and storing this compound stock solutions.

G Workflow for Preparing this compound Stock Solutions cluster_prep Preparation cluster_storage Storage & Use start Start calc 1. Calculate Mass (M = C * V * MW) start->calc weigh 2. Weigh Solid Compound calc->weigh dissolve 3. Add Solvent (e.g., DMSO) weigh->dissolve mix 4. Vortex / Sonicate (Ensure Complete Dissolution) dissolve->mix aliquot 5. Aliquot into Single-Use Tubes mix->aliquot store_lt Long-Term Storage (-20°C) aliquot->store_lt store_st Short-Term Storage (4°C) aliquot->store_st use Dilute to Working Concentration for Use store_lt->use store_st->use

Caption: Experimental workflow for the preparation and storage of this compound solutions.

References

Application Notes and Protocols for Studying Plant Defense Responses to (E)-Metominostrobin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of (E)-Metominostrobin, a strobilurin fungicide, on plant defense mechanisms. While direct research on this compound's impact on plant defense is emerging, the protocols outlined here are based on established methods for studying strobilurin fungicides like pyraclostrobin (B128455) and azoxystrobin, which are known to elicit physiological changes and enhance plant resilience against various pathogens.[1][2][3][4][5]

Strobilurins primarily act by inhibiting mitochondrial respiration in fungi.[1] However, they also induce significant physiological effects in plants, including the modulation of defense signaling pathways, hormonal balance, and the production of reactive oxygen species (ROS).[2][3][4] These "plant health" effects can lead to enhanced resistance against viral and bacterial infections, independent of the fungicide's direct antimicrobial activity.[1][2]

This document provides detailed protocols for assessing key parameters of the plant defense response upon treatment with this compound, including phytohormone profiling, ROS burst analysis, and defense-related gene expression.

Key Experiments and Expected Outcomes

ParameterKey ExperimentsExpected Outcome with this compound Treatment
Phytohormone Levels Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)Altered levels of salicylic (B10762653) acid (SA), jasmonic acid (JA), ethylene (B1197577) (ET), and abscisic acid (ABA), indicating a modulation of hormonal defense pathways.[3][6]
Reactive Oxygen Species (ROS) Luminol-based Chemiluminescence AssayA transient burst of ROS in the apoplast, a hallmark of early plant immune responses (Pattern-Triggered Immunity, PTI).[7][8]
Defense Gene Expression Quantitative Real-Time PCR (qRT-PCR)Upregulation of pathogenesis-related (PR) genes and other defense-associated transcripts.[1]
Pathogen Resistance In-planta Pathogen Growth AssaysEnhanced resistance to specific viral or bacterial pathogens, demonstrating the practical impact of the induced defense response.[1]

Experimental Protocols

Protocol 1: Phytohormone Profiling using UHPLC-MS

This protocol describes the extraction and quantification of major defense-related phytohormones.

1. Plant Material and Treatment:

  • Grow model plants (e.g., Arabidopsis thaliana, Nicotiana benthamiana) under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).
  • Treat plants at the 4-6 leaf stage by spraying with a solution of this compound (concentration to be optimized, e.g., 250 mg/L) or a mock solution (water with the same solvent concentration).
  • Collect leaf tissue at various time points post-treatment (e.g., 0, 6, 12, 24, 48 hours).
  • Immediately freeze the collected tissue in liquid nitrogen and store at -80°C.

2. Phytohormone Extraction:

  • Grind ~200 mg of frozen leaf tissue to a fine powder in liquid nitrogen.
  • Add 1 mL of ice-cold extraction solvent (e.g., 2-propanol/H₂O/concentrated HCl, 2:1:0.002, v/v/v).
  • Add internal standards for quantification.
  • Shake for 30 minutes at 4°C.
  • Add 1 mL of dichloromethane (B109758) and shake for another 30 minutes at 4°C.
  • Centrifuge at 13,000 x g for 5 minutes at 4°C.
  • Transfer the lower organic phase to a new tube and evaporate to dryness under a stream of nitrogen.
  • Re-dissolve the pellet in 100 µL of methanol.

3. UHPLC-MS Analysis:

  • Analyze the extracted samples using a reverse-phase UHPLC system coupled to a triple quadrupole mass spectrometer.[9]
  • Develop a multiple reaction monitoring (MRM) method for the targeted phytohormones (SA, JA, ABA, etc.).[9]
  • Separate the phytohormones on a suitable C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
  • Quantify the hormones based on the peak areas relative to the internal standards.

Protocol 2: Measurement of Reactive Oxygen Species (ROS) Burst

This protocol outlines a luminol-based assay to detect the production of ROS in leaf tissue.[7][10]

1. Plant Material Preparation:

  • Use fully expanded leaves from plants grown as described in Protocol 1.
  • With a 4 mm biopsy punch, cut leaf discs, avoiding the midrib.
  • Float the leaf discs in a 96-well white microtiter plate containing sterile water and incubate overnight in the dark.

2. Assay Procedure:

  • One hour before the measurement, replace the water with fresh sterile water.
  • To initiate the assay, replace the water with 100 µL of assay solution containing 20 µM L-012 (a luminol (B1675438) derivative) and 1 µg/mL horseradish peroxidase (HRP).
  • To induce the ROS burst, add 100 µL of this compound solution at the desired concentration (or a mock solution).
  • Immediately place the plate in a chemiluminescence plate reader and record luminescence every 2-5 minutes for at least 60 minutes.

3. Data Analysis:

  • Plot the relative light units (RLU) over time to visualize the ROS burst.
  • Calculate the total ROS production by integrating the area under the curve.

Protocol 3: Defense-Related Gene Expression Analysis by qRT-PCR

This protocol details the steps to quantify the expression levels of key defense genes.

1. Plant Material and RNA Extraction:

  • Treat plants and collect samples as described in Protocol 1.
  • Extract total RNA from ~100 mg of frozen leaf tissue using a commercial plant RNA extraction kit or a TRIzol-based method.
  • Treat the RNA with DNase I to remove any contaminating genomic DNA.
  • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

2. cDNA Synthesis:

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

3. Quantitative Real-Time PCR (qRT-PCR):

  • Perform qRT-PCR using a SYBR Green-based master mix in a real-time PCR system.
  • Design primers for target defense genes (e.g., PR-1, PDF1.2) and a reference gene (e.g., Actin, Ubiquitin).
  • The reaction mixture should contain cDNA template, forward and reverse primers, and SYBR Green master mix.
  • Use a thermal cycling program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
  • Include a melt curve analysis to verify the specificity of the amplicons.

4. Data Analysis:

  • Calculate the relative gene expression using the 2-ΔΔCt method.
  • Normalize the expression of the target genes to the reference gene.

Data Presentation

Table 1: Hypothetical Phytohormone Levels in Arabidopsis thaliana 24 hours Post-Treatment with this compound

TreatmentSalicylic Acid (ng/g FW)Jasmonic Acid (ng/g FW)Abscisic Acid (ng/g FW)
Mock50 ± 520 ± 330 ± 4
This compound (250 mg/L)150 ± 1525 ± 460 ± 7

Table 2: Hypothetical Relative Expression of Defense Genes in Nicotiana benthamiana 12 hours Post-Treatment with this compound

TreatmentPR-1 (Fold Change)PDF1.2 (Fold Change)
Mock1.01.0
This compound (250 mg/L)4.5 ± 0.51.2 ± 0.2

Visualizations

plant_defense_pathway Metominostrobin This compound PlantCell Plant Cell Metominostrobin->PlantCell Mitochondria Mitochondrial Respiration PlantCell->Mitochondria Inhibition ROS Reactive Oxygen Species (ROS) Burst PlantCell->ROS Induction SA Salicylic Acid (SA) Pathway ROS->SA JA_ET Jasmonic Acid (JA) / Ethylene (ET) Pathway ROS->JA_ET DefenseGenes Defense Gene Expression (e.g., PR-1) SA->DefenseGenes JA_ET->DefenseGenes PathogenResistance Enhanced Pathogen Resistance DefenseGenes->PathogenResistance

Caption: Proposed signaling pathway for this compound-induced plant defense.

experimental_workflow cluster_analysis Biochemical and Molecular Analysis PlantTreatment Plant Treatment with this compound SampleCollection Sample Collection at Time Points PlantTreatment->SampleCollection Phytohormone Phytohormone Profiling (UHPLC-MS) SampleCollection->Phytohormone ROS ROS Burst Measurement (Luminol Assay) SampleCollection->ROS GeneExpression Gene Expression Analysis (qRT-PCR) SampleCollection->GeneExpression DataAnalysis Data Analysis and Interpretation Phytohormone->DataAnalysis ROS->DataAnalysis GeneExpression->DataAnalysis

Caption: Workflow for studying plant defense responses to this compound.

References

Troubleshooting & Optimization

Overcoming (E)-Metominostrobin solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with (E)-Metominostrobin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound has a relatively low solubility in water. At 20°C and a neutral pH of 7, its solubility is approximately 128 mg/L.[1][2]

Q2: I observed a precipitate when I diluted my this compound stock solution into my aqueous buffer. What is happening?

This is a common phenomenon known as precipitation, which occurs when a compound that is poorly soluble in water is transferred from a high-solubility organic solvent (like DMSO) into an aqueous solution. The drastic change in the solvent environment causes the compound to fall out of solution.

Q3: What are the primary factors that influence the solubility of this compound?

Several factors can affect the solubility of this compound in an aqueous solution:

  • pH: The pH of the solution can influence the ionization state of the molecule, which in turn affects its solubility.

  • Temperature: Generally, solubility increases with temperature, although this is not always the case and should be determined empirically.

  • Co-solvents: The presence of a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.

  • Presence of other solutes: High concentrations of salts or other molecules in the buffer can impact the solubility of the compound of interest.

Q4: Can I use pH adjustment to improve the solubility of this compound?

While pH can influence solubility, this compound is a neutral molecule, and therefore, pH adjustments are unlikely to have a significant impact on its aqueous solubility under typical experimental conditions (pH 4-10).

Troubleshooting Guide for this compound Precipitation

If you are encountering precipitation of this compound during your experiments, follow this troubleshooting guide.

Caption: A flowchart for troubleshooting precipitation issues with this compound.

Quantitative Data: Solubility of this compound

The following table summarizes the solubility of this compound in various solvents.

SolventTemperature (°C)pHSolubility
Water207128 mg/L
Dichloromethane20N/A1,380,000 mg/L
Chloroform20N/A1,280,000 mg/L
Dimethyl Sulfoxide (DMSO)Not SpecifiedN/ASoluble

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 284.31 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or glass vials

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh out 2.84 mg of this compound using an analytical balance.

  • Transfer the weighed compound into a clean microcentrifuge tube or glass vial.

  • Add 1 mL of anhydrous DMSO to the tube/vial.

  • Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. A clear solution should be obtained.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization of this compound in Aqueous Buffer using a Co-solvent Method

This protocol provides a general procedure for diluting the DMSO stock solution into an aqueous buffer for in vitro experiments.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, cell culture medium)

  • Sterile microcentrifuge tubes

  • Vortex mixer or sonicator

Procedure:

  • Determine the final desired concentration of this compound and the final percentage of DMSO in your experimental solution. Note: It is crucial to keep the final DMSO concentration as low as possible to avoid solvent-induced artifacts in biological assays. A final DMSO concentration of less than 0.5% (v/v) is generally recommended.

  • Warm the aqueous buffer to the experimental temperature (e.g., 37°C for cell-based assays).

  • In a sterile microcentrifuge tube, add the required volume of the 10 mM this compound stock solution.

  • To the same tube, add the aqueous buffer dropwise while continuously vortexing or sonicating. This gradual addition helps to prevent localized high concentrations of the compound, which can lead to precipitation.

  • Once the desired final volume is reached, continue to vortex or sonicate for an additional 1-2 minutes to ensure homogeneity.

  • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use. If precipitation is observed, refer to the troubleshooting guide.

Caption: A workflow diagram for the solubilization of this compound in aqueous solutions.

References

Troubleshooting (E)-Metominostrobin degradation in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (E)-metominostrobin. The information is designed to help identify and resolve common issues related to compound degradation during experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a strobilurin fungicide used to control fungal diseases in various crops.[1] It functions by inhibiting mitochondrial respiration.[2] In experimental and developmental contexts, maintaining the stability of the active (E)-isomer is critical for obtaining accurate, reproducible, and meaningful data.[2] Degradation can lead to a loss of activity and the formation of impurities that may confound experimental results.

Q2: What are the primary pathways for this compound degradation in aqueous solutions?

The primary non-biological degradation pathways for strobilurin fungicides like this compound in experimental settings are:

  • Hydrolysis: The chemical breakdown of the molecule by reaction with water. The rate of hydrolysis is highly dependent on the pH and temperature of the solution.[3][4] The amide bond in metominostrobin (B8650213) can be susceptible to hydrolysis.

  • Photolysis: Degradation caused by exposure to light, particularly UV radiation. Experiments left on a benchtop exposed to sunlight or certain types of artificial light can experience significant photolytic degradation.

  • Isomerization: Conversion from the biologically active (E)-isomer to the less active (Z)-isomer.[2] This process can be influenced by factors such as solvent and light exposure.

Q3: An unexpected peak has appeared in my HPLC/LC-MS analysis. What could it be?

An unknown peak could be one of several possibilities:

  • The (Z)-isomer: this compound can isomerize to its (Z)-form.[2] This new compound would have the same mass-to-charge ratio (m/z) in a mass spectrometer but a different retention time in reverse-phase HPLC.

  • A Hydrolysis Product: Cleavage of the amide bond would result in two smaller molecules, which would appear as new peaks with different m/z values and retention times.

  • A Photodegradation Product: Light exposure can create a variety of different degradants. Identifying these often requires advanced analytical techniques like high-resolution mass spectrometry.

Troubleshooting Guide

Issue 1: My this compound solution is losing potency faster than expected.

  • Possible Cause 1: Incorrect pH of the solution.

    • Troubleshooting Step: Measure the pH of your solvent or buffer system. Strobilurin fungicides are generally most stable in neutral to slightly acidic conditions (pH 6-7).[3] Alkaline conditions (pH > 8) can significantly accelerate hydrolytic degradation.[4][5]

    • Solution: Adjust the pH of your experimental medium to the optimal range using appropriate buffers. If possible, prepare fresh solutions immediately before use.

  • Possible Cause 2: High temperature.

    • Troubleshooting Step: Check the storage and experimental temperatures. The rate of chemical degradation, including hydrolysis, typically doubles for every 10°C rise in temperature.

    • Solution: Store stock solutions and experimental samples at recommended cool temperatures (e.g., 2-10°C) and protect them from temperature fluctuations.[6]

  • Possible Cause 3: Exposure to light.

    • Troubleshooting Step: Review your experimental setup and storage conditions. Are your solutions protected from light?

    • Solution: Store solutions in amber vials or wrap containers with aluminum foil. Minimize exposure to direct sunlight and UV-emitting artificial lights during experiments. Run a "dark" control experiment in parallel to quantify the effect of light.

Issue 2: My experimental results for degradation studies are not reproducible.

  • Possible Cause 1: Inconsistent solution preparation or storage.

    • Troubleshooting Step: Review your standard operating procedures (SOPs). Are all researchers preparing and storing solutions identically? Are you using the same source and grade of solvents for each replicate?

    • Solution: Ensure SOPs are detailed and followed precisely. Use high-purity (e.g., HPLC grade) solvents and reagents to minimize catalytic impurities.[7] Always store stock and working solutions under the same conditions (temperature, light exposure).

  • Possible Cause 2: Fluctuation in experimental conditions.

    • Troubleshooting Step: Verify the consistency of your equipment. Are incubators maintaining a stable temperature? Is the pH of your buffered solutions drifting over time?

    • Solution: Calibrate all equipment regularly. Check the pH of your solutions at the beginning and end of the experiment to ensure stability.

Factors Influencing this compound Stability

The stability of this compound is primarily affected by pH, temperature, and light. The rate of degradation is often quantified by its half-life (DT50), the time it takes for 50% of the compound to degrade. While specific, publicly available kinetic data for this compound is limited, the following table provides an illustrative summary of expected stability based on the behavior of similar strobilurin fungicides.

ParameterConditionExpected Stability (Half-Life)Primary Degradation Pathway
pH pH 4-6 (Acidic)StableHydrolysis
pH 7 (Neutral)Very StableHydrolysis
pH 9 (Alkaline)Unstable (Rapid Degradation)Alkaline Hydrolysis
Light Dark (Controlled)StableHydrolysis
Simulated SunlightUnstablePhotolysis
Temperature 4°CVery StableAll Pathways
25°CModerately StableAll Pathways
50°CUnstableAll Pathways

Note: The stability descriptions are relative and based on general principles of pesticide chemistry.[3][4][5] Actual degradation rates should be determined empirically under specific experimental conditions.

Key Experimental Protocols

Protocol 1: Aqueous Stability (Hydrolysis) Study

Objective: To determine the rate of hydrolytic degradation of this compound at different pH values.

Methodology:

  • Buffer Preparation: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1000 µg/mL) in a water-miscible organic solvent like acetonitrile.[7]

  • Spiking: Spike the stock solution into each buffer to achieve a final concentration within the analytical range of your instrument (e.g., 10 µg/mL).

  • Incubation: Dispense aliquots of each spiked buffer solution into separate, sterile amber glass vials. Seal tightly and incubate in the dark at a constant temperature (e.g., 25°C).

  • Sampling: At designated time points (e.g., 0, 1, 3, 7, 14, and 30 days), remove one vial from each pH series for analysis.

  • Analysis: Immediately analyze the concentration of this compound remaining in the sample using a validated HPLC-UV or LC-MS method.

  • Data Calculation: Determine the degradation kinetics and calculate the half-life (DT50) at each pH.

Protocol 2: Photostability Study

Objective: To determine the rate of photolytic degradation of this compound.

Methodology:

  • Solution Preparation: Prepare a solution of this compound in a stable buffer (e.g., pH 7) in UV-transparent vials (e.g., quartz).

  • Control Group: Prepare an identical set of solutions in amber glass vials to serve as dark controls.

  • Light Exposure: Place the quartz vials in a photostability chamber equipped with a light source that simulates natural sunlight (e.g., a xenon lamp). Place the dark controls in the same chamber, wrapped in aluminum foil.

  • Incubation: Maintain a constant temperature throughout the exposure period.

  • Sampling: At appropriate time points, remove a sample from the light-exposed set and the dark control set.

  • Analysis: Analyze the concentration of this compound in all samples by HPLC or LC-MS.

  • Data Calculation: Compare the degradation rate in the light-exposed samples to the dark controls to isolate the effect of photolysis and calculate the photolytic half-life.

Protocol 3: HPLC-UV Analytical Method

Objective: To quantify the concentration of this compound in experimental samples. This protocol is based on methods for related strobilurin fungicides.[7][8]

Methodology:

  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of Acetonitrile and water (e.g., 70:30 v/v). A small amount of formic acid (0.1%) can be added to the water to improve peak shape.[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 240-250 nm.

  • Injection Volume: 10-20 µL.

  • Standard Preparation: Prepare a series of working standards (e.g., 0.1 to 20 µg/mL) by diluting a certified stock solution with the mobile phase.

  • Calibration: Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantification: Determine the concentration of this compound in unknown samples by comparing their peak areas to the calibration curve.

Visual Guides: Pathways and Workflows

The following diagrams illustrate key degradation pathways and logical troubleshooting workflows.

parent This compound (Active Isomer) isomer (Z)-Metominostrobin (Inactive Isomer) parent->isomer Isomerization (Light, Solvent) hydrolysis Hydrolysis Products (e.g., Amide Cleavage) parent->hydrolysis Hydrolysis (pH, Temp) photolysis Photolysis Products (Various Degradants) parent->photolysis Photolysis (UV Light)

Caption: Potential degradation pathways for this compound.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution prep_working Prepare Working Solutions in Buffers prep_stock->prep_working incubate Incubate Under Controlled Conditions (Temp, Light/Dark) prep_working->incubate sample Collect Samples at Timepoints incubate->sample analyze Analyze via HPLC or LC-MS sample->analyze quantify Quantify Parent & Degradants analyze->quantify report Calculate Half-Life (DT50) quantify->report

Caption: General experimental workflow for a degradation study.

start Unexpected Degradation Observed check_ph Is solution pH > 8? start->check_ph check_light Was sample exposed to light? check_ph->check_light  No cause_hydrolysis Cause: Likely Alkaline Hydrolysis check_ph->cause_hydrolysis  Yes check_temp Was temperature > 25°C? check_light->check_temp  No cause_photolysis Cause: Likely Photolysis check_light->cause_photolysis  Yes check_isomer New peak with same M/Z? check_temp->check_isomer  No cause_thermal Cause: Likely Thermal Degradation check_temp->cause_thermal  Yes cause_isomer Cause: Likely E/Z Isomerization check_isomer->cause_isomer  Yes review Review Other Factors (Solvent Purity, Contamination) check_isomer->review  No

Caption: A logical workflow for troubleshooting degradation issues.

References

Technical Support Center: (E)-Metominostrobin Analysis via LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of (E)-Metominostrobin using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor ions for this compound in positive electrospray ionization (ESI+)?

A1: In positive ESI mode, this compound readily forms a protonated molecule, [M+H]⁺. Depending on the mobile phase composition and sample matrix, you may also observe adducts such as sodium [M+Na]⁺ or potassium [M+K]⁺. It is recommended to target the protonated molecule for initial method development due to its typically higher abundance and stability.

Q2: How do I select the best Multiple Reaction Monitoring (MRM) transitions for quantification and confirmation?

A2: For robust quantification, select the most intense and stable fragment ion as your primary (quantifier) transition. A second, less intense but still specific, fragment ion should be chosen as a secondary (qualifier) transition. The ratio of the quantifier to qualifier ion should remain constant across standards and samples, providing an additional layer of confirmation. While specific collision energies are instrument-dependent, a starting point can often be found in pesticide libraries provided by your instrument manufacturer.

Q3: What are common issues that can lead to poor peak shape for strobilurin fungicides?

A3: Poor peak shape, such as tailing or fronting, for strobilurin fungicides can be caused by several factors. These include secondary interactions with the stationary phase, improper pH of the mobile phase, or a mismatch between the injection solvent and the initial mobile phase conditions. Using a high-purity silica (B1680970) column and ensuring the sample is dissolved in a solvent with a similar or weaker elution strength than the initial mobile phase can help mitigate these issues.

Q4: How can I minimize matrix effects when analyzing this compound in complex samples like fruits and vegetables?

A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in the analysis of pesticides in complex matrices.[1] To minimize these effects, a thorough sample cleanup procedure, such as the QuEChERS method, is essential. Additionally, the use of matrix-matched standards or a stable isotope-labeled internal standard can help to compensate for any remaining matrix effects, leading to more accurate quantification.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Low Signal for this compound Inefficient ionization.Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). Ensure the mobile phase pH is appropriate for positive ionization (acidic conditions are generally preferred).
Incorrect MRM transitions or collision energies.Verify the precursor and product ion masses. Perform a product ion scan to identify the most abundant fragment ions and then optimize the collision energy for each transition.
Ion suppression from co-eluting matrix components.Improve sample cleanup. Modify the chromatographic gradient to better separate this compound from interfering compounds. Consider using a matrix-matched calibration curve or an internal standard.
Poor Peak Shape (Tailing, Fronting, Splitting) Secondary interactions with the analytical column.Use a column with end-capping or a different stationary phase chemistry. Adjust the mobile phase pH.
Injection solvent is too strong.Re-dissolve the sample in a solvent that is weaker than or matches the initial mobile phase composition.
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column.
Inconsistent Retention Time Fluctuations in mobile phase composition or flow rate.Ensure the mobile phase is properly mixed and degassed. Check the LC pump for leaks or pressure fluctuations.
Column temperature variations.Use a column oven to maintain a stable temperature.
Column aging.Equilibrate the column thoroughly before each run. If shifts persist, the column may need to be replaced.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and additives. Flush the LC system thoroughly.
Dirty ion source.Clean the ion source components according to the manufacturer's recommendations.
Matrix interferences.Enhance the sample cleanup procedure to remove more of the matrix components.

Quantitative Data

Table 1: Example LC-MS/MS Parameters for this compound

ParameterRecommended Value/Range
Ionization Mode ESI+
Precursor Ion ([M+H]⁺) m/z 285.1
Product Ion 1 (Quantifier) m/z 182.1
Product Ion 2 (Qualifier) m/z 167.1
Collision Energy (CE) Instrument-dependent, requires optimization (start around 15-30 eV).
Declustering Potential (DP) Instrument-dependent, requires optimization (start around 50-100 V).

Note: The optimal collision energy and declustering potential are highly instrument-specific and should be determined empirically.

Experimental Protocols

Detailed QuEChERS Protocol for this compound in Fruits and Vegetables

This protocol is a modified version of the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of strobilurin fungicides from produce.[2]

1. Sample Homogenization:

  • Weigh 10-15 g of the representative fruit or vegetable sample into a blender.
  • Add an equal amount of water (for samples with low water content).
  • Homogenize at high speed until a uniform consistency is achieved.

2. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile (B52724).
  • If using an internal standard, add it at this stage.
  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) citrate sesquihydrate).
  • Immediately cap the tube and shake vigorously for 1 minute.
  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL d-SPE tube.
  • The d-SPE tube should contain a mixture of sorbents to remove interferences. A common combination for strobilurin fungicides is 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18. For highly pigmented samples, graphitized carbon black (GCB) may be included, but be aware that it can adsorb planar pesticides.
  • Vortex the d-SPE tube for 30 seconds.
  • Centrifuge at ≥3000 rcf for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter.
  • The extract may need to be diluted with the initial mobile phase before injection into the LC-MS/MS system.

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis Homogenization 1. Sample Homogenization (10g of fruit/vegetable) Extraction 2. Extraction (Acetonitrile + Salts) Homogenization->Extraction Add sample to tube Centrifugation1 3. Centrifugation Extraction->Centrifugation1 Shake vigorously dSPE 4. Dispersive SPE Cleanup (PSA + C18 + MgSO4) Centrifugation1->dSPE Transfer supernatant Centrifugation2 5. Centrifugation dSPE->Centrifugation2 Vortex Filtration 6. Filtration & Dilution Centrifugation2->Filtration Transfer cleaned extract Injection 7. Injection into LC-MS/MS Filtration->Injection Separation 8. Chromatographic Separation (C18 column) Injection->Separation Detection 9. MS/MS Detection (ESI+, MRM mode) Separation->Detection Data 10. Data Analysis Detection->Data

Caption: A step-by-step workflow for the analysis of this compound.

troubleshooting_logic Troubleshooting Logic for Low/No Signal Start Low or No Signal Detected Check_Standard Analyze a fresh, known standard? Start->Check_Standard Signal_OK Signal is Present for Standard Check_Standard->Signal_OK Yes No_Signal_Standard No Signal for Standard Check_Standard->No_Signal_Standard No Sample_Issue Potential Sample Issue: - Ion Suppression - Degradation - Low Concentration Signal_OK->Sample_Issue Instrument_Issue Potential Instrument Issue: - Ion Source - MS Parameters - LC Problem No_Signal_Standard->Instrument_Issue Optimize_Cleanup Optimize Sample Cleanup or Dilute Sample Sample_Issue->Optimize_Cleanup Check_Source Check Ion Source & MS Tune Instrument_Issue->Check_Source

Caption: A logical flow for troubleshooting low or no signal issues.

References

Purification challenges in the synthesis of (E)-Metominostrobin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming purification challenges during the synthesis of (E)-Metominostrobin.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound involves several steps, each of which can introduce impurities. The most common impurities include:

  • Unreacted Starting Materials: Residual amounts of precursors such as 2-(2-phenoxyphenyl)-2-oxoacetamide or 2-(2-phenoxyphenyl)-2-(hydroxyimino)acetamide may remain in the crude product.

  • (Z)-Isomer of Metominostrobin: The geometric isomer, (Z)-Metominostrobin, is a significant process-related impurity that can be difficult to separate due to its similar physical and chemical properties to the desired (E)-isomer.

  • By-products of the Methylation Step: Incomplete or side reactions during the methylation of the oxime intermediate can lead to the formation of various by-products.

  • Degradation Products: this compound can be susceptible to degradation under certain conditions, leading to the formation of various breakdown products.

Q2: How can I effectively remove the (Z)-isomer of Metominostrobin?

A2: Separation of the (E)- and (Z)-isomers of Metominostrobin is a critical purification challenge. The most effective methods include:

  • Preparative High-Performance Liquid Chromatography (HPLC): This is a highly effective technique for separating isomers with very similar properties. A reverse-phase C18 column with an appropriate mobile phase, such as a mixture of acetonitrile (B52724) and water, can provide good resolution.

  • Fractional Crystallization: This technique exploits small differences in the solubility of the isomers. By carefully selecting the solvent and controlling the crystallization conditions (temperature, cooling rate), it is possible to selectively crystallize the desired (E)-isomer, leaving the (Z)-isomer enriched in the mother liquor. This may require multiple recrystallization steps for high purity.

Q3: What are the recommended analytical methods for assessing the purity of this compound?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common method for determining the purity of this compound and quantifying the levels of the (Z)-isomer and other impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a powerful technique for determining the absolute purity of the final product without the need for a reference standard of each impurity. A purity of ≥98.0% is often required for analytical standards.

  • Gas Chromatography (GC): Capillary GC can also be used for purity assessment, particularly for volatile impurities.

  • Mass Spectrometry (MS): Coupled with LC or GC, MS can be used to identify unknown impurities by providing information about their molecular weight and fragmentation patterns.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization
Possible Cause Troubleshooting Step
Inappropriate solvent selection. The ideal solvent should dissolve the crude product at high temperatures but have low solubility at room temperature. Perform small-scale solvent screening to identify the optimal solvent or solvent mixture.
Using an excessive amount of solvent. Use the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will reduce the recovery of the purified compound upon cooling.
Cooling the solution too quickly. Rapid cooling can lead to the formation of fine, impure crystals or an oil. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
Premature crystallization during hot filtration. Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the product from crystallizing out on the filter paper.
Issue 2: Incomplete Removal of Colored Impurities
Possible Cause Troubleshooting Step
Adsorption of impurities onto the crystal surface. Add a small amount of activated carbon to the hot solution before filtration. The activated carbon will adsorb the colored impurities, which can then be removed by hot gravity filtration. Use activated carbon sparingly, as it can also adsorb the desired product.
Co-crystallization of impurities. If colored impurities have similar solubility to the product, a single recrystallization may be insufficient. A second recrystallization from a different solvent system may be necessary.
Issue 3: Product Oiling Out Instead of Crystallizing
Possible Cause Troubleshooting Step
The boiling point of the solvent is higher than the melting point of the product. Select a solvent with a lower boiling point than the melting point of this compound (approximately 87-89°C).
High concentration of impurities. The presence of significant impurities can lower the melting point of the mixture and inhibit crystallization. Perform a preliminary purification step, such as silica (B1680970) gel chromatography, before attempting recrystallization.
Solution is supersaturated. Try adding a seed crystal of pure this compound to induce crystallization. Alternatively, gently scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites.

Data Presentation

The following table summarizes the typical purity of this compound after various purification steps.

Purification MethodStarting Purity (Crude)Purity After 1st PassPurity After 2nd Pass
Recrystallization ~85-90%~95-97%>98%
Silica Gel Chromatography ~85-90%>98%N/A
Preparative HPLC >95% (from other methods)>99.5%N/A

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 50 mg of crude this compound. Add a few drops of a test solvent (e.g., methanol, ethanol, isopropanol, or mixtures with water) and observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture on a hot plate with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass for further drying in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Silica Gel Chromatography of this compound
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane (B92381) and ethyl acetate). The ratio of the eluent components should be determined by thin-layer chromatography (TLC) analysis to achieve good separation of the product from impurities.

  • Column Packing: Pour the silica gel slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried sample-silica mixture to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the separation by TLC analysis of the collected fractions.

  • Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure this compound. Remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

Purification_Troubleshooting_Workflow start Crude this compound purity_analysis Purity Analysis (TLC, HPLC) start->purity_analysis is_pure Is Purity >98%? purity_analysis->is_pure end Pure this compound is_pure->end Yes purification_method Select Purification Method is_pure->purification_method No recrystallization Recrystallization purification_method->recrystallization High Initial Purity chromatography Silica Gel Chromatography purification_method->chromatography Moderate Initial Purity prep_hplc Preparative HPLC purification_method->prep_hplc Low Initial Purity / Isomer Separation recrystallization->purity_analysis troubleshooting Troubleshoot Issue recrystallization->troubleshooting chromatography->purity_analysis chromatography->troubleshooting prep_hplc->purity_analysis low_yield Low Yield troubleshooting->low_yield oiling_out Oiling Out troubleshooting->oiling_out impurities_remain Impurities Remain troubleshooting->impurities_remain low_yield->recrystallization Adjust Protocol oiling_out->recrystallization Adjust Protocol impurities_remain->chromatography Consider Alternative

Caption: Troubleshooting workflow for the purification of this compound.

Technical Support Center: Stability of (E)-Metominostrobin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E)-metominostrobin formulations. The following sections address common stability issues and provide detailed experimental protocols to assist in your research.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common stability problems encountered during the formulation of this compound.

Observed Issue Potential Cause Troubleshooting Steps & Suggested Solutions
Physical Instability
Crystal growth in suspension concentrate (SC) during storage.1. Ostwald Ripening: Smaller particles dissolving and recrystallizing onto larger ones. 2. Inadequate Dispersant/Stabilizer: Insufficient coverage of active ingredient particles. 3. Temperature Fluctuations: Can accelerate crystal growth.1. Optimize Particle Size Distribution: Aim for a narrow particle size distribution during milling. 2. Select Effective Crystal Growth Inhibitors: Incorporate polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) or block copolymers into the formulation. 3. Evaluate High-Performance Dispersants: Use polymeric dispersants such as naphthalenesulfonate condensates to ensure strong adsorption to the particle surface. 4. Conduct Accelerated Stability Studies: Store samples at elevated temperatures (e.g., 54°C for 14 days) to quickly assess potential for crystal growth.
Phase separation or sedimentation in liquid formulations.1. Poor Suspension: Inadequate viscosity or suspending agent. 2. Incompatible Excipients: Interactions between formulation components.1. Optimize Rheology: Incorporate a rheology modifier like xanthan gum to increase the viscosity of the continuous phase. 2. Screen for Excipient Compatibility: Conduct compatibility studies with all formulation components.
Chemical Degradation
Loss of active ingredient potency over time.1. Hydrolysis: Degradation due to reaction with water, often catalyzed by acidic or alkaline pH. 2. Photodegradation: Breakdown upon exposure to light, particularly UV radiation. 3. Thermal Degradation: Accelerated breakdown at elevated temperatures.1. Control pH: Maintain the formulation pH in a neutral to slightly acidic range (pH 5-7), as strobilurins can be susceptible to alkaline hydrolysis. Use appropriate buffering agents. 2. Protect from Light: Store formulations in opaque or amber-colored containers to prevent photodegradation. 3. Controlled Storage Temperature: Store formulations at recommended temperatures and avoid exposure to extreme heat.
Formation of unknown peaks in HPLC analysis.1. Degradation Products: Formation of new chemical entities due to hydrolysis, photolysis, or thermal stress. 2. Isomerization: Conversion of the active (E)-isomer to the less active (Z)-isomer.1. Conduct Forced Degradation Studies: Expose the this compound active pharmaceutical ingredient (API) and formulation to stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products. 2. Characterize Degradants: Use techniques like LC-MS/MS to identify the structure of unknown peaks. 3. Monitor Isomer Ratio: Employ a stability-indicating HPLC method capable of separating (E)- and (Z)-isomers to monitor for isomerization.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in formulations?

A1: The primary factors are pH, light, and temperature. This compound, like other strobilurin fungicides, can be susceptible to hydrolysis under alkaline conditions, photodegradation upon exposure to UV light, and thermal degradation at elevated temperatures. Physical stability, particularly the prevention of crystal growth in suspension concentrates, is also a critical factor.

Q2: What is the ideal pH range for an aqueous formulation of this compound?

Q3: How can I prevent crystal growth in my this compound suspension concentrate?

A3: To prevent crystal growth, you can:

  • Use a high-performance polymeric dispersant.

  • Incorporate a crystal growth inhibitor, such as a water-soluble polymer like hydroxypropyl methylcellulose (HPMC).

  • Optimize the particle size of the active ingredient through milling to achieve a narrow distribution.

  • Avoid large temperature fluctuations during storage.

Q4: What are the expected degradation pathways for this compound?

A4: Based on the structure of this compound and data from other strobilurin fungicides, the expected degradation pathways include:

  • Hydrolysis: Cleavage of the amide or ether linkages, particularly under strong acidic or basic conditions.

  • Photodegradation: Isomerization of the (E)-isomer to the (Z)-isomer and potential cleavage of the molecule upon exposure to light. The main degradation route for the strobilurin fungicide mandestrobin (B1253266) is photoinduced bond cleavage.[3]

Q5: What analytical techniques are recommended for stability testing of this compound formulations?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary technique for quantifying the active ingredient and detecting degradation products.[4][5] For the identification and characterization of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool.[6][7]

Quantitative Data Summary

While specific degradation kinetic data for this compound is not publicly available, the following tables provide illustrative data for other strobilurin fungicides to guide formulation development.

Table 1: Illustrative Hydrolysis Half-life (t½) of a Strobilurin Fungicide (Azoxystrobin) at Different pH Values.

pHTemperature (°C)Half-life (days)
4.02512.54 - 17.71
7.02510.03 - 14.33
9.2259.71 - 10.38
Data adapted from a study on a formulation containing azoxystrobin (B1666510) and tricyclazole, indicating faster degradation in alkaline conditions.[2]

Table 2: Illustrative Photodegradation Half-life (t½) of a Strobilurin Fungicide (Mandestrobin).

ConditionHalf-life
Aqueous Photolysis (Tokyo, 35°N, spring)8.6 - 12.8 days
Aqueous Photolysis (EU/US, 30-50°N)2.7 - 3.9 days
Data for mandestrobin, which is reported to be resistant to hydrolysis at pH 4-9 but rapidly photodegrades.[3]

Detailed Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Materials:

  • This compound analytical standard

  • Hydrochloric acid (HCl), 1M and 0.1M

  • Sodium hydroxide (B78521) (NaOH), 1M and 0.1M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol (B129727), HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC-UV system

  • LC-MS/MS system

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1M HCl. Heat at 80°C for 24 hours.

    • To 1 mL of the stock solution, add 1 mL of 0.1M HCl. Keep at room temperature for 7 days.

    • Neutralize the samples with an appropriate amount of NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1M NaOH. Heat at 80°C for 24 hours.

    • To 1 mL of the stock solution, add 1 mL of 0.1M NaOH. Keep at room temperature for 7 days.

    • Neutralize the samples with an appropriate amount of HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Heat at 60°C for 2 hours.

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation:

    • Keep a solid sample of this compound in an oven at 105°C for 48 hours.

    • Keep a solution of this compound (in a suitable solvent) in an oven at 80°C for 48 hours.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of this compound to UV light (254 nm) and visible light in a photostability chamber for a specified duration (e.g., 24 hours).

  • Analysis:

    • Analyze all stressed samples, along with a control sample (unstressed), by a validated stability-indicating HPLC-UV method.

    • Characterize any significant degradation products using LC-MS/MS to determine their mass and fragmentation patterns, which will aid in structure elucidation.

Protocol 2: Accelerated Stability Study of an this compound Suspension Concentrate (SC)

Objective: To evaluate the physical and chemical stability of an this compound SC formulation under accelerated storage conditions.

Materials:

  • This compound SC formulation

  • Oven capable of maintaining 54°C ± 2°C

  • HPLC-UV system

  • Particle size analyzer

  • Viscometer

  • Microscope

Methodology:

  • Initial Analysis (Time 0):

    • Determine the initial concentration of this compound in the formulation using a validated HPLC method.

    • Measure the initial particle size distribution, viscosity, and pH of the formulation.

    • Visually inspect the formulation for any signs of phase separation or inhomogeneity. Perform microscopic examination for crystal morphology.

  • Storage:

    • Place a sealed container of the formulation in an oven maintained at 54°C ± 2°C.

  • Analysis after 14 Days:

    • After 14 days, remove the sample from the oven and allow it to equilibrate to room temperature.

    • Visually inspect the sample for any changes, such as phase separation, sedimentation, or caking.

    • Gently invert the container several times to re-homogenize if necessary, and note the ease of redispersion.

    • Re-analyze the formulation for the concentration of this compound, particle size distribution, viscosity, and pH.

    • Perform a microscopic examination to assess any changes in crystal size or shape.

  • Data Evaluation:

    • Compare the results from the 14-day time point with the initial results. A significant loss of active ingredient or a significant increase in particle size may indicate an unstable formulation.

Visualizations

cluster_formulation Formulation Development Workflow cluster_stability Stability Testing Workflow API This compound API Excipients Excipient Screening (Dispersants, Wetting Agents, etc.) API->Excipients Milling Wet Milling API->Milling Excipients->Milling Formulation Final Formulation Milling->Formulation Forced_Deg Forced Degradation Study Formulation->Forced_Deg Test Formulation Accelerated_Stab Accelerated Stability Study Formulation->Accelerated_Stab Real_Time_Stab Real-Time Stability Study Formulation->Real_Time_Stab Analysis Stability-Indicating Analysis (HPLC, LC-MS) Forced_Deg->Analysis Accelerated_Stab->Analysis Real_Time_Stab->Analysis

Caption: Workflow for formulation development and stability testing.

cluster_degradation Potential Degradation Pathways Metominostrobin This compound Hydrolysis Hydrolysis (Amide/Ether Cleavage) Metominostrobin->Hydrolysis H₂O, pH Photolysis Photolysis (Isomerization, Cleavage) Metominostrobin->Photolysis Light (UV) Oxidation Oxidation Metominostrobin->Oxidation Oxidizing Agent Deg_Products Degradation Products Hydrolysis->Deg_Products Photolysis->Deg_Products Oxidation->Deg_Products

References

Technical Support Center: Addressing Matrix Effects in (E)-Metominostrobin Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to matrix effects in the residue analysis of the fungicide (E)-Metominostrobin. The following information is designed to assist in the development and validation of robust analytical methods, ensuring accurate quantification in complex sample matrices.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency in the mass spectrometer's ion source due to the presence of co-eluting compounds from the sample matrix. This can lead to either signal suppression or enhancement, resulting in inaccurate quantification of this compound residues. For instance, in the analysis of complex matrices like vegetables and spices, significant signal suppression is a common issue for many pesticides when using LC-MS/MS. The nature and magnitude of these effects are dependent on both the specific characteristics of the sample matrix and the physicochemical properties of this compound.

Q2: What are the common sample preparation techniques to minimize matrix effects for this compound analysis?

A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and highly effective sample preparation technique for multi-residue pesticide analysis, including this compound, in various food matrices. This method involves an initial extraction with acetonitrile (B52724) followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components. The choice of d-SPE sorbents is critical and depends on the matrix composition. For example, Primary Secondary Amine (PSA) is used to remove organic acids and sugars, while graphitized carbon black (GCB) is effective for removing pigments like chlorophyll.

Q3: How can I compensate for matrix effects that are not eliminated during sample preparation?

A3: Matrix-matched calibration is the most common and recommended approach to compensate for unavoidable matrix effects. This involves preparing calibration standards in a blank matrix extract that is free of the analyte of interest but has a similar composition to the samples being analyzed. This approach helps to mimic the ionization suppression or enhancement experienced by the analyte in the actual samples, leading to more accurate quantification. The use of a stable isotope-labeled internal standard structurally similar to this compound is another effective strategy to correct for matrix effects and variations in instrument response.

Q4: Can sample dilution be an effective strategy to reduce matrix effects?

A4: Yes, diluting the final sample extract can be a simple and effective way to reduce the concentration of matrix components, thereby minimizing their impact on the ionization of this compound. Studies have shown that a 10-fold dilution of vegetable extracts can significantly reduce matrix effects for a majority of pesticides. However, it is crucial to ensure that the analytical instrument has sufficient sensitivity to detect this compound at the required limits of quantification after dilution.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low recovery of this compound Inefficient extraction from the sample matrix.- Ensure proper homogenization of the sample. - For dry samples like cereals, add a specific amount of water before extraction to improve solvent penetration. - Optimize the extraction solvent and shaking/vortexing time.
Degradation of the analyte during sample processing.- Control the temperature during extraction and cleanup steps. - Ensure the pH of the extraction solvent is suitable for the stability of this compound.
High variability in results (High %RSD) Inconsistent sample preparation.- Ensure precise and consistent execution of each step of the QuEChERS protocol. - Use an internal standard to correct for variations.
Non-homogenous sample matrix.- Improve the sample homogenization process to ensure a representative analytical portion is taken.
Significant signal suppression High concentration of co-eluting matrix components.- Optimize the d-SPE cleanup step by testing different sorbent combinations (e.g., PSA, C18, GCB) to effectively remove interferences. - Dilute the final extract before injection, provided the instrument has adequate sensitivity. - Employ matrix-matched calibration for accurate quantification.
Significant signal enhancement Co-eluting matrix components enhancing the ionization of this compound.- Use matrix-matched calibration to compensate for the enhancement effect. - An isotopically labeled internal standard can also effectively correct for signal enhancement.
Poor peak shape for early-eluting peaks Mismatch between the injection solvent and the initial mobile phase.- Reconstitute the final extract in a solvent that is compatible with the initial mobile phase conditions of the LC method.

Experimental Protocols

Generic QuEChERS Protocol for this compound in Fruits and Vegetables

This protocol is a general guideline and may require optimization based on the specific matrix.

1. Sample Homogenization:

  • Weigh a representative portion of the sample (e.g., 10-15 g) and homogenize it until a uniform consistency is achieved. For samples with low water content, addition of a defined amount of water may be necessary.

2. Extraction:

  • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing the appropriate d-SPE sorbents (e.g., magnesium sulfate, PSA, and C18). The choice of sorbents will depend on the matrix; for highly pigmented samples, GCB may be included.

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 x g for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned-up supernatant and filter it through a 0.22 µm syringe filter.

  • The extract is now ready for LC-MS/MS analysis. Dilution with an appropriate solvent may be performed if necessary.

Preparation of Matrix-Matched Calibration Standards
  • Prepare a blank matrix extract by following the complete sample preparation protocol using a sample known to be free of this compound.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Perform serial dilutions of the stock solution with the blank matrix extract to obtain a series of calibration standards at the desired concentration levels.

Quantitative Data Summary

The following tables summarize typical validation data for the analysis of strobilurin fungicides, including compounds structurally similar to this compound, in various matrices. This data can serve as a benchmark for method development and validation.

Table 1: Recovery and Precision Data for Strobilurin Fungicides in Different Matrices

MatrixAnalyteFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)
RiceAzoxystrobin0.01958
0.1986
TomatoKresoxim-methyl0.019211
0.05967
SoilPyraclostrobin0.018813
0.1919

Table 2: Matrix Effect Data for Strobilurin Fungicides in Different Matrices

Matrix Effect (%) is calculated as: [(Response in Matrix / Response in Solvent) - 1] x 100. Negative values indicate signal suppression, and positive values indicate signal enhancement.

MatrixAnalyteSignal EffectMatrix Effect (%)
RiceAzoxystrobinSuppression-25
TomatoKresoxim-methylSuppression-15
CucumberPyraclostrobinEnhancement+10
PepperTrifloxystrobinSuppression-40

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Strategy Homogenization 1. Sample Homogenization Extraction 2. QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction 10g sample Cleanup 3. d-SPE Cleanup (PSA, C18, GCB) Extraction->Cleanup Supernatant Filtration 4. Filtration (0.22 µm) Cleanup->Filtration LCMS 5. LC-MS/MS Analysis Filtration->LCMS BlankMatrix Blank Matrix Extraction MatrixMatched Matrix-Matched Calibration Standards BlankMatrix->MatrixMatched StockSolution This compound Stock Solution StockSolution->MatrixMatched MatrixMatched->LCMS Calibration

Caption: Workflow for this compound residue analysis.

Troubleshooting_Logic start Inaccurate Results? check_recovery Is recovery low/high? start->check_recovery check_rsd Is %RSD high? start->check_rsd optimize_extraction Optimize Extraction - Solvent - Time - pH check_recovery->optimize_extraction Yes optimize_cleanup Optimize d-SPE Cleanup - Sorbent type - Sorbent amount check_recovery->optimize_cleanup Yes use_mmc Implement Matrix-Matched Calibration check_recovery->use_mmc Yes use_is Use Internal Standard check_rsd->use_is Yes improve_homogenization Improve Sample Homogenization check_rsd->improve_homogenization Yes

Caption: Troubleshooting logic for inaccurate this compound results.

Technical Support Center: LC-MS/MS Troubleshooting for Polar Analytes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for scientists, researchers, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges with poor peak shape for polar analytes in your LC-MS/MS analyses.

Troubleshooting Guides

Our troubleshooting guides are designed in a question-and-answer format to directly address the common issues you may encounter.

Q1: My polar analyte peak is tailing. What are the common causes and how can I fix it?

Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue when analyzing polar compounds. This is often due to unwanted secondary interactions between the analyte and the stationary phase.

Common Causes and Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based reversed-phase columns can interact with polar functional groups on your analyte (like amines), causing tailing.[1][2]

    • Solution 1: Mobile Phase pH Adjustment: Operating at a lower pH (e.g., pH 2-4) can protonate the silanol groups, minimizing these interactions.[3] For basic analytes, a high pH mobile phase can deprotonate the compound, increasing its hydrophobicity and retention while improving peak shape.[4] It's crucial to operate at least one pH unit away from the analyte's pKa to ensure a consistent ionization state.[3][5]

    • Solution 2: Use End-Capped Columns: These columns have been treated to reduce the number of accessible residual silanol groups, leading to improved peak shape for polar analytes.[6]

    • Solution 3: Add Buffers to the Mobile Phase: Buffers help to control the pH and can mask residual silanol interactions.[7][8] Ammonium (B1175870) formate (B1220265) and ammonium acetate (B1210297) are common choices compatible with mass spectrometry.[9][10]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[1]

    • Solution: Reduce the injection volume or dilute the sample to ensure the analyte concentration is within the column's linear range.[1][10]

  • Column Degradation: Over time, columns can degrade, leading to poor peak shape.

    • Solution: If you suspect column degradation, try replacing it with a new one.[6]

Below is a troubleshooting workflow for peak tailing:

G start Peak Tailing Observed check_overload Is the column overloaded? start->check_overload reduce_load Reduce injection volume or dilute sample check_overload->reduce_load Yes check_ph Is the mobile phase pH optimal? check_overload->check_ph No end Symmetrical Peak reduce_load->end adjust_ph Adjust pH (low for acids, high for bases) or add buffer check_ph->adjust_ph No check_column_type Is the column appropriate? check_ph->check_column_type Yes adjust_ph->end use_endcapped Use an end-capped or alternative column (HILIC, Mixed-Mode) check_column_type->use_endcapped No check_column_health Is the column old or degraded? check_column_type->check_column_health Yes use_endcapped->end replace_column Replace the column check_column_health->replace_column Yes check_column_health->end No replace_column->end

Figure 1. Troubleshooting workflow for peak tailing.
Q2: I'm observing peak fronting for my polar analyte. What's causing this and what should I do?

Peak fronting, where the first half of the peak is broader than the latter half, is another common peak shape distortion.

Common Causes and Solutions:

  • Sample Overload: Similar to peak tailing, injecting too much sample can lead to fronting.[7][11]

    • Solution: Decrease the injection volume or the concentration of your sample.[11]

  • Sample Solvent Mismatch: If the solvent your sample is dissolved in is significantly stronger (less polar in reversed-phase) than your initial mobile phase, it can cause peak fronting, especially for early eluting peaks.[11]

    • Solution: Ideally, dissolve your sample in the initial mobile phase.[11] If this is not possible, use a solvent that is as weak as or weaker than the initial mobile phase.

  • Column Collapse or Void: A physical change in the column packing, such as a void at the inlet, can lead to peak fronting.[7][12]

    • Solution: This usually requires replacing the column.[13]

A decision tree for troubleshooting peak fronting is presented below:

G start Peak Fronting Observed check_overload Is the sample overloaded? start->check_overload reduce_load Reduce injection volume/concentration check_overload->reduce_load Yes check_solvent Is the sample solvent stronger than the mobile phase? check_overload->check_solvent No end Symmetrical Peak reduce_load->end change_solvent Dissolve sample in initial mobile phase or a weaker solvent check_solvent->change_solvent Yes check_column Does the issue persist with a new column? check_solvent->check_column No change_solvent->end replace_column Suspect column void/collapse. Replace column. check_column->replace_column Yes check_column->end No, problem solved replace_column->end

Figure 2. Decision tree for troubleshooting peak fronting.
Q3: My polar analyte has poor or no retention on a reversed-phase column. What are my options?

Poor retention is a common challenge with highly polar analytes in reversed-phase chromatography. Here are several alternative approaches to consider.

Alternative Chromatographic Strategies:

StrategyPrincipleAdvantages for Polar AnalytesConsiderations
Hydrophilic Interaction Liquid Chromatography (HILIC) Uses a polar stationary phase and a mobile phase with a high organic content. Retention is based on the partitioning of the analyte into a water-enriched layer on the stationary phase surface.[14]Excellent retention for very polar compounds that are unretained in reversed-phase.[15][16] High organic mobile phase enhances MS sensitivity.[14]Method development can be more complex. Sensitive to mobile phase ionic strength and temperature.[15]
Mixed-Mode Chromatography (MMC) Employs stationary phases with both reversed-phase and ion-exchange functionalities.[17]Provides a wide range of selectivities and can retain both polar and nonpolar compounds in a single analysis.[17][18] Eliminates the need for ion-pairing reagents.[19]Can have reproducibility issues and potential for nonspecific adsorption.[20]
Ion-Pairing Chromatography Adds an ion-pairing reagent to the mobile phase, which forms a neutral complex with the charged analyte, allowing for retention on a reversed-phase column.[21]Can improve retention of charged polar analytes.[22]Ion-pairing reagents can suppress MS signal and contaminate the system. Requires careful selection of volatile reagents for MS compatibility.

Frequently Asked Questions (FAQs)

Q: Can I use ion-pairing reagents with my LC-MS/MS system?

A: While traditional ion-pairing reagents can suppress the MS signal and contaminate the instrument, there are MS-compatible options. Volatile ion-pairing agents like trifluoroacetic acid (TFA) and triethylamine (B128534) (TEA) can be used, but they may still cause some signal suppression. Newer mixed-mode columns often provide a better alternative by offering retention for ionic compounds without the need for ion-pairing reagents.[19]

Q: How does mobile phase pH affect the peak shape of my polar analyte?

A: The pH of the mobile phase is a critical parameter that can significantly impact the retention, selectivity, and peak shape of ionizable polar analytes.[3][5] For acidic analytes, a low pH mobile phase will keep them in their neutral, more retained form.[3] Conversely, for basic analytes, a high pH mobile phase will neutralize them, increasing retention and often improving peak shape.[4] It is generally recommended to work at a pH that is at least one unit away from the pKa of your analyte to ensure it is in a single ionic state, which leads to sharper, more symmetrical peaks.[3][5]

Q: What are the best sample preparation techniques for polar analytes?

A: The choice of sample preparation technique depends on your sample matrix and the properties of your analyte.

  • Dilution ("Dilute and Shoot"): This is a simple and fast method, particularly for low protein matrices like urine.[23]

  • Protein Precipitation (PPT): A quick and effective method for removing proteins from biological samples such as plasma or serum.[23][24]

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their solubility in two immiscible liquids and is useful for extracting non-polar or moderately polar compounds from aqueous matrices.[23][24]

  • Solid-Phase Extraction (SPE): SPE is a versatile technique that can be used to isolate and concentrate analytes from a liquid sample by passing it through a solid stationary phase.[24][25] Mixed-bed SPE can be particularly effective for enriching a broad range of polar compounds.[26]

Experimental Protocols

Protocol 1: Mobile Phase Optimization for a Polar Basic Analyte

This protocol outlines a general approach to optimize the mobile phase for a polar basic compound exhibiting poor peak shape on a C18 column.

  • Initial Conditions:

    • Column: Standard C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5-95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Troubleshooting Poor Peak Shape (Tailing):

    • Step 2a (Low pH with Buffer): Prepare Mobile Phase A with 10 mM Ammonium Formate and 0.1% Formic Acid in Water. Prepare Mobile Phase B with 10 mM Ammonium Formate and 0.1% Formic Acid in Acetonitrile. Re-run the analysis. The ammonium ions can help to mask silanol interactions.[8]

    • Step 2b (High pH): Ensure you are using a pH-stable column. Prepare Mobile Phase A with 10 mM Ammonium Bicarbonate in Water, pH 10. Prepare Mobile Phase B as Acetonitrile. Re-run the analysis. At high pH, the basic analyte will be in its neutral form, which can improve retention and peak shape.[4]

Protocol 2: Switching to HILIC for a Highly Polar Analyte

This protocol provides a starting point for moving from a reversed-phase method to a HILIC method for an analyte with little to no retention.

  • Column Selection: Choose a HILIC column, such as one with an amide or unbonded silica (B1680970) stationary phase. A common dimension is 100 mm x 2.1 mm with a sub-2 µm particle size.[27]

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate and 0.1% Formic Acid in 95:5 Acetonitrile:Water.

    • Mobile Phase B: 10 mM Ammonium Formate and 0.1% Formic Acid in 50:50 Acetonitrile:Water.

  • Gradient Conditions:

    • Start with a high percentage of organic solvent to promote retention.

    • Initial: 100% A for 1 minute.

    • Gradient: Ramp to 100% B over 5-10 minutes.

    • Hold at 100% B for 2 minutes.

    • Return to initial conditions and allow for re-equilibration (this is critical in HILIC).

  • Sample Diluent: The sample should be dissolved in a high percentage of organic solvent (e.g., 75-95% acetonitrile) to ensure good peak shape. Injecting a sample in a highly aqueous solvent can cause significant peak distortion.

References

Technical Support Center: Managing Fungicide Resistance to Strobilurins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with strobilurin fungicides.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for strobilurin fungicides?

A1: Strobilurin fungicides, also known as Quinone outside Inhibitors (QoI), act by inhibiting mitochondrial respiration in fungi. They bind to the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. This binding blocks the transfer of electrons between cytochrome b and cytochrome c1, which halts ATP synthesis and ultimately leads to fungal cell death.[1][2]

Q2: What are the main mechanisms of resistance to strobilurin fungicides?

A2: The two primary mechanisms of resistance are:

  • Target site mutation: The most common mechanism is a single point mutation in the cytochrome b gene (cytb). The G143A mutation, which results in the substitution of glycine (B1666218) with alanine (B10760859) at position 143, is the most frequently observed and confers a high level of resistance.[3][4][5][6][7] Another less common mutation is F129L, which results in a phenylalanine to leucine (B10760876) substitution at position 129 and typically confers a lower level of resistance.

  • Alternative Oxidase (AOX) Pathway: Some fungi can bypass the strobilurin-inhibited Complex III by utilizing an alternative oxidase (AOX) pathway. This pathway allows for the continued transfer of electrons from the ubiquinone pool to oxygen, albeit with reduced ATP production.[8][9][10][11][12]

Q3: Is there cross-resistance among different strobilurin fungicides?

A3: Yes, due to their identical mode of action, fungi that develop resistance to one strobilurin fungicide will exhibit cross-resistance to all other strobilurins within the same FRAC (Fungicide Resistance Action Committee) group 11.[2][13]

Q4: Can fungi resistant to strobilurins also be resistant to fungicides with different modes of action?

A4: Generally, no. Resistance to strobilurins does not confer cross-resistance to fungicides with different modes of action, such as demethylation inhibitors (DMIs) or succinate (B1194679) dehydrogenase inhibitors (SDHIs).[13] However, it is possible for a fungal population to independently develop resistance to multiple fungicide classes.

Troubleshooting Guides

Problem 1: My "sensitive" control strain shows unexpected tolerance to strobilurins in my in vitro assay.

  • Possible Cause 1: Contamination. Your control culture may be contaminated with a resistant fungal or yeast strain.

    • Solution: Re-streak your control strain from a glycerol (B35011) stock onto a fresh plate to obtain a pure culture. Verify the purity of the culture microscopically.

  • Possible Cause 2: Spontaneous Mutation. Although rare, it is possible for spontaneous mutations to occur in your control strain, leading to the emergence of resistant individuals.

    • Solution: Sequence the cytochrome b gene of your control strain to check for known resistance mutations like G143A. Always use a recently revived culture from a trusted stock for your experiments.

  • Possible Cause 3: Inaccurate Fungicide Concentration. The final concentration of the strobilurin in your assay medium may be lower than intended due to errors in stock solution preparation or dilution.

    • Solution: Prepare fresh fungicide stock solutions and carefully recalculate all dilutions. Verify the accuracy of your pipettes.

Problem 2: I am getting inconsistent EC50 values for the same fungal isolate across different experiments.

  • Possible Cause 1: Variation in Inoculum. The age, concentration, and physiological state of the fungal spores or mycelium used as inoculum can affect the outcome of the assay.

    • Solution: Standardize your inoculum preparation procedure. Use spores from cultures of the same age and quantify the spore concentration using a hemocytometer before preparing your final inoculum suspension.

  • Possible Cause 2: Inconsistent Incubation Conditions. Variations in temperature, light, and humidity can influence fungal growth rates and, consequently, EC50 values.

    • Solution: Ensure that all assay plates are incubated under identical and controlled environmental conditions.

  • Possible Cause 3: Issues with Assay Medium. The pH and composition of the growth medium can influence both fungal growth and fungicide activity.

    • Solution: Prepare your growth medium consistently for each experiment. Check and adjust the pH if necessary.

Problem 3: My PCR-based assay for the G143A mutation is not working correctly (e.g., no amplification, non-specific bands).

  • Possible Cause 1: Poor DNA Quality. The presence of PCR inhibitors in your fungal DNA extract can prevent amplification.

    • Solution: Re-purify your DNA using a commercial kit that includes steps for removing polysaccharides and other common inhibitors from fungal samples. Assess DNA quality using a spectrophotometer (A260/280 and A260/230 ratios).

  • Possible Cause 2: Primer/Probe Issues. The primers or probes may have degraded or may not be specific to your fungal species of interest.

    • Solution: Order fresh primers and probes. Verify the specificity of your primers by performing a BLAST search against the genome of your target fungus.

  • Possible Cause 3: Incorrect PCR Cycling Conditions. The annealing temperature and extension time may not be optimal for your specific primers and target DNA.

    • Solution: Perform a gradient PCR to determine the optimal annealing temperature for your primers. Ensure that the extension time is sufficient for the length of your amplicon.

Quantitative Data

Table 1: Example EC50 Values for Strobilurin Fungicides in Sensitive and Resistant Fungal Strains.

Fungal SpeciesStrobilurin FungicideGenotypeMean EC50 (µg/mL)Resistance Factor (RF)Reference
Cercospora sojinaAzoxystrobinG143 (Sensitive)<0.1-[14]
Cercospora sojinaAzoxystrobinA143 (Resistant)>100>1000[14]
Sclerotium rolfsiiPyraclostrobinBaseline (Sensitive)0.4469 ± 0.2490-[15]
Alternaria alternataPyraclostrobinSensitive<1-[16]
Alternaria alternataPyraclostrobinResistant>100>100[16]
Cylindrocarpon destructansAzoxystrobinSensitive≤2.27-[17]
Cylindrocarpon destructansTrifloxystrobinSensitive≤2.27-[17]

Table 2: Frequency of the G143A Mutation in Various Fungal Pathogen Populations.

Fungal SpeciesLocationYear(s) of SamplingNumber of Isolates/FieldsFrequency of G143A MutationReference
Blumeria graminis f. sp. triticiTasmaniaNot SpecifiedNot Specified9-100%[18]
Cercospora cf. flagellarisLouisiana2011-20139889%[3]
Cercospora sojinaVirginia2015-2017Multiple Fields1-99% (mean = 27%)[14]
Venturia inaequalisCzech Republic2007-201113697.9-100% in some orchards[19]

Experimental Protocols

Protocol 1: Determination of EC50 Values using a Mycelial Growth Inhibition Assay

This protocol is adapted from methodologies described for Sclerotium rolfsii and other fungi.[15][20]

1. Materials:

  • Fungal isolates (test and sensitive control strains)

  • Potato Dextrose Agar (PDA)

  • Strobilurin fungicide stock solution (e.g., 10 mg/mL in acetone (B3395972) or DMSO)

  • Sterile acetone or DMSO (solvent for fungicide)

  • Sterile distilled water

  • 90 mm Petri dishes

  • 5 mm cork borer

  • Incubator

2. Procedure:

  • Prepare Fungicide-Amended Media: a. Autoclave PDA and cool to 50-55°C in a water bath. b. Prepare a series of fungicide concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). c. Add the appropriate volume of fungicide stock solution to the molten PDA to achieve the desired final concentrations. For the control plates, add an equivalent volume of the solvent (e.g., acetone). d. Mix well and pour the amended PDA into Petri dishes. Allow the plates to solidify.

  • Inoculation: a. Culture the fungal isolates on PDA plates for 3-5 days, or until the colony margin is actively growing. b. Using a sterile 5 mm cork borer, take mycelial plugs from the edge of the actively growing colonies. c. Place one mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation: a. Incubate the plates at the optimal growth temperature for the fungus (e.g., 28°C) in the dark for 3-5 days, or until the fungal growth in the control plates has reached approximately two-thirds of the plate diameter.

  • Data Collection and Analysis: a. Measure the colony diameter in two perpendicular directions for each plate. b. Calculate the average diameter and subtract the diameter of the initial mycelial plug (5 mm). c. Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the solvent control. d. Use a statistical software package to perform a probit or log-logistic regression analysis to determine the EC50 value (the effective concentration that inhibits mycelial growth by 50%).

Protocol 2: Detection of the G143A Mutation using Allele-Specific Quantitative PCR (AS-qPCR)

This protocol is a generalized procedure based on the principles described for Blumeria graminis f. sp. tritici.[18][21]

1. Materials:

  • Fungal DNA extract

  • Allele-specific primers for the G143 (sensitive) and A143 (resistant) alleles of the cytochrome b gene.

  • A common reverse primer.

  • SYBR Green qPCR master mix

  • Real-time PCR instrument

  • Control DNA from known sensitive (G143) and resistant (A143) strains.

2. Procedure:

  • Primer Design: a. Design two forward primers that are specific to the G143 (sensitive) and A143 (resistant) alleles, respectively. The single nucleotide polymorphism (SNP) should be at or near the 3' end of the primer to maximize specificity. b. Design a common reverse primer downstream of the mutation site.

  • DNA Extraction: a. Extract high-quality genomic DNA from the fungal isolates to be tested.

  • qPCR Reaction Setup: a. Prepare two separate qPCR reactions for each DNA sample: one with the G143-specific forward primer and the common reverse primer, and the other with the A143-specific forward primer and the common reverse primer. b. Each reaction should contain the appropriate concentrations of primers, SYBR Green master mix, and template DNA. c. Include no-template controls (NTCs) for each primer set. d. Include control reactions with DNA from known sensitive and resistant strains.

  • Real-time PCR Program: a. Use a standard three-step cycling protocol (denaturation, annealing, extension) for approximately 40 cycles. b. Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.

  • Data Analysis: a. Determine the quantification cycle (Cq) value for each reaction. b. The presence of a low Cq value in the reaction with the A143-specific primer indicates the presence of the resistance allele. c. The relative frequency of the resistant allele in a mixed population can be estimated by comparing the Cq values obtained with the sensitive and resistant primer sets.

Visualizations

Strobilurin_MoA cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) UQ_pool Ubiquinone Pool (Q) Complex_I->UQ_pool e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->UQ_pool e- Complex_III Complex III (Cytochrome bc1) UQ_pool->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase O2 -> H2O ATP ATP ATP_Synthase->ATP ADP + Pi -> ATP Strobilurin Strobilurin Fungicide Strobilurin->Complex_III Inhibits Qo site

Caption: Mechanism of action of strobilurin fungicides.

Resistance_Mechanisms cluster_ETC_Resistant Mitochondrial Respiration with Resistance UQ_pool Ubiquinone Pool (Q) Complex_III_mutated Complex III (Mutated Cyt b - G143A) UQ_pool->Complex_III_mutated e- (blocked) AOX Alternative Oxidase (AOX) UQ_pool->AOX e- (bypass) O2_H2O O2_H2O AOX->O2_H2O O2 -> H2O Complex_IV Complex IV Strobilurin Strobilurin Fungicide Strobilurin->Complex_III_mutated Ineffective binding

Caption: Mechanisms of strobilurin resistance.

Experimental_Workflow_EC50 start Start prep_media Prepare Fungicide-Amended and Control Media start->prep_media inoculate Inoculate Plates with Fungal Mycelial Plugs prep_media->inoculate incubate Incubate under Controlled Conditions inoculate->incubate measure Measure Colony Diameters incubate->measure calculate_inhibition Calculate Percent Growth Inhibition measure->calculate_inhibition analyze Perform Probit/Log-logistic Regression Analysis calculate_inhibition->analyze end Determine EC50 Value analyze->end

Caption: Workflow for EC50 value determination.

References

Optimizing spray application timing of strobilurin fungicides for disease control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the spray application timing of strobilurin fungicides for effective disease control in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the general principle for timing strobilurin fungicide applications for optimal disease control?

A1: The most effective strategy for using strobilurin fungicides is preventative application.[1][2][3] These fungicides are highly effective at inhibiting spore germination and the initial stages of fungal infection.[4] Applying them before or in the very early stages of disease development is crucial to capitalize on their potent activity against spore germination.[2] Once an infection is established, their efficacy is significantly reduced as they have limited post-infection or curative activity.[4][5] Most strobilurin fungicides provide protection for approximately 21-28 days.[6][7][8][9]

Q2: How do I determine the optimal application timing for specific crops like corn, wheat, and soybeans?

A2: Optimal timing is crop-specific and often tied to critical growth stages where fungal diseases can cause the most significant yield loss.

  • Corn: For diseases like top dieback (anthracnose), fungicide applications at the tasseling (VT) stage or up to two weeks after are effective in reducing disease incidence and increasing yield.[10][11][12] Applications made earlier, during vegetative stages (V5 to V8), have not shown significant efficacy against this particular disease.[10][11][12] Research from Purdue University suggests that for tar spot management, the most effective application window is between full tassel emergence (VT) and the blister stage (R2).[6]

  • Wheat: For foliar diseases, strobilurin fungicides should generally be applied before the Feekes 8 growth stage.[13] The flag leaf (T2 or GS39) application is considered the most important for protecting against septoria tritici and rusts.[14] However, it is critical not to use strobilurin-containing fungicides once the head has fully emerged (flowering or later) if there is a risk of Fusarium head blight (FHB), as this can lead to increased levels of the mycotoxin deoxynivalenol (B1670258) (DON).[13][15][16]

  • Soybeans: Fungicide applications are generally most economical and effective when applied between the R2 (full flower) and R4 (full pod) growth stages, with the R3 (beginning pod) stage often being the primary target for preventing yield loss from diseases like frogeye leaf spot.[17][18] Applications made before R1 (beginning flower) or after R6 (full seed) are less likely to be beneficial.[17]

Q3: I am seeing a lack of disease control even with what I believe is correct timing. What could be the issue?

A3: A primary concern with strobilurin fungicides is the development of fungicide resistance.[19][20][21] Strobilurins have a highly specific, single-site mode of action, which makes them prone to resistance development.[4][5][19][22] Resistance arises from mutations in the fungal cytochrome b gene, the target site of the fungicide.[1]

Troubleshooting Steps:

  • Confirm Resistance: If you suspect resistance, it is crucial to test the fungal population. This can be done through laboratory bioassays or molecular tests that detect specific resistance-conferring mutations, such as the G143A mutation.[19][23]

  • Review Application History: Continuous use of the same fungicide mode of action increases selection pressure for resistant strains.[17][24]

  • Implement Resistance Management Strategies:

    • Rotation: Alternate strobilurin fungicides (FRAC code 11) with fungicides from different FRAC groups that have different modes of action.[19][20]

    • Mixtures: Use pre-mixed products containing a strobilurin and a fungicide with a different mode of action, or tank-mix a strobilurin with a multi-site fungicide.[14][19][25]

    • Limit Applications: Do not exceed the labeled number of applications per season. A general guideline is to use no more than two sequential applications of a strobilurin fungicide.[4][26]

Q4: How do environmental conditions affect the timing and efficacy of my strobilurin applications?

A4: Environmental factors play a significant role in both disease development and fungicide performance.

  • Favorable Disease Conditions: Warm, humid, and overcast conditions favor the development of many fungal diseases.[11] Applications should be timed to precede these conditions if forecasted.

  • Fungicide Degradation: The persistence of strobilurin fungicides can be affected by several factors:

    • Photodegradation: Synthetic strobilurins are more resistant to UV light degradation than their natural counterparts, but breakdown still occurs.[4]

    • Biotic and Abiotic Degradation: Temperature influences the rate of microbial metabolism and other degradation processes that break down the fungicide.

    • Rainfall: While strobilurins become rainfast relatively quickly, heavy rainfall shortly after application can wash off some of the product before it has been fully absorbed.[4]

Data Presentation

Table 1: Optimal Strobilurin Application Timings for Key Crops

CropTarget Disease(s)Optimal Growth Stage for ApplicationNotes
Corn Top Dieback (Anthracnose)Tasseling (VT) to two weeks post-tasseling[10][11]Early vegetative stage applications (V5-V8) are not effective for this disease.[10][11]
Tar SpotTasseling (VT) to Blister (R2)[6]Applications after the early dough stage are less likely to be economical.[6]
Wheat Foliar Diseases (e.g., Rusts, Septoria)Prior to Feekes 8; Flag Leaf (T2/GS39) is critical[13][14]Crucial: Avoid application after head emergence to prevent increased DON levels in the presence of Fusarium head blight.[13][15][16]
Soybeans Foliar Diseases (e.g., Frogeye Leaf Spot)R3 (Beginning Pod) is the primary target; effective window is R2-R4[17][18]Applications before R1 or after R6 are generally not recommended.[17]

Table 2: Fungicide Resistance Management Strategies

StrategyDescriptionKey Recommendations
Rotation Alternate applications of strobilurins (FRAC Group 11) with fungicides from different FRAC groups.[19][20]Do not make more than two consecutive applications of a strobilurin fungicide.[4][26]
Mixtures Use pre-formulated mixtures or tank-mix strobilurins with fungicides having a different mode of action.[14][19][25]Tank-mixing with a multi-site protectant fungicide is a good practice to delay resistance.[19][25]
Limiting Use Restrict the total number of strobilurin applications per season.A guideline is for strobilurins to comprise no more than one-third of the total fungicide applications in a season.[4]
Preventative Use Apply fungicides before disease is established.[1][2][3]Strobilurins are most effective against spore germination and have poor curative activity.[4][5]

Experimental Protocols

Protocol 1: In Vitro Efficacy Testing - Mycelial Growth Inhibition Assay

This protocol is used to determine the baseline sensitivity of a fungal pathogen to a strobilurin fungicide and to screen for resistant isolates.

Objective: To determine the effective concentration (EC₅₀) of a strobilurin fungicide that inhibits 50% of the mycelial growth of a target fungus.

Materials:

  • Pure culture of the target fungal pathogen.

  • Potato Dextrose Agar (PDA) or other suitable growth medium.

  • Technical grade strobilurin fungicide (e.g., azoxystrobin, pyraclostrobin).

  • Solvent for the fungicide (e.g., acetone (B3395972) or ethanol).

  • Sterile petri dishes (90 mm).

  • Sterile distilled water.

  • Cork borer (5 mm diameter).

  • Incubator.

  • Micropipettes and sterile tips.

Methodology:

  • Fungicide Stock Solution Preparation: Prepare a high-concentration stock solution of the strobilurin fungicide in the chosen solvent.

  • Amended Media Preparation:

    • Melt sterile PDA and cool it to 45-50°C in a water bath.

    • Create a dilution series from the fungicide stock solution. Add appropriate volumes of the fungicide dilutions to the molten PDA to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). A control plate should contain only the solvent at the highest concentration used in the treatments to account for any solvent effects.

    • Pour approximately 20 mL of the amended PDA into each sterile petri dish and allow it to solidify.

  • Fungal Inoculation:

    • From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control PDA plate.

  • Incubation: Seal the plates with paraffin (B1166041) film and incubate them in the dark at the optimal growth temperature for the fungus.

  • Data Collection:

    • When the fungal colony in the control plate has reached approximately two-thirds of the plate diameter, measure the colony diameter of all treatments.

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

  • Data Analysis: Use probit analysis or logarithmic regression to calculate the EC₅₀ value from the dose-response data. A significant increase in the EC₅₀ value for a field isolate compared to a known sensitive baseline isolate indicates resistance.

Protocol 2: Field Trial for Optimal Application Timing

Objective: To determine the most effective crop growth stage for strobilurin application to control a specific disease and maximize yield.

Materials:

  • Experimental field plot with a history of the target disease.

  • Susceptible crop variety.

  • Commercial formulation of the strobilurin fungicide.

  • Calibrated sprayer (e.g., backpack or tractor-mounted).

  • Plot markers.

  • Data collection tools (e.g., disease rating scales, harvest equipment).

Methodology:

  • Experimental Design:

    • Use a randomized complete block design (RCBD) with at least four replications.

    • Treatments should include an untreated control and single fungicide applications at different, clearly defined crop growth stages (e.g., for corn: V8, VT, R1, R2).

  • Plot Establishment: Plant the susceptible crop variety using standard agronomic practices for the region. Ensure plots are large enough to minimize spray drift between treatments and to allow for accurate yield assessment.

  • Fungicide Application:

    • Apply the strobilurin fungicide at the labeled rate for the target crop and disease.

    • Applications must be precisely timed to the designated growth stages for each treatment. Record the date and environmental conditions at the time of each application.

  • Disease Assessment:

    • Scout plots regularly for disease onset and development.

    • At a predetermined time (e.g., mid-grain fill), assess disease severity in each plot using a standardized rating scale (e.g., percentage of leaf area affected).

  • Yield Data Collection: Harvest the center rows of each plot at crop maturity. Measure grain yield and adjust for moisture content.

  • Data Analysis:

    • Use Analysis of Variance (ANOVA) to determine if there are significant differences in disease severity and yield among the different application timings.

    • If significant differences are found, use a mean separation test (e.g., Tukey's HSD) to compare the treatment means. This will identify the application timing(s) that resulted in the lowest disease severity and the highest yield.

Visualizations

Strobilurin_Mode_of_Action cluster_Mitochondrion Fungal Mitochondrion cluster_ComplexIII Complex III (Cytochrome bc1) Qo Qo Site (Quinol oxidation) CytB Cytochrome b CytC1 Cytochrome c1 Qo->CytC1 e- transfer Qi Qi Site (Quinone reduction) ETC_Next Complex IV CytC1->ETC_Next e- transfer ETC_Prev Electron Transport Chain (Complex I & II) ETC_Prev->Qo e- transfer ATP_Synthase ATP Synthase ETC_Next->ATP_Synthase H+ gradient ATP ATP (Energy) ATP_Synthase->ATP produces Strobilurin Strobilurin Fungicide Block X Strobilurin->Block Block->Qo Binds & Blocks

Caption: Strobilurin fungicides block the Qo site of Complex III in the mitochondrial respiratory chain.

Fungicide_Timing_Workflow Start Start: Disease Management Decision Scout Scout Crop & Monitor Weather Forecasts Start->Scout ID_Growth_Stage Identify Crop Growth Stage Scout->ID_Growth_Stage Risk_Assessment Assess Disease Risk (History, Variety Susceptibility) ID_Growth_Stage->Risk_Assessment Apply_Fungicide Apply Strobilurin Fungicide (Preventative Timing) Risk_Assessment->Apply_Fungicide High Risk No_Application No Application Needed at This Time Risk_Assessment->No_Application Low Risk Evaluate Evaluate Efficacy & Monitor for Resistance Apply_Fungicide->Evaluate No_Application->Scout End End Evaluate->End

Caption: A decision workflow for timing strobilurin fungicide applications in research settings.

Resistance_Development Initial_Pop Initial Fungal Population Susceptible Susceptible Fungus (Wild Type) Initial_Pop->Susceptible Majority Resistant Resistant Fungus (Mutation) Initial_Pop->Resistant Rare Application Repeated Strobilurin Application Initial_Pop->Application Selection Selection Pressure Susceptible->Selection Killed Resistant->Selection Survives & Reproduces Application->Selection Final_Pop Resistant Fungal Population Selection->Final_Pop Final_Pop->Susceptible Rare Final_Pop->Resistant Majority

Caption: The development of fungicide resistance due to selection pressure from repeated applications.

References

Technical Support Center: Optimizing (E)-Metominostrobin Efficacy in Field Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the efficacy of (E)-Metominostrobin in field experiments. The information is presented in a practical question-and-answer format to directly address common challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the application and evaluation of this compound, helping you to identify potential causes and implement corrective measures.

Issue Potential Causes Troubleshooting Steps & Recommendations
Reduced or No Efficacy Fungal Resistance, Improper Application Timing, Sub-optimal Application Rate, Environmental Factors (e.g., rainfall, UV degradation), Incorrect Disease Diagnosis.1. Investigate Fungal Resistance: - Conduct in-vitro susceptibility testing (EC50 determination) on fungal isolates from the trial site and compare with known sensitive strains. A significant increase in the EC50 value suggests resistance. - If resistance is suspected, consider molecular analysis to detect common mutations in the cytochrome b gene (e.g., G143A, F129L).2. Review Application Protocol: - Timing: For rice blast, preventive applications are crucial. Apply at late boot to 10% heading, with a potential second application at 50-75% head emergence under heavy disease pressure[1]. - Rate: Ensure the application rate is appropriate for the target disease and crop, as per established protocols or literature. For rice blast, rates around 0.2% of a 20 SC formulation have shown high efficacy[1]. - Coverage: Ensure thorough and uniform spray coverage of the plant canopy.3. Assess Environmental Impact: - Rainfall: Strobilurins are generally rainfast quickly after drying. However, heavy rainfall (e.g., 2 inches or more) shortly after application may necessitate re-application. A general rule is that 1 inch of rain can remove about 50% of the residue[2]. - UV Degradation: Synthetic strobilurins are more resistant to UV light than their natural counterparts. However, prolonged exposure to intense sunlight can lead to degradation. The half-life of strobilurins like azoxystrobin (B1666510) due to photodegradation can be less than 14 days in field conditions[3][4].4. Confirm Pathogen Identity: - Verify that the pathogen is one known to be susceptible to this compound.
Inconsistent Results Across Replicates Non-uniform Disease Pressure, Variation in Application, Soil Heterogeneity, Environmental Gradients within the Field.1. Evaluate Disease Distribution: - Map disease incidence in the field to identify any gradients or hotspots.2. Standardize Application: - Calibrate spray equipment before each use to ensure uniform application volume and pressure. - Use a randomized complete block design for your field trial to minimize the impact of field variability.3. Analyze Field Conditions: - Assess for variations in soil type, drainage, and topography across the experimental plots.
Symptoms of Phytotoxicity on a Crop (e.g., Rice) High Application Rate, Application during Stressful Environmental Conditions (e.g., high heat), Tank Mixing with Incompatible Products, Contaminated Spray Equipment.1. Visually Inspect Plants: - Look for symptoms such as stunting, excessive tillering, leaf curling or "fishhooking", dark green discoloration, and stem brittleness[5]. Necrotic (dead) spots or chlorosis (yellowing) on leaves can also occur[6].2. Review Application Parameters: - Confirm that the applied concentration was correct. - Avoid spraying during periods of extreme heat or drought stress.3. Check for Contamination: - Ensure the sprayer was thoroughly cleaned before use, especially if previously used with herbicides.4. Evaluate Tank Mix: - If tank-mixed, review the compatibility of all components. Perform a jar test before application to check for physical incompatibility[7][8].

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a Quinone outside Inhibitor (QoI) fungicide. It acts by inhibiting mitochondrial respiration in fungi. Specifically, it binds to the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain, which blocks the transfer of electrons and disrupts the production of ATP, the cell's primary energy source. This ultimately leads to the cessation of fungal growth and spore germination[9][10].

2. What are the primary fungal pathogens targeted by this compound?

This compound is particularly effective against Pyricularia oryzae, the fungus that causes rice blast disease. It also shows strong preventive and curative effects against sheath blight in rice[11].

3. How does fungal resistance to this compound and other QoI fungicides develop?

The primary mechanism of resistance to QoI fungicides is a target site modification due to a point mutation in the mitochondrial cytochrome b gene. The most common mutation is the substitution of glycine (B1666218) with alanine (B10760859) at position 143 (G143A). Other, less frequent mutations include F129L and G137R. Another resistance mechanism involves the activation of the alternative oxidase (AOX) pathway. This pathway allows the fungus to bypass the blocked Qo site in the electron transport chain, enabling continued respiration, albeit with reduced ATP production[10].

4. What is the optimal timing for applying this compound to control rice blast?

For effective control of neck and panicle blast in rice, application timing is critical. The first application should be made between the late boot stage and 10% heading. If disease pressure is high, a second application may be necessary when 50-75% of the heads have emerged[1].

5. What are some key considerations for preparing a spray solution of this compound?

The pH of the spray solution can influence the stability and efficacy of some pesticides. While specific data for this compound is limited, many fungicides are most stable in slightly acidic to neutral water (pH 5-7)[12]. Alkaline hydrolysis can degrade some pesticides, especially at higher temperatures[12]. It is advisable to check the pH of the water source and use a buffering agent if necessary.

6. Can this compound be tank-mixed with other pesticides or fertilizers?

Tank mixing can save time and resources, but incompatibility can lead to reduced efficacy or phytotoxicity[8]. Before tank-mixing this compound with other products, it is essential to check the product labels for any restrictions. Performing a jar test is a simple and effective way to check for physical compatibility before mixing a large batch[7].

Data Presentation

Table 1: Efficacy of this compound (20 SC formulation) against Rice Blast

Treatment (Concentration)Leaf Blast Incidence (%)Leaf Blast Intensity (%)Leaf Blast Reduction (%)Neck Blast Incidence (%)Neck Blast Reduction (%)Grain Yield Increase (%)
Metominostrobin 20 SC (0.05%)81.3064.4524.8665.5910.1336.87
Metominostrobin 20 SC (0.10%)74.6459.8019.3155.5923.8351.91
Metominostrobin 20 SC (0.20%) 55.93 14.19 77.80 39.64 45.68 75.32
Propiconazole 25 EC (0.10%)58.2415.1076.3842.1142.3173.07
Isoprothiolane 40 EC (0.15%)70.2222.7064.4953.0127.3661.52
Untreated Control--0.0072.980.000.00

Data synthesized from a field study on a blast-susceptible rice variety. Three sprays were applied at 15-day intervals after the first appearance of the disease.[1]

Experimental Protocols

1. Protocol for Preparation of this compound Stock and Spray Solutions for Field Trials

  • Objective: To prepare a stable and effective spray solution of this compound for field application.

  • Materials:

    • This compound analytical standard or a formulated product (e.g., 20% Suspension Concentrate - SC).

    • High-purity solvent (e.g., acetonitrile (B52724) or acetone) if starting with an analytical standard.

    • Clean water for dilution (check pH and adjust if necessary).

    • Calibrated balance and volumetric flasks.

    • Magnetic stirrer and stir bar.

    • Spray equipment.

  • Procedure for Stock Solution (from analytical standard):

    • Accurately weigh the required amount of this compound standard.

    • Dissolve the standard in a small amount of a suitable solvent like acetonitrile in a volumetric flask.

    • Once fully dissolved, bring the solution to the final volume with the same solvent.

    • Store the stock solution in a labeled, airtight container in a cool, dark place.

  • Procedure for Spray Solution (from 20 SC formulation):

    • Determine the required volume of the 20 SC formulation based on the target concentration and the final spray volume. For example, to achieve a 0.2% concentration in 10 liters of water, you would need 20 ml of the 20 SC product.

    • Fill the spray tank with half the required volume of clean water.

    • Start the agitator in the spray tank.

    • Add the measured amount of this compound 20 SC to the tank.

    • Add the remaining volume of water and continue to agitate until the solution is thoroughly mixed.

    • Apply the spray solution as soon as possible after preparation.

2. Protocol for a Randomized Complete Block Design (RCBD) Field Efficacy Trial

  • Objective: To evaluate the efficacy of different concentrations of this compound against a target fungal pathogen in the field.

  • Experimental Design:

    • Use a Randomized Complete Block Design (RCBD) with at least three to four replications.

    • Each block should contain all treatments, including an untreated control.

    • Plot size should be adequate for disease assessment and yield measurements (e.g., 5m x 3m).

  • Treatments:

    • Include a range of this compound concentrations (e.g., 0.05%, 0.1%, 0.2%).

    • Include an untreated control (sprayed with water only).

    • Consider including a standard commercial fungicide as a positive control.

  • Application:

    • Apply treatments at the appropriate crop and disease stage using a calibrated sprayer to ensure uniform coverage.

    • Record environmental conditions (temperature, humidity, wind speed) at the time of application.

  • Data Collection:

    • Assess disease incidence and severity at regular intervals after application using a standardized rating scale (e.g., 0-9 scale for rice blast).

    • Collect yield data from a predetermined area within each plot at harvest.

    • Record any symptoms of phytotoxicity.

  • Data Analysis:

    • Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD to determine significant differences between treatments.

    • Calculate the percentage of disease reduction and yield increase compared to the untreated control.

Visualizations

Signaling Pathways and Logical Relationships

cluster_ETC Mitochondrial Electron Transport Chain cluster_inhibition Mechanism of Action cluster_aox Resistance Pathway ComplexI Complex I (NADH Dehydrogenase) UQ Ubiquinone Pool (UQ) ComplexI->UQ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->UQ ComplexIII Complex III (Cytochrome bc1) UQ->ComplexIII UQ_bypass UQ_bypass CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV H2O H₂O ComplexIV->H2O ATP_Synthase ATP Synthase (Complex V) O2 O₂ O2->ComplexIV ATP ATP Metominostrobin This compound Block X Metominostrobin->Block Block->ComplexIII AOX Alternative Oxidase (AOX) AOX->H2O UQ_bypass->AOX Bypasses Complex III O2_bypass O₂ O2_bypass->AOX

Caption: Mechanism of action of this compound and the AOX resistance pathway.

start Start: Poor Efficacy Observed check_resistance Fungal Resistance? start->check_resistance check_application Application Issues? check_resistance->check_application No solution_resistance Solution: - Use fungicide with a different mode of action. - Implement resistance management strategies. check_resistance->solution_resistance Yes check_environment Environmental Factors? check_application->check_environment No solution_application Solution: - Review and correct application timing, rate, and coverage. - Recalibrate equipment. check_application->solution_application Yes check_diagnosis Incorrect Diagnosis? check_environment->check_diagnosis No solution_environment Solution: - Re-apply if necessary after heavy rain. - Adjust application timing to avoid adverse weather. check_environment->solution_environment Yes solution_diagnosis Solution: - Confirm pathogen identity. - Select an appropriate fungicide. check_diagnosis->solution_diagnosis Yes

Caption: Troubleshooting workflow for poor efficacy of this compound.

start Plan Field Trial design Experimental Design (RCBD) start->design prep Prepare Stock & Spray Solutions design->prep apply Apply Treatments prep->apply collect Data Collection (Disease & Yield) apply->collect analyze Data Analysis (ANOVA) collect->analyze report Report Findings analyze->report

Caption: Experimental workflow for an this compound field efficacy trial.

References

Validation & Comparative

Comparative Efficacy of (E)-Metominostrobin versus Azoxystrobin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fungicidal efficacy of (E)-Metominostrobin and azoxystrobin (B1666510), two prominent members of the strobilurin class of fungicides. The information presented is collated from available experimental data to offer an objective overview for research and development professionals in the agrochemical and pharmaceutical fields. While direct head-to-head comparative studies with extensive quantitative data are limited in publicly accessible literature, this guide synthesizes available findings to draw meaningful comparisons.

Introduction to this compound and Azoxystrobin

This compound and azoxystrobin are broad-spectrum, systemic fungicides belonging to the strobilurin class (QoI inhibitors). Their primary mode of action is the inhibition of mitochondrial respiration in fungi by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III), which ultimately blocks ATP synthesis and leads to fungal cell death. Despite a shared mechanism, differences in their chemical structures can influence their efficacy against specific pathogens, physicochemical properties, and systemic movement within plants.

Comparative Efficacy Data

The following tables summarize available quantitative data from various studies. It is important to note that experimental conditions, pathogen isolates, and application methods can significantly influence efficacy, making direct comparisons between different studies challenging.

Table 1: Efficacy against Rice Blast (Magnaporthe oryzae)

FungicideApplication RateDisease Incidence/Intensity Reduction (%)Yield Increase (%)Reference
This compound 20 SC 0.20%Leaf Blast: 77.80Neck Blast: 45.6875.32
Azoxystrobin Not specified73%Not specified
Azoxystrobin 18.2% + Difenoconazole 11.4% SC 0.13%Leaf Blast: 81.48 (calculated from disease intensity)87.46 (calculated from yield)

Note: The data for azoxystrobin in the third row is for a combination product, which may enhance its efficacy.

Table 2: In Vitro Efficacy (EC₅₀ values in µg/mL) against Magnaporthe oryzae

FungicideMycelial Growth InhibitionConidial Germination InhibitionReference
Azoxystrobin 0.006 - 0.0560.004 - 0.051
Kresoxim-methyl (related strobilurin) 0.024 - 0.2870.012 - 0.105

Note: EC₅₀ is the effective concentration required to inhibit 50% of fungal growth or germination. Lower values indicate higher efficacy. Data for this compound was not available in the searched literature.

Mechanism of Action: Inhibition of Mitochondrial Respiration

Both this compound and azoxystrobin target the same biochemical pathway in fungal mitochondria. The diagram below illustrates this shared mechanism of action.

Mechanism of Action of Strobilurin Fungicides cluster_Mitochondrion Fungal Mitochondrion cluster_ETC Electron Transport Chain cluster_ATP_Synthase ATP Synthesis ComplexI Complex I Ubiquinone Ubiquinone (Q) ComplexI->Ubiquinone e⁻ ProtonGradient Proton Gradient (H⁺) ComplexI->ProtonGradient ComplexII Complex II ComplexII->Ubiquinone e⁻ ComplexIII Cytochrome bc1 (Complex III) Ubiquinone->ComplexIII e⁻ CytochromeC Cytochrome c ComplexIII->CytochromeC e⁻ ComplexIII->ProtonGradient ComplexIV Complex IV CytochromeC->ComplexIV e⁻ Oxygen O₂ ComplexIV->Oxygen e⁻ ComplexIV->ProtonGradient Water H₂O Oxygen->Water ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP ADP ADP + Pi ADP->ATPSynthase ProtonGradient->ATPSynthase drives Strobilurin This compound Azoxystrobin Strobilurin->Block

Caption: Inhibition of mitochondrial respiration by strobilurin fungicides.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of efficacy studies. Below are generalized protocols based on common practices for in vitro and in vivo fungicide testing.

In Vitro Mycelial Growth Inhibition Assay

This assay determines the direct inhibitory effect of a fungicide on the growth of a target pathogen.

A Prepare potato dextrose agar (B569324) (PDA) medium B Autoclave medium to sterilize A->B C Cool medium to 45-50°C B->C D Add fungicide stock solution to achieve desired concentrations C->D E Pour amended PDA into Petri dishes D->E F Inoculate center of solidified plates with a mycelial plug of the test fungus E->F G Incubate at optimal temperature for fungal growth F->G H Measure colony diameter at regular intervals G->H I Calculate percent inhibition relative to a non-fungicide control H->I J Determine EC₅₀ value using probit analysis I->J

Caption: Workflow for in vitro mycelial growth inhibition assay.

Field Efficacy Trial for Rice Blast Control

Field trials are essential to evaluate the performance of a fungicide under real-world agricultural conditions.

A Select a field with a history of rice blast B Design experiment with a randomized complete block design (RCBD) (e.g., 4 treatments x 3 replications) A->B C Treatments: 1. This compound 2. Azoxystrobin 3. Standard Fungicide (Reference) 4. Untreated Control B->C D Plant a susceptible rice variety B->D E Apply fungicides at specific growth stages (e.g., tillering, booting) D->E F Monitor disease development E->F G Assess disease severity using a standardized rating scale (e.g., 0-9 scale) F->G H Calculate Percent Disease Index (PDI) G->H I Harvest plots and measure grain yield G->I J Statistically analyze data (e.g., ANOVA, DMRT) H->J I->J

Caption: Workflow for a field efficacy trial against rice blast.

Discussion and Conclusion

Based on the available data, both this compound and azoxystrobin are effective fungicides against a range of plant pathogens, consistent with their classification as strobilurins.

  • This compound has demonstrated high efficacy against rice blast in field trials, leading to significant reductions in disease incidence and substantial increases in yield.

  • Azoxystrobin is recognized for its broad-spectrum activity and has shown good control of rice blast and other diseases like powdery mildew. Its efficacy can be further enhanced when used in combination with fungicides from other chemical classes.

For drug development professionals, the key differentiators may lie in the specific activity spectrum, systemic properties, and potential for resistance development. The slightly different chemical structures of this compound and azoxystrobin could translate to variations in their binding affinity to the Qo site in different fungal species, potentially explaining differences in their efficacy against certain pathogens.

Further direct comparative studies under a range of environmental conditions and against a wider array of pathogens are necessary to fully elucidate the relative strengths and weaknesses of this compound and azoxystrobin. Researchers are encouraged to conduct such studies to provide a more complete picture of their comparative performance.

Validating Bioassay Results for (E)-Metominostrobin Against Pyricularia oryzae: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioassay results of (E)-Metominostrobin against Pyricularia oryzae, the causative agent of rice blast, one of the most destructive diseases of rice worldwide.[1][2] The performance of this compound is evaluated against other commonly used fungicides, supported by experimental data from various studies. This document is intended to assist researchers and professionals in drug development in assessing the efficacy of this compound and its potential role in managing rice blast.

Comparative Efficacy of this compound and Alternative Fungicides

This compound, a strobilurin fungicide, has demonstrated significant efficacy in controlling rice blast. Field experiments have shown that it effectively reduces both leaf and neck blast, leading to substantial increases in grain yield.[1][3] The following tables summarize the performance of this compound in comparison to other fungicides based on available in vivo and in vitro bioassay data.

Table 1: In Vivo Efficacy of this compound and Other Fungicides against Pyricularia oryzae

FungicideConcentrationLeaf Blast Incidence (%)Leaf Blast Intensity (%)Neck Blast Incidence (%)Grain Yield (q/ha)Yield Increase (%)Reference
This compound 20 SC 0.20% 55.93 14.19 39.64 28.84 75.32 [1][3]
Propiconazole 25 EC0.10%58.2415.1042.1128.4773.07[1][3]
Isoprothiolane 40 EC0.15%---26.5761.52[1]
Tricyclazole 75 WP0.06%-----[3]
Control----16.45-[1]

Table 2: In Vitro Mycelial Growth Inhibition of Pyricularia oryzae by Various Fungicides

FungicideConcentration (ppm)Mycelial Growth Inhibition (%)Reference
Tebuconazole + Trifloxystrobin100100[4]
Azoxystrobin15099.4[5]
Tebuconazole15099.18[5]
Kresoxim-methyl150084.50[6]
Carbendazim50100[4]
Tricyclazole15070.52[5]
Propiconazole50074.25[7]
Kitazin500, 1000, 1500100[8]
Kasugamycin150092.66[8]

Experimental Protocols

The validation of bioassay results relies on standardized experimental protocols. The "poisoned food technique" is a widely used in vitro method to evaluate the efficacy of fungicides against mycelial growth of fungal pathogens.[5][6][7]

Poisoned Food Technique for In Vitro Bioassay

Objective: To determine the percentage of mycelial growth inhibition of Pyricularia oryzae by a test fungicide.

Materials:

  • Pure culture of Pyricularia oryzae

  • Potato Dextrose Agar (B569324) (PDA) or Oat Meal Agar (OMA) medium

  • Test fungicide(s) of known concentration

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Laminar flow hood

  • Incubator

Procedure:

  • Media Preparation: Prepare the desired culture medium (e.g., PDA or OMA) and sterilize it by autoclaving. Allow the medium to cool to approximately 40-50°C.

  • Fungicide Incorporation: Add the required amount of the test fungicide to the molten agar to achieve the desired final concentration. For the control plates, no fungicide is added. Mix thoroughly by gentle swirling.

  • Pouring Plates: Pour approximately 15-20 ml of the fungicide-amended medium into sterile Petri dishes and allow it to solidify.

  • Inoculation: From a 7-day-old pure culture of Pyricularia oryzae, cut a 5 mm diameter mycelial disc from the periphery of the colony using a sterile cork borer.

  • Incubation: Place the mycelial disc, with the mycelium facing down, in the center of each Petri dish (both treated and control). Incubate the plates at 27 ± 1°C.

  • Data Collection: Measure the radial mycelial growth in two perpendicular directions when the fungal growth in the control plate has reached the edge of the dish.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

    Percent Inhibition (%) = [(C - T) / C] x 100

    Where:

    • C = Average diameter of mycelial growth in the control plate (mm)

    • T = Average diameter of mycelial growth in the treated plate (mm)

Mandatory Visualizations

Experimental Workflow for Bioassay Validation

The following diagram illustrates the general workflow for validating the bioassay of a fungicide against Pyricularia oryzae.

G Bioassay Validation Workflow cluster_0 Preparation cluster_1 In Vitro Assay (Poisoned Food Technique) cluster_2 Data Analysis A Isolate and culture Pyricularia oryzae F Inoculate with mycelial plugs A->F B Prepare fungicide stock solutions D Incorporate fungicide into molten agar B->D C Prepare culture medium (e.g., PDA, OMA) C->D E Pour plates and allow to solidify D->E E->F G Incubate at controlled temperature F->G H Measure radial mycelial growth G->H I Calculate percent inhibition H->I

Caption: A flowchart of the poisoned food technique for bioassay validation.

Signaling Pathway of this compound (QoI Fungicide)

This compound belongs to the Quinone outside Inhibitor (QoI) class of fungicides. These fungicides act by inhibiting mitochondrial respiration in fungi, specifically by blocking the electron transfer at the quinone outer binding site of the cytochrome bc1 complex (Complex III). This disruption of the electron transport chain leads to a cessation of ATP synthesis, ultimately causing fungal cell death.[2]

G Mechanism of Action of this compound cluster_0 Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) Pool Complex_I->Ubiquinone e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone e- Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- No_ATP ATP Synthesis Blocked Complex_III->No_ATP Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient Metominostrobin This compound Inhibition Inhibition Metominostrobin->Inhibition Inhibition->Complex_III Cell_Death Fungal Cell Death No_ATP->Cell_Death

References

Cross-Resistance Analysis of (E)-Metominostrobin in Fungi Resistant to Quinone Outside Inhibitors (QoIs)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-resistance landscape for (E)-Metominostrobin in the context of fungal pathogens that have developed resistance to other Quinone outside Inhibitor (QoI) fungicides. The emergence of resistance, primarily driven by mutations in the cytochrome b gene, poses a significant challenge to the efficacy of this critical class of antifungals. Understanding the performance of this compound against these resistant strains is paramount for the development of effective and sustainable disease management strategies.

The Landscape of QoI Resistance: A Focus on the G143A Mutation

Quinone outside inhibitors (QoIs) act by binding to the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain, thereby inhibiting ATP synthesis and leading to fungal cell death. However, the widespread use of QoIs has led to the selection of resistant fungal populations. The predominant mechanism of resistance is a single point mutation in the mitochondrial cytochrome b gene (CYTB), which results in an amino acid substitution.

The most significant and widespread of these mutations is the substitution of glycine (B1666218) (G) with alanine (B10760859) (A) at codon 143 (G143A). This single nucleotide polymorphism confers a high level of resistance to many commercially available QoI fungicides, a phenomenon known as cross-resistance. Other mutations, such as F129L (phenylalanine to leucine (B10760876) at codon 129) and G137R (glycine to arginine at codon 137), have also been identified but generally confer a lower level of resistance compared to G143A.[1]

Quantitative Comparison of Fungicide Efficacy

The following tables summarize the 50% effective concentration (EC50) values for several key QoI fungicides against both sensitive (wild-type) and resistant (harboring the G143A mutation) fungal strains. Lower EC50 values are indicative of higher antifungal activity.

Table 1: Efficacy of Selected QoI Fungicides Against Sensitive and Resistant Fungal Strains

FungicideFungal SpeciesGenotypeEC50 (µg/mL)Reference
Azoxystrobin Alternaria alternataQoI-Sensitive0.019 - 50.0[2]
Alternaria alternataG143A>100[3]
Botrytis cinereaQoI-Sensitive0.019 - 50.0[2]
Colletotrichum capsiciQoI-Sensitive0.019 - 50.0[2]
Colletotrichum nymphaeaeG143A>100[3]
Cercospora beticolaQoI-Sensitive≤ 0.006[4][5]
Cercospora beticolaG143A> 0.92[4][5]
Pyraclostrobin Cercospora beticolaQoI-Sensitive≤ 0.006[4][5]
Cercospora beticolaG143A> 0.92[4][5]
Colletotrichum siamenseG143AHigh Resistance[6]
Trifloxystrobin Cercospora beticolaQoI-Sensitive≤ 0.006[4][5]
Cercospora beticolaG143A> 0.92[4][5]
(Z)-Metominostrobin *Alternaria alternataNot Specified0.019 - 50.0[2]
Botrytis cinereaNot Specified0.019 - 50.0[2]
Colletotrichum capsiciNot Specified0.019 - 50.0[2]
Plasmopara viticolaQoI-Sensitive<30[2]
Plasmopara viticolaQoI-Resistant420[2]

*Data for (Z)-Metominostrobin is presented as a proxy due to the lack of available data for this compound against G143A mutants.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of fungicide sensitivity and cross-resistance. The following are generalized protocols for key experiments cited in the literature.

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

This assay determines the concentration of a fungicide that inhibits the vegetative growth of a fungus by 50% (EC50).

Materials:

  • Pure fungal isolates (both sensitive and resistant strains)

  • Potato Dextrose Agar (B569324) (PDA) or a suitable growth medium

  • Analytical grade this compound and other QoI fungicides

  • Dimethyl sulfoxide (B87167) (DMSO) or acetone (B3395972) for preparing stock solutions

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5-mm diameter)

  • Incubator

Procedure:

  • Fungicide Stock Solution Preparation: Prepare a stock solution of each fungicide in DMSO or acetone at a high concentration (e.g., 10 mg/mL).

  • Amended Media Preparation: Autoclave the PDA medium and allow it to cool to approximately 50-55°C. Add the fungicide stock solution to the molten agar to achieve a series of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final solvent concentration does not exceed 1% (v/v) in the medium. Pour the amended PDA into sterile Petri dishes.

  • Inoculation: Place a 5-mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates in the dark at the optimal temperature for the specific fungus (typically 20-25°C).

  • Data Collection: Measure the colony diameter of the fungal growth at regular intervals until the growth on the control plate has reached a substantial size.

  • EC50 Calculation: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. The EC50 value is then determined by probit analysis or by regressing the inhibition percentage against the logarithm of the fungicide concentration.

Protocol 2: Spore Germination Inhibition Assay

This assay is particularly useful for fungi that sporulate readily and assesses the impact of the fungicide on the initial stages of fungal development.

Materials:

  • Fungal spores

  • Sterile distilled water

  • Wetting agent (e.g., Tween 20)

  • Fungicide stock solutions

  • Microtiter plates or glass slides

  • Microscope

Procedure:

  • Spore Suspension Preparation: Harvest spores from a mature fungal culture by flooding the plate with sterile distilled water containing a wetting agent. Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

  • Fungicide Dilutions: Prepare a series of fungicide dilutions in sterile distilled water from the stock solution.

  • Incubation: Mix the spore suspension with the different fungicide concentrations in the wells of a microtiter plate or on glass slides. Incubate in a humid chamber at the optimal temperature for germination.

  • Data Collection: After a predetermined incubation period (e.g., 12-24 hours), assess the percentage of spore germination under a microscope. A spore is typically considered germinated if the germ tube is at least half the length of the spore.

  • EC50 Calculation: Calculate the percentage of germination inhibition for each fungicide concentration relative to the control and determine the EC50 value as described for the mycelial growth assay.

Visualizing Mechanisms and Workflows

To better understand the underlying biological processes and experimental procedures, the following diagrams have been generated.

QoI_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane ComplexI Complex I Ubiquinone Ubiquinone (Q) ComplexI->Ubiquinone e- ComplexII Complex II ComplexII->Ubiquinone e- ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII e- CytochromeC Cytochrome c ComplexIII->CytochromeC e- ComplexIV Complex IV CytochromeC->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient QoI_Fungicide This compound & other QoIs QoI_Fungicide->ComplexIII Inhibits Qo site G143A_Mutation G143A Mutation (Altered Qo site) G143A_Mutation->ComplexIII Prevents binding

Caption: Mechanism of action of QoI fungicides and the G143A resistance mechanism.

Fungicide_Sensitivity_Workflow cluster_Assay In Vitro Assay start Start: Fungal Isolate (Sensitive/Resistant) prep_culture Prepare Fungal Culture start->prep_culture amended_media Mycelial Growth Assay: Prepare amended agar plates prep_culture->amended_media spore_suspension Spore Germination Assay: Prepare spore suspension prep_culture->spore_suspension prep_fungicide Prepare Fungicide Stock and Dilutions prep_fungicide->amended_media incubate_spores Incubate spores with fungicide prep_fungicide->incubate_spores inoculate_mycelia Inoculate with mycelial plugs amended_media->inoculate_mycelia incubation Incubate under optimal conditions inoculate_mycelia->incubation spore_suspension->incubate_spores incubate_spores->incubation data_collection Measure colony diameter or assess spore germination incubation->data_collection analysis Calculate % Inhibition and determine EC50 data_collection->analysis end End: Comparative Efficacy Data analysis->end

Caption: Generalized experimental workflow for in vitro fungicide sensitivity testing.

Conclusion

The G143A mutation in the cytochrome b gene remains a significant driver of resistance to many QoI fungicides. While comprehensive, direct comparative data for this compound against these resistant strains is currently limited in publicly accessible literature, the existing information on its general efficacy and the behavior of its (Z)-isomer suggests a need for further investigation. The protocols and mechanisms outlined in this guide provide a framework for conducting such comparative studies. For researchers and drug development professionals, a thorough understanding of the cross-resistance profiles of all QoI fungicides, including this compound, is essential for the design of robust and sustainable fungal disease management programs. The rotation of fungicides with different modes of action and the continuous monitoring of pathogen populations for shifts in sensitivity are critical strategies to mitigate the impact of resistance.

References

A Comparative Analysis of (E)-Metominostrobin and (Z)-Metominostrobin Isomers: Unveiling the Bioactive Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metominostrobin (B8650213), a prominent strobilurin fungicide, is a critical tool in the management of fungal diseases in agriculture, particularly rice blast caused by Pyricularia oryzae. As with many complex organic molecules, metominostrobin exists as geometric isomers, specifically the (E) and (Z) forms, arising from the restricted rotation around a carbon-carbon double bond in its toxophore. This guide provides a detailed comparison of the biological activities of these two isomers, supported by available scientific evidence and standardized experimental protocols. The evidence strongly indicates that the fungicidal activity of metominostrobin is almost exclusively attributable to the (E)-isomer, with the (Z)-isomer demonstrating negligible to no biological efficacy.

Executive Summary of Biological Activity

IsomerTarget OrganismBiological Activity MetricValueReference
(E)-Metominostrobin Pyricularia oryzae (Rice Blast)IC50 (in vitro)Potent Activity (Specific value not publicly available)Implied from commercial use and literature
(Z)-Metominostrobin Pyricularia oryzae (Rice Blast)IC50 (in vitro)Inactive / Significantly lower than (E)-isomerGeneral scientific consensus

Note: The table reflects the qualitative understanding from the available literature. A precise IC50 value for a direct comparison is not publicly documented.

Mechanism of Action: A Tale of Two Isomers

The fungicidal action of metominostrobin stems from its ability to inhibit mitochondrial respiration in fungi. Specifically, it binds to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the electron transport chain. This binding blocks the transfer of electrons, thereby halting the production of ATP, the essential energy currency of the cell, ultimately leading to fungal cell death.

The profound difference in the biological activity of the (E) and (Z) isomers is attributed to their three-dimensional structures. The spatial arrangement of the functional groups in the (E)-isomer allows for a precise and high-affinity binding to the Qo site of the target enzyme. Conversely, the geometry of the (Z)-isomer is believed to sterically hinder its ability to fit into the binding pocket, thus preventing effective inhibition of the cytochrome bc1 complex.

Experimental Protocols for Comparative Analysis

To quantitatively assess the biological activity of the (E) and (Z) isomers of metominostrobin, a standardized in vitro fungicidal assay can be employed. The following protocol outlines a typical broth microdilution method to determine the half-maximal inhibitory concentration (IC50).

Protocol: In Vitro Fungicidal Activity Assay (Broth Microdilution)

1. Preparation of Fungal Inoculum:

  • Culture the target fungus, such as Pyricularia oryzae, on a suitable solid medium (e.g., Potato Dextrose Agar (B569324) - PDA) until sufficient sporulation is observed.

  • Harvest the spores by gently scraping the surface of the agar with a sterile loop and suspending them in a sterile saline solution (0.85% NaCl) containing a wetting agent (e.g., 0.05% Tween 80).

  • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

  • Adjust the spore concentration to a final density of approximately 1 x 10^5 spores/mL using a hemocytometer.

2. Preparation of Test Compounds:

  • Prepare stock solutions of this compound and (Z)-Metominostrobin (e.g., 10 mg/mL) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Perform serial dilutions of the stock solutions in a sterile liquid growth medium (e.g., Potato Dextrose Broth - PDB) to obtain a range of test concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

3. Assay Procedure:

  • In a sterile 96-well microtiter plate, add 100 µL of the appropriate test compound dilution to each well.

  • Add 100 µL of the prepared fungal spore suspension to each well.

  • Include the following controls on each plate:

    • Negative Control: 100 µL of growth medium + 100 µL of spore suspension (no test compound).
    • Solvent Control: 100 µL of growth medium containing the highest concentration of DMSO used in the dilutions + 100 µL of spore suspension.
    • Blank: 200 µL of sterile growth medium.

  • Incubate the plates at an optimal temperature for the growth of the target fungus (e.g., 25-28°C) for a period of 48-72 hours, or until sufficient growth is observed in the negative control wells.

4. Data Analysis:

  • Measure the optical density (OD) of each well at a wavelength of 600 nm using a microplate reader.

  • Calculate the percentage of fungal growth inhibition for each concentration using the following formula: % Inhibition = 100 - [((OD_test - OD_blank) / (OD_negative_control - OD_blank)) * 100]

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of fungal growth, by using a suitable statistical software package to fit the data to a dose-response curve.

Visualizing the Workflow and Mechanism

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed mechanism of action.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis fungal_culture Fungal Culture (Pyricularia oryzae) spore_suspension Spore Suspension (1x10^5 spores/mL) fungal_culture->spore_suspension microplate_setup 96-Well Plate Setup (Compounds + Spores) spore_suspension->microplate_setup stock_solutions Stock Solutions ((E)- & (Z)-Metominostrobin in DMSO) serial_dilutions Serial Dilutions in Growth Medium stock_solutions->serial_dilutions serial_dilutions->microplate_setup incubation Incubation (48-72h at 25-28°C) microplate_setup->incubation od_measurement OD Measurement (600 nm) incubation->od_measurement inhibition_calculation % Inhibition Calculation od_measurement->inhibition_calculation ic50_determination IC50 Determination (Dose-Response Curve) inhibition_calculation->ic50_determination comparison Comparison of (E)- vs (Z)-Isomer Activity ic50_determination->comparison Comparative Efficacy mechanism_of_action cluster_fungal_cell Fungal Mitochondrion cluster_complex_iii Cytochrome bc1 Complex (Complex III) cluster_isomers Metominostrobin Isomers etc Electron Transport Chain atp_synthesis ATP Synthesis etc->atp_synthesis Electron Flow qo_site Qo Site qo_site->etc Inhibits cell_death Fungal Cell Death atp_synthesis->cell_death Energy Supply Disrupted e_isomer This compound e_isomer->qo_site High-Affinity Binding z_isomer (Z)-Metominostrobin z_isomer->qo_site Steric Hindrance (No Effective Binding)

References

Navigating the Chiral Landscape: A Comparative Guide to (E)-Metominostrobin Enantiomeric Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of chiral compounds, ensuring enantiomeric purity is a critical step in both research and quality control. (E)-Metominostrobin, a prominent strobilurin fungicide, exists as a pair of enantiomers which may exhibit different biological activities and environmental fates. This guide provides a comprehensive comparison of analytical methodologies for determining the enantiomeric purity of this compound, supported by experimental data and detailed protocols to aid in method selection and implementation.

The separation and quantification of individual enantiomers of chiral pesticides are paramount, as one enantiomer may be responsible for the desired pesticidal activity while the other could be less active or even contribute to off-target toxicity. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) have emerged as the principal techniques for the enantioselective analysis of strobilurin fungicides.

Unveiling the Enantiomers: A Look at Separation Techniques

The primary challenge in enantiomeric purity analysis lies in the identical physical and chemical properties of enantiomers in an achiral environment. Chiral chromatography overcomes this by employing a chiral stationary phase that interacts differently with each enantiomer, leading to their separation.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is the most widely adopted technique for enantiomeric separations due to its robustness, versatility, and the availability of a wide array of chiral stationary phases. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), have demonstrated broad applicability and excellent enantioselectivity for a diverse range of chiral compounds, including fungicides.

Supercritical Fluid Chromatography (SFC): A Greener and Faster Alternative

SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. This technique offers several advantages over HPLC, including higher analysis speed, reduced organic solvent consumption, and lower backpressure.[1] Similar to HPLC, SFC relies on chiral stationary phases to achieve enantiomeric separation and is increasingly being recognized as a powerful tool for chiral analysis.[2][3]

Comparative Analysis of Analytical Methods

Table 1: Performance Comparison of Chiral HPLC and Chiral SFC for Enantiomeric Purity Analysis of Strobilurin Fungicides

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)
Principle Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase.Differential partitioning of enantiomers between a supercritical fluid mobile phase and a solid chiral stationary phase.
Typical Stationary Phase Polysaccharide-based (e.g., cellulose or amylose derivatives) on a silica (B1680970) support.Polysaccharide-based (e.g., cellulose or amylose derivatives) on a silica support.
Typical Mobile Phase Normal Phase: Hexane/Isopropanol, Hexane/Ethanol. Reversed Phase: Acetonitrile/Water, Methanol (B129727)/Water with additives.Supercritical CO2 with a polar organic modifier (e.g., Methanol, Ethanol, Isopropanol).
Analysis Time Typically 10 - 30 minutes.Typically 2 - 10 minutes.
Solvent Consumption Higher consumption of organic solvents.Significantly lower consumption of organic solvents.
Environmental Impact Higher due to organic solvent usage.Lower, considered a "greener" technique.
Throughput Moderate.High.
Cost Instrument cost is generally lower than SFC.Instrument cost can be higher than HPLC.

Table 2: Typical Method Validation Data for Chiral Analysis of Fungicides

Validation ParameterTypical Performance Data
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 5%
Limit of Detection (LOD) 0.01 - 0.1 mg/L
Limit of Quantification (LOQ) 0.05 - 0.5 mg/L
Linearity (R²) > 0.995

Experimental Protocols: A Practical Guide

Below are detailed experimental protocols for the enantiomeric analysis of a strobilurin fungicide using Chiral HPLC and Chiral SFC. These serve as a starting point for method development for this compound.

Chiral HPLC Method for Enantiomeric Purity

This protocol is a representative example for the chiral separation of a strobilurin fungicide.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H), 250 mm x 4.6 mm, 5 µm particle size.

Chromatographic Conditions:

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound standard or sample in the mobile phase to a concentration of 1 mg/mL.

Validation Parameters to be Assessed:

  • Specificity: Demonstrate the separation of the two enantiomers from each other and from any potential impurities.

  • Linearity: Analyze a series of solutions of the minor enantiomer at different concentrations to establish a linear relationship between peak area and concentration.

  • Accuracy: Perform recovery studies by spiking a known amount of the minor enantiomer into a sample of the major enantiomer.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the minor enantiomer that can be reliably detected and quantified.

Chiral SFC Method for Enantiomeric Purity

This protocol provides a template for developing a fast and efficient chiral SFC method.

Instrumentation:

  • Supercritical Fluid Chromatography (SFC) system with a UV detector.

  • Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA), 150 mm x 4.6 mm, 3 µm particle size.

Chromatographic Conditions:

  • Mobile Phase: Supercritical CO2 / Methanol (85:15, v/v)

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 35 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the this compound standard or sample in methanol to a concentration of 1 mg/mL.

Validation Parameters to be Assessed:

  • Follow the same validation parameters as outlined for the Chiral HPLC method.

Visualizing the Workflow

To further clarify the analytical process, the following diagrams illustrate the logical workflow for method development and a typical signaling pathway for strobilurin fungicides.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting start Obtain this compound Sample dissolve Dissolve in Appropriate Solvent start->dissolve filter Filter through 0.45 µm filter dissolve->filter inject Inject into Chromatograph filter->inject separate Enantiomeric Separation on Chiral Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Purity / Excess integrate->calculate report Generate Report calculate->report strobilurin_pathway Metominostrobin This compound (Strobilurin Fungicide) ComplexIII Complex III (Cytochrome bc1 complex) Metominostrobin->ComplexIII Binds to Qo site Mitochondrion Fungal Mitochondrion Inhibition Inhibition ComplexIII->Inhibition ElectronTransport Electron Transport Chain ATP ATP Synthesis ElectronTransport->ATP Drives FungalGrowth Fungal Growth & Respiration ATP->FungalGrowth Powers Inhibition->ElectronTransport Disruption Inhibition->ATP Prevents Inhibition->FungalGrowth Halts

References

A Comparative Analysis of (E)-Metominostrobin: In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

(E)-Metominostrobin, a strobilurin-based fungicide, has demonstrated significant efficacy in controlling key fungal pathogens affecting major agricultural crops. This guide provides a comprehensive comparison of its in vitro and in vivo performance against alternative fungicides, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This compound operates by inhibiting mitochondrial respiration in fungi, specifically by blocking the electron transport chain at the cytochrome bc1 complex (Complex III)[1][2]. This mode of action leads to a cessation of ATP synthesis, ultimately inhibiting fungal growth and development[2][3]. Its systemic and broad-spectrum activity provides both protective and curative effects against a range of fungal diseases[4].

In Vitro Efficacy: A Quantitative Comparison

The in vitro efficacy of a fungicide is typically determined by its EC50 value, the concentration at which it inhibits 50% of fungal growth. While comprehensive comparative data for this compound against a wide array of pathogens is limited in the available literature, an EC50 value against Rhizoctonia solani, the causal agent of rice sheath blight, has been reported.

FungicideTarget PathogenEC50 (µM)Reference
This compoundRhizoctonia solani1.8[3]

Note: The provided EC50 value is a single data point. Further research is required to establish a comprehensive in vitro efficacy profile of this compound against a broader range of plant pathogens.

In Vivo Performance: Field Trial Data

Field trials provide crucial data on the performance of fungicides under real-world conditions. Studies have demonstrated the effectiveness of this compound in managing rice blast (Pyricularia oryzae) and rice sheath blight (Rhizoctonia solani), leading to significant reductions in disease severity and improvements in grain yield.

Rice Blast Management

A study evaluating the efficacy of various fungicides against rice blast revealed that this compound (20% SC) at a concentration of 0.20% provided the highest reduction in both leaf and neck blast.

TreatmentConcentration (%)Leaf Blast Reduction (%)Neck Blast Reduction (%)Yield Increase (%)Reference
This compound 20 SC 0.20 77.80 45.68 75.32 [5]
Propiconazole 25 EC0.1076.3842.3173.07[5]
Isoprothiolane 40 EC0.1564.4924.3661.52[5]
Tricyclazole 75 WP0.06---[5]
Rice Sheath Blight Management

In field trials for the control of rice sheath blight, two sprays of this compound 20SC at a rate of 200 g a.i. ha⁻¹ proved highly effective in reducing disease severity and increasing grain yield compared to other fungicides.

TreatmentApplication RateDisease Severity Reduction (%)Grain Yield Increase (%)Reference
This compound 20SC 200 g a.i. ha⁻¹ 64.7 40.5 [6][7]
Hexaconazole---[8]
Tricyclazole---[8]
Untreated Control-00[6][7]

Note: The specific application rates and resulting efficacy of Hexaconazole and Tricyclazole were not detailed in the comparative context within the available source.

Experimental Protocols

The following are detailed methodologies for key experiments typically used in the evaluation of fungicide efficacy.

In Vitro Efficacy Assessment: Poisoned Food Technique

The "poisoned food" technique is a standard method for evaluating the in vitro efficacy of fungicides against mycelial growth.

Objective: To determine the concentration of a fungicide that inhibits the growth of a target fungal pathogen.

Materials:

  • Pure culture of the target fungal pathogen

  • Potato Dextrose Agar (PDA) medium

  • Fungicide to be tested

  • Sterile Petri dishes

  • Sterile cork borer (5-8 mm diameter)

  • Incubator

Procedure:

  • Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize it by autoclaving.

  • Fungicide Incorporation: After autoclaving, cool the PDA medium to approximately 45-50°C. Add the required amount of the test fungicide to the molten PDA to achieve the desired concentrations. For a control, an equal amount of sterile distilled water or the solvent used to dissolve the fungicide is added to the PDA.

  • Pouring Plates: Pour the fungicide-amended PDA and the control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, cut mycelial discs from the actively growing margin of a pure culture of the target fungus. Place one disc, mycelial side down, in the center of each prepared Petri dish.

  • Incubation: Incubate the inoculated plates at a suitable temperature for the optimal growth of the fungus (typically 25-28°C).

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Percentage Inhibition = ((C - T) / C) x 100 Where:

    • C = Average diameter of the fungal colony in the control plate

    • T = Average diameter of the fungal colony in the treated plate

In Vivo Efficacy Assessment: Field Trial for Rice Sheath Blight

Field trials are essential for evaluating the performance of fungicides under agricultural conditions.

Objective: To assess the efficacy of a fungicide in controlling rice sheath blight and its impact on crop yield.

Experimental Design:

  • Layout: Randomized Block Design (RBD) with a minimum of three replications.

  • Plot Size: Appropriate to the scale of the experiment (e.g., 5m x 4m).

  • Variety: A rice variety susceptible to sheath blight should be used.

  • Treatments: Include different concentrations of the test fungicide, a standard fungicide (positive control), and an untreated control.

Procedure:

  • Crop Establishment: Transplant rice seedlings at the recommended spacing.

  • Inoculation: Artificially inoculate the rice plants with a virulent culture of Rhizoctonia solani at the maximum tillering stage to ensure uniform disease pressure. This can be done by placing mycelial bits or sclerotia in the leaf sheaths near the water line.

  • Fungicide Application: Apply the fungicide treatments at the recommended crop stage (e.g., late tillering to early booting). The application is typically done as a foliar spray using a knapsack sprayer. A second application may be required after a specific interval (e.g., 15 days).

  • Disease Assessment: Record the disease severity at regular intervals after fungicide application using a standard disease rating scale (e.g., 0-9 scale). The Percent Disease Index (PDI) can be calculated from these ratings.

  • Yield Data: At crop maturity, harvest the grains from each plot, dry them to the appropriate moisture content, and record the grain yield.

  • Data Analysis: Statistically analyze the disease severity and yield data to determine the significance of the differences between treatments.

Visualizing the Mechanism and Workflow

To better understand the mode of action of this compound and the experimental processes, the following diagrams are provided.

G cluster_0 Mitochondrial Inner Membrane ComplexI Complex I Ubiquinone Ubiquinone (Coenzyme Q) ComplexI->Ubiquinone e- ComplexII Complex II ComplexII->Ubiquinone e- ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII e- AOX Alternative Oxidase (AOX) Ubiquinone->AOX e- (Alternative Pathway) CytochromeC Cytochrome c ComplexIII->CytochromeC e- ComplexIV Complex IV CytochromeC->ComplexIV e- ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP Generates Metominostrobin This compound Metominostrobin->ComplexIII Inhibits Qo site

Caption: Signaling pathway of this compound's inhibitory action.

G cluster_0 In Vitro Workflow (Poisoned Food Technique) cluster_1 In Vivo Workflow (Rice Field Trial) A Prepare Fungicide-Amended and Control PDA Media B Pour Media into Sterile Petri Dishes A->B C Inoculate with Fungal Disc B->C D Incubate at Optimal Temperature C->D E Measure Radial Growth D->E F Calculate Percent Inhibition E->F G Establish Rice Plots (Randomized Block Design) H Inoculate with Rhizoctonia solani G->H I Apply Fungicide Treatments H->I J Assess Disease Severity I->J K Record Grain Yield J->K L Statistical Analysis K->L

Caption: Experimental workflows for efficacy evaluation.

Conclusion

This compound is an effective strobilurin fungicide for the management of important rice diseases such as blast and sheath blight. Its in vivo performance, in terms of disease reduction and yield enhancement, is comparable or superior to several other commercially available fungicides. The primary mechanism of action involves the inhibition of mitochondrial respiration, a well-established target for antifungal agents. While the available in vitro data is limited, it suggests potent inhibitory activity against key pathogens. For researchers and professionals in drug development, further investigation into the broader in vitro efficacy of this compound and its performance against a wider range of pathogens would be valuable for optimizing its use in integrated disease management programs.

References

Metominostrobin in Combination: A Comparative Guide to Enhanced Fungicidal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metominostrobin (B8650213), a strobilurin (QoI) fungicide, has demonstrated significant efficacy in the control of a wide range of fungal plant pathogens. Its primary mode of action involves the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex, thereby blocking ATP synthesis in fungal cells. This guide provides a comparative analysis of metominostrobin's performance when used in combination with other fungicides, supported by experimental data, detailed protocols, and visualizations of the underlying biochemical pathways.

Efficacy of Metominostrobin in Fungicide Combinations: A Data-Driven Comparison

Field trials have consistently shown that combining metominostrobin with fungicides from different chemical groups, particularly demethylation inhibitors (DMIs) such as hexaconazole (B1673136) and prothioconazole (B1679736), can result in synergistic effects, leading to enhanced disease control and improved crop yields. This approach is a cornerstone of anti-resistance strategies, as it combines different modes of action to combat the evolution of resistant fungal strains.

Control of Rice Sheath Blight (Rhizoctonia solani)

A study conducted in West Bengal evaluated the performance of metominostrobin alone and in combination with hexaconazole against sheath blight in rice. The results, summarized in the table below, highlight the superior performance of the combination formulation.

Table 1: Performance of Metominostrobin and its Combination with Hexaconazole against Rice Sheath Blight [1]

TreatmentDose (per liter of water)Disease Severity (%)Yield ( kg/ha )
Metominostrobin 20SC2 ml30.16350
'Captan 70% + Hexaconazole 5%' 75WP (pre-mix)1.5 g34.55910
Hexaconazole 5SC2 ml36.25820
Tricyclazole 75WP (Check)0.6 g64.94880
Untreated Control-85.34520

Data from a field trial conducted during the Kharif season. Disease severity was recorded using the 0-9 scale.[1]

The data clearly indicates that while metominostrobin alone provided good control of sheath blight, the pre-mix formulation containing hexaconazole also showed strong efficacy.[1] It is important to note that a direct, side-by-side comparison of metominostrobin alone versus a tank-mix of metominostrobin and hexaconazole was not the primary focus of this specific data set, which evaluated a pre-mixed formulation. However, the strong performance of both metominostrobin and the combination product underscores the value of these active ingredients in sheath blight management.[1]

Synergistic Potential with Prothioconazole

A patented synergistic combination of metominostrobin and prothioconazole has been developed for the curative and preventative control of a broad spectrum of phytopathogenic fungi.[2][3] While specific field trial data in a tabular format was not available in the public domain for this guide, the patent highlights that the combination allows for lower application rates of both active ingredients while maintaining high efficacy, a hallmark of synergistic interaction.[2] This combination is particularly noted for its potential in controlling diseases in various crops including cereals, soybeans, and corn.[3]

Experimental Protocols

The following provides a generalized experimental protocol for evaluating the efficacy of fungicides against rice sheath blight, based on the methodologies reported in the cited research.[1]

1. Experimental Design:

  • Design: Randomized Block Design (RBD).

  • Replications: Three.

  • Plot Size: Appropriate for the crop and local conditions (e.g., 5m x 4m).

2. Crop and Pathogen:

  • Crop: Rice (Oryza sativa), susceptible variety.

  • Pathogen: Rhizoctonia solani (Sheath Blight).

  • Inoculation: Natural or artificial inoculation to ensure adequate disease pressure.

3. Fungicide Application:

  • Treatments: Include metominostrobin alone, combination products (e.g., metominostrobin + hexaconazole), a standard check fungicide, and an untreated control.

  • Application Timing: Typically, two sprays are applied: the first at the initial appearance of the disease and the second 10-15 days later.

  • Application Method: Foliar spray using a calibrated sprayer to ensure uniform coverage.

4. Data Collection and Analysis:

  • Disease Assessment: Disease severity is recorded 10-15 days after the final spray. A standardized scale, such as the 0-9 scale from the International Rice Research Institute (IRRI), is used to assess the percentage of disease on the plant.

  • Yield Data: Grain yield from each plot is harvested, dried, and weighed to determine the yield in kilograms per hectare ( kg/ha ).

  • Statistical Analysis: Data on disease severity and yield are subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments.

Signaling Pathways and Mode of Action

The enhanced efficacy of combining metominostrobin with DMI fungicides can be attributed to their distinct modes of action, which target different essential processes in the fungal cell.

Metominostrobin (QoI Fungicide): Inhibition of Mitochondrial Respiration

Metominostrobin targets Complex III of the mitochondrial electron transport chain. By binding to the Qo site, it blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, which is a critical step in the production of ATP. This disruption of the energy supply ultimately leads to the inhibition of fungal growth and development.

QoI_Pathway cluster_Mitochondrion Fungal Mitochondrion cluster_ETC Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- transfer Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- transfer Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP produces Metominostrobin Metominostrobin (QoI Fungicide) Metominostrobin->Block Block->Complex_III Inhibits Qo site

Figure 1: Mode of action of Metominostrobin (QoI) on the fungal mitochondrial electron transport chain.

DMI Fungicides (e.g., Hexaconazole, Prothioconazole): Inhibition of Ergosterol (B1671047) Biosynthesis

DMI fungicides inhibit the enzyme C14-demethylase, which is essential for the biosynthesis of ergosterol. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in animal cells. Its depletion disrupts membrane integrity and function, leading to the inhibition of fungal growth.

DMI_Pathway cluster_Fungal_Cell Fungal Cell Acetyl_CoA Acetyl-CoA Mevalonate_Pathway Mevalonate Pathway Acetyl_CoA->Mevalonate_Pathway Lanosterol Lanosterol Mevalonate_Pathway->Lanosterol C14_Demethylase 14α-demethylase (CYP51) Lanosterol->C14_Demethylase substrate Ergosterol_Precursors Ergosterol Precursors C14_Demethylase->Ergosterol_Precursors catalyzes Ergosterol Ergosterol Ergosterol_Precursors->Ergosterol Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane incorporation DMI_Fungicide DMI Fungicide (e.g., Hexaconazole) DMI_Fungicide->Block Block->C14_Demethylase Inhibits

Figure 2: Mode of action of DMI fungicides on the ergosterol biosynthesis pathway.

Conclusion

The combination of metominostrobin with fungicides from different chemical groups, particularly DMIs, offers a powerful tool for the effective and sustainable management of fungal plant diseases. The synergistic or additive effects observed in these combinations lead to enhanced disease control, improved crop yields, and a reduced risk of fungicide resistance development. The data and experimental protocols presented in this guide provide a foundation for researchers and professionals in the field to further explore and optimize the use of metominostrobin-based fungicide programs. The distinct modes of action, targeting both mitochondrial respiration and ergosterol biosynthesis, provide a robust and multifaceted approach to protecting crops from devastating fungal pathogens.

References

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